molecular formula C16H22ClN3O2 B1230821 (S)-Renzapride

(S)-Renzapride

货号: B1230821
分子量: 323.82 g/mol
InChI 键: GZSKEXSLDPEFPT-HZMBPMFUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Renzapride, also known as this compound, is a useful research compound. Its molecular formula is C16H22ClN3O2 and its molecular weight is 323.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C16H22ClN3O2

分子量

323.82 g/mol

IUPAC 名称

4-amino-N-[(4S,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14-/m0/s1

InChI 键

GZSKEXSLDPEFPT-HZMBPMFUSA-N

手性 SMILES

COC1=CC(=C(C=C1C(=O)N[C@H]2CCN3CCC[C@H]2C3)Cl)N

规范 SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N

同义词

4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide
BRL 24924
BRL-24924
renzapride

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Renzapride on Gut Motility

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Renzapride is a potent gastrointestinal prokinetic agent with a multifaceted mechanism of action centered on the modulation of serotonin (5-hydroxytryptamine, 5-HT) receptors in the enteric nervous system. Primarily characterized as a full agonist of the 5-HT₄ receptor and an antagonist of the 5-HT₃ receptor, its activity enhances gastrointestinal motility and transit.[1][2][3] This document provides a comprehensive technical overview of the molecular pharmacology of renzapride, focusing on the distinct activities of its enantiomers, the downstream signaling pathways it modulates, and the experimental evidence supporting its mechanism of action. Quantitative pharmacological data are presented, and detailed protocols for key experimental assays are provided to facilitate further research and development.

A Note on Stereochemistry: The topic specifies "(S)-Renzapride." Renzapride possesses two chiral centers on its 1-azabicyclo[3.3.1]nonane moiety, specifically at the C4 and C5 positions. The pharmacologically developed and studied form is a racemate with the defined stereochemistry of (4R,5S) and its corresponding enantiomer (4S,5R).[4] The designation "this compound" is ambiguous without specifying the relevant chiral center. All significant pharmacological data available distinguishes between the dextrorotatory (+) and levorotatory (-) enantiomers of this racemate.[5] This guide will present the data for the racemate and its (+) and (-) enantiomers, which represents the most accurate and complete pharmacological characterization available. Evidence suggests the (-) enantiomer is slightly more potent at the 5-HT₄ receptor.

Core Mechanism of Action

Renzapride's primary effect on gut motility stems from its dual action on two key serotonin receptors within the enteric nervous system:

  • 5-HT₄ Receptor Agonism: Renzapride acts as a full agonist at 5-HT₄ receptors. These receptors are predominantly located presynaptically on cholinergic interneurons and motor neurons in the myenteric plexus. Activation of these Gs-protein coupled receptors initiates a signaling cascade that facilitates the release of acetylcholine (ACh). Increased ACh availability enhances the amplitude of excitatory postsynaptic potentials (EPSPs), leading to increased smooth muscle contraction and a coordinated acceleration of peristalsis throughout the gastrointestinal tract. This is the principal mechanism behind its prokinetic effects.

  • 5-HT₃ Receptor Antagonism: Renzapride is also a potent antagonist of 5-HT₃ receptors. These ligand-gated ion channels are located on enteric neurons and extrinsic afferent nerve fibers. Blockade of 5-HT₃ receptors is thought to modulate visceral sensitivity and may contribute to a reduction in abdominal pain and discomfort. While 5-HT₃ antagonism alone can slow colonic transit, the potent prokinetic effect of renzapride's 5-HT₄ agonism appears to be the dominant action on motility in vivo.

  • Other Receptor Activity: Renzapride also exhibits inhibitory properties at 5-HT₂B receptors and has a lower affinity for 5-HT₂A and 5-HT₂C receptors.

This combined pharmacological profile allows renzapride to stimulate motility throughout the gut, increasing gastric emptying and accelerating small bowel and colonic transit.

Signaling Pathways and Logical Relationships

5-HT₄ Receptor Agonist Signaling Pathway

The diagram below illustrates the intracellular signaling cascade initiated by renzapride binding to the 5-HT₄ receptor on a presynaptic cholinergic neuron.

G cluster_0 Presynaptic Cholinergic Neuron cluster_1 Postsynaptic Smooth Muscle Cell Renzapride Renzapride Receptor 5-HT4 Receptor Renzapride->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicle ACh Vesicle PKA->Vesicle Phosphorylates Channels/Proteins ACh Acetylcholine (ACh) Vesicle->ACh Promotes Exocytosis ACh_released ACh ACh->ACh_released Diffuses across synaptic cleft MuscarinicR Muscarinic Receptor ACh_released->MuscarinicR Binds Contraction Muscle Contraction (Peristalsis) MuscarinicR->Contraction Initiates

Caption: 5-HT₄ receptor agonist signaling pathway leading to acetylcholine release and muscle contraction.

Renzapride's Multifaceted Mechanism of Action

The following diagram outlines the logical relationship between renzapride's receptor interactions and its ultimate physiological effects on the gut.

G cluster_actions Molecular Actions cluster_effects Cellular & Physiological Effects cluster_outcomes Clinical Outcomes Renzapride Renzapride Agonism Full Agonism at 5-HT4 Receptor Renzapride->Agonism Antagonism3 Antagonism at 5-HT3 Receptor Renzapride->Antagonism3 Antagonism2B Antagonism at 5-HT2B Receptor Renzapride->Antagonism2B ACh ↑ Acetylcholine Release in Myenteric Plexus Agonism->ACh Visceral Modulation of Visceral Sensation Antagonism3->Visceral Motility ↑ Gut Motility & Accelerated Transit ACh->Motility Pain ↓ Abdominal Pain & Discomfort Visceral->Pain G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis N1 Homogenize Tissue/ Cells with Receptor N2 Centrifuge to Isolate Cell Membranes N1->N2 N3 Resuspend Membranes in Assay Buffer N2->N3 N4 Incubate Membranes with: 1. Radioligand 2. Test Compound (Renzapride) N3->N4 N5 Rapid Vacuum Filtration to Separate Bound/Unbound N4->N5 N6 Measure Radioactivity on Filter N5->N6 N7 Calculate Specific Binding N6->N7 N8 Determine IC50 Value (Non-linear Regression) N7->N8 N9 Calculate Ki Value (Cheng-Prusoff Equation) N8->N9

References

(S)-Renzapride pharmacological profile and receptor binding affinity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Profile of (S)-Renzapride

Introduction

This compound is the levorotatory enantiomer of Renzapride, a substituted benzamide with potent prokinetic and antiemetic properties.[1][2] Developed for gastrointestinal (GI) motility disorders, its primary mechanism of action is a dual activity on serotonin (5-HT) receptors: it functions as a full agonist at the 5-HT₄ receptor and an antagonist at the 5-HT₃ receptor.[3][4][5] This unique profile allows it to enhance gastrointestinal transit and potentially reduce nausea and vomiting. This document provides a detailed overview of the pharmacological characteristics of Renzapride and its enantiomers, with a focus on receptor binding affinity, functional activity, and the experimental methodologies used for their determination.

Pharmacological Profile and Receptor Selectivity

In vitro studies have demonstrated that Renzapride is selective for serotonergic receptors. Its pharmacological activity is primarily centered on its high affinity for 5-HT₃ and 5-HT₄ receptors. The compound also exhibits some affinity for 5-HT₂B, 5-HT₂A, and 5-HT₂C receptors, though to a lesser extent.

Pharmacokinetic studies show that the two enantiomers of Renzapride may differ in their metabolic profiles and affinities for various receptors and enzymes. In the case of Renzapride, the (-) enantiomer, this compound, displays a slightly greater affinity and potency for 5-HT₄ receptors compared to the (+) enantiomer. However, for the 5-HT₃ receptor, both enantiomers demonstrate similar high affinity. The primary metabolite, Renzapride N-oxide, shows significantly lower affinity for all tested serotonin receptors.

Data Presentation: Receptor Binding and Functional Activity

The quantitative data for the binding affinity and functional effects of Renzapride and its enantiomers are summarized below.

Table 1: Receptor Binding Affinity of Renzapride and its Derivatives

This table presents the inhibition constants (Kᵢ) of Renzapride (racemic mixture), its (+) and (-) enantiomers, and its N-oxide metabolite at various serotonin receptors. The Kᵢ value represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay; a lower Kᵢ value indicates a higher binding affinity.

Compound5-HT₃ (human) Kᵢ (nM)5-HT₄ (guinea-pig) Kᵢ (nM)5-HT₂A (human) Kᵢ (nM)5-HT₂B (human) Kᵢ (nM)5-HT₂C (human) Kᵢ (nM)
(±)-Renzapride 17477>10,000667>10,000
(+)-Enantiomer 17477>10,000760>10,000
(-)-Enantiomer this compound 17138>10,000481>10,000
(±)-Renzapride N-oxide 1980>10,000>10,000>10,000>10,000

Data sourced from Young et al. (2008).

Table 2: Functional Activity Profile of Renzapride

This table outlines the functional effects of Renzapride at its primary receptor targets.

ReceptorFunctional ActivityEffect
5-HT₄ Full AgonistStimulates acetylcholine release in the gut wall, promoting peristalsis and accelerating gastrointestinal transit.
5-HT₃ AntagonistBlocks serotonin-mediated visceral hypersensitivity and emetic reflexes.
5-HT₂B AntagonistContributes to the overall pharmacological profile.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standardized in vitro assays. The methodologies for the key experiments are detailed below.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. These competitive assays measure the ability of an unlabeled test compound, such as this compound, to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

  • Source: Assays utilize either membranes from animal tissues (e.g., guinea-pig striatum for 5-HT₄ receptors) or from cell lines transfected with cloned human receptors (e.g., HEK-293 cells expressing 5-HT₃ or 5-HT₂ receptors).

  • Procedure: Frozen tissue or washed cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors). The homogenate is centrifuged to pellet the membranes. The pellet is then washed, resuspended in a buffer containing a cryoprotectant like sucrose, and stored at -80°C. Protein concentration is determined using a standard method like the BCA assay.

2. Competitive Binding Incubation:

  • Setup: The assay is typically performed in 96-well plates. Each well contains the prepared receptor membranes, a fixed concentration of a specific high-affinity radioligand, and varying concentrations of the unlabeled test compound (e.g., Renzapride).

  • Incubation: The plates are incubated, usually for 60 minutes at 30-37°C, to allow the binding reaction to reach equilibrium.

3. Separation and Detection:

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This step separates the receptor-bound radioligand from the free, unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

4. Data Analysis:

  • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀ value).

  • Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Functional Assay: 5-HT₄ Receptor Agonism in Isolated Rat Oesophagus

Functional assays are crucial to determine whether a ligand acts as an agonist or antagonist. The rat oesophagus preparation is a classic model for assessing 5-HT₄ receptor-mediated smooth muscle relaxation.

1. Tissue Preparation:

  • A segment of the rat oesophagus is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • The tissue is placed under a resting tension and allowed to equilibrate.

2. Experimental Procedure:

  • The tissue is pre-contracted with an agent like carbachol to induce a stable tonic contraction.

  • Cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.

  • 5-HT₄ receptor agonism is measured as the degree of relaxation of the pre-contracted tissue.

3. Data Analysis:

  • Concentration-response curves are plotted, and the potency of the agonist is expressed as the pD₂ value (the negative logarithm of the molar concentration that produces 50% of the maximal response).

  • The intrinsic activity (α) is determined by comparing the maximal response produced by the test compound to that of a full agonist like serotonin. Renzapride has been characterized as a full agonist in this assay.

Visualizations: Signaling Pathways and Workflows

This compound's Dual Mechanism of Action

cluster_drug This compound cluster_receptors Serotonin Receptors cluster_effects Pharmacological Effects Renzapride This compound HT4 5-HT4 Receptor Renzapride->HT4 Agonist (+) HT3 5-HT3 Receptor Renzapride->HT3 Antagonist (-) Prokinetic Prokinetic Effect (Increased GI Motility) HT4->Prokinetic Antiemetic Antiemetic Effect (Reduced Nausea) HT3->Antiemetic prep 1. Membrane Preparation (Tissue/Cell Homogenization) incubate 2. Incubation (Membranes + Radioligand + Renzapride) prep->incubate filter 3. Filtration (Separate Bound from Free Ligand) incubate->filter wash 4. Washing Steps (Remove Non-specific Binding) filter->wash count 5. Scintillation Counting (Measure Radioactivity) wash->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze Renzapride This compound HT4R 5-HT4 Receptor Renzapride->HT4R Binds & Activates Gs Gs Protein HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation, ACh Release) PKA->Response Phosphorylates Targets

References

(S)-Renzapride Enantiomers: A Technical Guide to Their Distinct Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renzapride is a substituted benzamide with a dual mechanism of action, acting as both a full agonist at the serotonin 5-HT₄ receptor and an antagonist at the 5-HT₃ receptor.[1] This unique pharmacological profile has positioned it as a prokinetic agent for the potential treatment of gastrointestinal disorders, most notably irritable bowel syndrome with constipation (IBS-C).[2] As a chiral molecule, renzapride exists as two enantiomers, (S)-Renzapride and (R)-Renzapride. It is well-established in pharmacology that individual enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and metabolic profiles. This technical guide provides an in-depth analysis of the distinct properties of the this compound enantiomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Pharmacological Profile: A Comparative Analysis

The differential interaction of renzapride enantiomers with their target receptors is central to understanding their specific pharmacological effects. The primary targets are the 5-HT₄ and 5-HT₃ receptors, which play crucial roles in regulating gastrointestinal motility and sensation.[3]

Binding Affinity at Serotonin Receptors

In vitro radioligand binding inhibition studies have been conducted to determine the affinity (Ki) of racemic renzapride and its individual enantiomers for various human serotonin receptors. The results of these studies are summarized in the table below.

Compound5-HT₃ (Ki, nmol/L)5-HT₄ (Ki, nmol/L)5-HT₂A (Ki, nmol/L)5-HT₂B (Ki, nmol/L)5-HT₂C (Ki, nmol/L)
Racemic Renzapride17138-477>10,000667>10,000
(+)-Renzapride17138-477>10,000760>10,000
(-)-Renzapride17138-477>10,000481>10,000

Data sourced from "Pharmacology and metabolism of renzapride: a novel therapeutic agent for the potential treatment of irritable bowel syndrome".

As indicated in the table, both the racemic mixture and the individual enantiomers of renzapride exhibit high affinity for the human 5-HT₃ receptor, with a Ki value of 17 nmol/L. Similarly, all forms show marked affinity for the guinea-pig 5-HT₄ receptor, with Ki values in the range of 138–477 nmol/L. The data also reveals that renzapride and its enantiomers have some affinity for the 5-HT₂B receptor, while demonstrating significantly lower affinity for the 5-HT₂A and 5-HT₂C receptors.

Signaling Pathways and Mechanism of Action

The therapeutic effects of renzapride are mediated through its interaction with 5-HT₄ and 5-HT₃ receptors, triggering distinct intracellular signaling cascades.

5-HT₄ Receptor Agonism

As a 5-HT₄ receptor agonist, renzapride stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is believed to be responsible for the prokinetic effects of the drug, promoting gastrointestinal transit.

G 5-HT4 Receptor Agonist Signaling Pathway Renzapride This compound Receptor 5-HT4 Receptor Renzapride->Receptor Agonist Binding G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Increased GI Motility (Prokinetic Effect) PKA->Cellular_Response Phosphorylation Cascade

Caption: 5-HT₄ Receptor Agonist Signaling Pathway of this compound.

5-HT₃ Receptor Antagonism

Conversely, by acting as an antagonist at the 5-HT₃ receptor, a ligand-gated ion channel, renzapride blocks the depolarizing action of serotonin. This antagonism is thought to contribute to its antiemetic effects and modulation of visceral sensitivity.

G 5-HT3 Receptor Antagonist Mechanism cluster_receptor Renzapride This compound Receptor 5-HT3 Receptor (Ligand-gated ion channel) Renzapride->Receptor Antagonist Binding (Blocks Serotonin) Serotonin Serotonin (5-HT) Serotonin->Receptor Binds Ion_Channel Cation Channel (Na+, K+, Ca2+) Receptor->Ion_Channel Opens Blocked_Response Blocked Depolarization (Antiemetic/Analgesic Effect) Receptor->Blocked_Response Prevents Opening Depolarization Neuronal Depolarization Ion_Channel->Depolarization Cation Influx

Caption: 5-HT₃ Receptor Antagonist Mechanism of this compound.

Experimental Protocols

A comprehensive understanding of the distinct properties of this compound enantiomers necessitates robust experimental methodologies. The following sections outline the key experimental protocols.

Chiral Separation of Renzapride Enantiomers

The separation of this compound and (R)-Renzapride from the racemic mixture is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used for their broad enantioselectivity.

  • Mobile Phase: The mobile phase composition is optimized to achieve baseline separation of the enantiomers. A typical mobile phase might consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) containing a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection at a wavelength where renzapride exhibits strong absorbance is used to monitor the elution of the enantiomers.

  • Fraction Collection: Once the separation method is optimized, the individual enantiomeric peaks are collected, and the solvent is evaporated to yield the purified (S)- and (R)-Renzapride.

G Chiral HPLC Workflow for Renzapride Enantiomer Separation start Racemic Renzapride Solution hplc HPLC System (Pump, Injector) start->hplc column Chiral Stationary Phase Column hplc->column detector UV Detector column->detector separation Separation of Enantiomers detector->separation s_peak This compound Peak separation->s_peak r_peak (R)-Renzapride Peak separation->r_peak s_collect Collect (S)-Fraction s_peak->s_collect r_collect Collect (R)-Fraction r_peak->r_collect s_pure Purified this compound s_collect->s_pure r_pure Purified (R)-Renzapride r_collect->r_pure

Caption: Workflow for the chiral HPLC separation of renzapride enantiomers.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the renzapride enantiomers for their target receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the human 5-HT₃ or 5-HT₄ receptors. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction containing the receptors.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Radioligand: A specific radiolabeled ligand for the receptor of interest (e.g., [³H]-GR113808 for 5-HT₄ receptors) is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (racemic renzapride, this compound, or (R)-Renzapride).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

The available data indicates that both the (S) and (R) enantiomers of renzapride possess high affinity for both 5-HT₃ and 5-HT₄ receptors, with no significant difference observed between the two enantiomers in the provided binding affinity data. This suggests that both enantiomers may contribute to the overall pharmacological effect of the racemic mixture. However, it is important to note that subtle differences in functional activity (agonism vs. antagonism potency) or pharmacokinetic and metabolic profiles, which were not detailed in the sourced documents, could still lead to distinct in vivo effects. Further detailed studies on the functional consequences of receptor binding and the stereoselective metabolism of renzapride are warranted to fully elucidate the unique contributions of each enantiomer to its therapeutic profile. This technical guide provides a foundational understanding for researchers and drug development professionals working with this class of compounds.

References

(S)-Renzapride: A Comprehensive Technical Guide on its Discovery, Synthesis, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Renzapride is a potent and selective serotonin receptor modulator with a unique pharmacological profile, acting as a high-affinity 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist. This dual mechanism of action positions it as a promising therapeutic agent for various gastrointestinal motility disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers and professionals in the field of drug development. The document details the compound's receptor binding affinities, functional potencies, and the experimental methodologies employed in its evaluation. Furthermore, it outlines the key signaling pathways influenced by this compound and presents a plausible synthetic route to this enantiomerically pure compound.

Discovery and Rationale

Renzapride was originally developed as a racemic mixture by Smith Kline Beecham Labs in the late 1980s.[1] The therapeutic rationale was to create a compound that could modulate serotonin receptors in the gastrointestinal tract to improve motility. Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter regulating gut function, and targeting its receptors offered a promising strategy for treating conditions like irritable bowel syndrome with constipation (IBS-C).[2][3] Renzapride's unique profile as both a 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist was designed to offer a dual benefit: the 5-HT₄ agonism promotes the release of acetylcholine, leading to increased peristalsis, while the 5-HT₃ antagonism provides anti-emetic effects.[1]

Subsequent research focused on the pharmacological properties of the individual enantiomers of renzapride, leading to the identification of this compound as a key active component. The IUPAC name for this compound is 4-amino-N-[(4S,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide.[4]

Synthesis of this compound

The synthesis of this compound involves the preparation of two key intermediates: 4-amino-5-chloro-2-methoxybenzoic acid and the enantiomerically pure (4S,5S)-1-azabicyclo[3.3.1]nonan-4-amine, followed by their coupling to form the final amide product.

Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid

A plausible synthetic route for this intermediate starts from p-aminosalicylic acid. The process involves methylation of the hydroxyl group, followed by chlorination and hydrolysis.

Experimental Protocol:

  • Methylation: p-Aminosalicylic acid is reacted with a methylating agent, such as dimethyl sulfate, in the presence of a base (e.g., potassium hydroxide) in a suitable solvent like acetone.

  • Chlorination: The resulting 4-amino-2-methoxybenzoic acid methyl ester is then chlorinated using a chlorinating agent like N-chlorosuccinimide.

  • Hydrolysis: The ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide), followed by acidification to yield 4-amino-5-chloro-2-methoxybenzoic acid.

Synthesis of (4S,5S)-1-azabicyclo[3.3.1]nonan-4-amine

General Approach:

  • Synthesis of the Racemic Amine: The racemic 1-azabicyclo[3.3.1]nonan-4-amine can be synthesized through various routes, often involving multi-step sequences starting from substituted pyridines or cyclohexanones.

  • Chiral Separation: The enantiomers of the racemic amine can be separated using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Amide Coupling

The final step is the coupling of the two intermediates to form this compound.

Experimental Protocol:

  • Activation of the Carboxylic Acid: 4-amino-5-chloro-2-methoxybenzoic acid is activated for amide bond formation. This can be achieved by converting it to an acid chloride or by using standard peptide coupling reagents.

  • Coupling Reaction: The activated carboxylic acid is then reacted with (4S,5S)-1-azabicyclo[3.3.1]nonan-4-amine in the presence of a non-nucleophilic base to yield this compound.

Synthesis_of_S_Renzapride cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Intermediate 2 p-Aminosalicylic_acid p-Aminosalicylic acid Methylation Methylation (Dimethyl sulfate, KOH) p-Aminosalicylic_acid->Methylation Chlorination Chlorination (NCS) Methylation->Chlorination Hydrolysis Hydrolysis Chlorination->Hydrolysis Intermediate_1 4-amino-5-chloro- 2-methoxybenzoic acid Hydrolysis->Intermediate_1 Amide_Coupling Amide Coupling Intermediate_1->Amide_Coupling Starting_Materials_2 Pyridine/Cyclohexanone derivatives Racemic_Synthesis Racemic Synthesis Starting_Materials_2->Racemic_Synthesis Racemic_Amine Racemic 1-azabicyclo[3.3.1] nonan-4-amine Racemic_Synthesis->Racemic_Amine Chiral_Separation Chiral Separation (e.g., Chiral HPLC) Racemic_Amine->Chiral_Separation Intermediate_2 (4S,5S)-1-azabicyclo[3.3.1] nonan-4-amine Chiral_Separation->Intermediate_2 Intermediate_2->Amide_Coupling S_Renzapride This compound Amide_Coupling->S_Renzapride

Caption: Synthetic pathway for this compound.

Pharmacological Profile

This compound exhibits a distinct pharmacological profile characterized by its high affinity and functional activity at 5-HT₄ and 5-HT₃ receptors.

Receptor Binding Affinity

The binding affinities of racemic renzapride and its enantiomers have been determined using radioligand binding assays. These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and a range of concentrations of the test compound. The inhibition of radioligand binding is measured to determine the inhibition constant (Kᵢ).

Experimental Protocol for Radioligand Binding Assay (General):

  • Membrane Preparation: Cell lines (e.g., CHO or HEK293) transfected with the human receptor of interest are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

  • Binding Assay: The membranes are incubated with a specific radioligand (e.g., [³H]-GR113808 for 5-HT₄ receptors) and various concentrations of the test compound in a suitable buffer.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of Renzapride and its Enantiomers

Compound5-HT₃5-HT₄ (guinea-pig)5-HT₂ₐ5-HT₂ₑ5-HT₂c
(±)-Renzapride1747723006673100
(+)-Renzapride1713821007602800
(-)-Renzapride1744725004813500

Data from Meyers NL, Hickling RI. Drugs R D. 2008;9(1):37-63.

Functional Activity

The functional activity of this compound as a 5-HT₄ agonist and a 5-HT₃ antagonist has been characterized in various in vitro assays.

The agonist activity at 5-HT₄ receptors is typically assessed by measuring the production of a second messenger, such as cyclic AMP (cAMP), in cells expressing the receptor. The concentration of the compound that produces 50% of the maximal response (EC₅₀) is a measure of its potency.

Experimental Protocol for 5-HT₄ Functional Assay (General):

  • Cell Culture: Cells expressing the 5-HT₄ receptor are cultured in appropriate media.

  • cAMP Measurement: The cells are incubated with various concentrations of the test compound. The intracellular cAMP levels are then measured using a suitable assay kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis: A dose-response curve is generated, and the EC₅₀ value is calculated.

Table 2: Functional Potency (EC₅₀, µM) of Renzapride Enantiomers at the 5-HT₄ Receptor

CompoundEC₅₀ (rat isolated oesophagus)
(+)-Renzapride16
(-)-Renzapride4.8

Data from Meyers NL, Hickling RI. Drugs R D. 2008;9(1):37-63.

The antagonist activity at 5-HT₃ receptors, which are ligand-gated ion channels, can be measured by assessing the inhibition of ion flux (e.g., calcium) or electrical currents induced by a 5-HT₃ agonist.

Experimental Protocol for 5-HT₃ Functional Assay (General):

  • Cell Culture: Cells expressing the 5-HT₃ receptor are cultured.

  • Ion Flux Measurement: The cells are loaded with a fluorescent ion indicator (e.g., a calcium-sensitive dye). The cells are then exposed to a 5-HT₃ agonist in the presence of varying concentrations of the test compound. The change in fluorescence, indicating ion flux, is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced response (IC₅₀) is determined.

Signaling Pathways

The therapeutic effects of this compound are mediated through its interaction with distinct serotonin receptor signaling pathways.

Signaling_Pathways cluster_0 5-HT₄ Receptor Pathway (Agonism) cluster_1 5-HT₃ Receptor Pathway (Antagonism) S_Renzapride_4 This compound FiveHT4R 5-HT₄ Receptor S_Renzapride_4->FiveHT4R Agonist Gs Gαs FiveHT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_4 Increased Peristalsis (via Acetylcholine Release) PKA->Cellular_Response_4 Leads to S_Renzapride_3 This compound FiveHT3R 5-HT₃ Receptor (Ligand-gated ion channel) S_Renzapride_3->FiveHT3R Antagonist Ion_Influx Cation Influx (Na⁺, K⁺, Ca²⁺) FiveHT3R->Ion_Influx Serotonin Serotonin Serotonin->FiveHT3R Activates Depolarization Neuronal Depolarization Ion_Influx->Depolarization Cellular_Response_3 Reduced Nausea and Emesis Depolarization->Cellular_Response_3 Inhibition leads to

Caption: Signaling pathways of this compound.

Conclusion

This compound is a promising drug candidate with a well-defined dual mechanism of action as a 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist. Its enantioselective synthesis and detailed pharmacological characterization have provided a solid foundation for its clinical development. The data presented in this technical guide, including receptor binding affinities and functional potencies, underscore the potential of this compound in the treatment of gastrointestinal motility disorders. Further research and clinical trials will continue to elucidate the full therapeutic potential of this compound.

References

(S)-Renzapride: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(S)-Renzapride is a potent and selective serotonin receptor modulator with a dual mechanism of action, functioning as a high-affinity 5-HT4 receptor agonist and a 5-HT3 receptor antagonist. This unique pharmacological profile has positioned it as a therapeutic candidate for gastrointestinal motility disorders, such as irritable bowel syndrome with constipation (IBS-C) and diabetic gastroparesis. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, focusing on its stereoselective interactions with target receptors. The document summarizes key quantitative binding and functional data, details relevant experimental methodologies, and visualizes the associated signaling pathways and development workflows.

Introduction

Renzapride, a substituted benzamide, exhibits a complex pharmacology centered on the serotonergic system.[1][2] Its prokinetic effects are primarily attributed to the agonism of 5-HT4 receptors, which facilitates the release of acetylcholine and enhances gastrointestinal peristalsis.[3] Concurrently, its antagonism of 5-HT3 receptors contributes to its anti-emetic properties and may modulate visceral sensitivity.[1][3] Renzapride is a chiral molecule, and its pharmacological activity has been shown to reside predominantly in the (S)-enantiomer, formerly referred to as the (-) enantiomer. This document will focus on the SAR of this specific stereoisomer.

Quantitative Structure-Activity Relationship Data

The affinity of this compound and its related compounds for various serotonin receptors has been determined through in vitro radioligand binding assays. Functional activity, particularly 5-HT4 agonism, has been assessed in isolated tissue preparations.

Receptor Binding Affinities

The binding affinities (Ki, nmol/L) of racemic Renzapride, its individual enantiomers ((+)-Renzapride and (-)-Renzapride, also known as this compound), and its primary N-oxide metabolite were evaluated at cloned human 5-HT3, 5-HT2A, 5-HT2B, and 5-HT2C receptors, as well as guinea-pig 5-HT4 receptors.

Table 1: Serotonin Receptor Binding Affinities (Ki, nmol/L) of Renzapride and Related Compounds

CompoundHuman 5-HT3Guinea-pig 5-HT4Human 5-HT2AHuman 5-HT2BHuman 5-HT2C
Racemic (±)-Renzapride17477>10,000667>10,000
(+)-Renzapride17421>10,000760>10,000
(S)-(-)-Renzapride 17 138 >10,000 481 >10,000
Racemic (±)-Renzapride N-oxide1980>10,000>10,000>10,000>10,000

Note: Lower Ki values indicate higher binding affinity.

SAR Insights from Binding Data:

  • Stereoselectivity at 5-HT4 Receptors: The (S)-enantiomer of Renzapride displays a more than 3-fold greater affinity for the guinea-pig 5-HT4 receptor compared to the (+)-enantiomer.

  • High Affinity for 5-HT3 Receptors: Both enantiomers of Renzapride exhibit high and equal affinity for the human 5-HT3 receptor.

  • Metabolite Activity: The N-oxide metabolite of Renzapride shows significantly diminished affinity for all tested serotonin receptors, suggesting it is unlikely to contribute to the primary pharmacological effects of the parent compound.

  • Selectivity: Renzapride and its enantiomers demonstrate marked selectivity for 5-HT3 and 5-HT4 receptors over the tested 5-HT2 subtypes.

In Vitro Functional Activity

The 5-HT4 receptor agonist activity of Renzapride enantiomers was assessed by measuring their ability to induce contraction in isolated rat esophagus tissue.

Table 2: Functional Potency (EC50) at the 5-HT4 Receptor in Rat Isolated Esophagus

CompoundEC50 (µmol/L)
Racemic (±)-Renzapride11
(+)-Renzapride16
(S)-(-)-Renzapride 4.8

Note: Lower EC50 values indicate greater potency.

SAR Insights from Functional Data:

  • Stereoselective Potency: The (S)-enantiomer is approximately 3.3-fold more potent as a 5-HT4 agonist than the (+)-enantiomer in this functional assay, which correlates well with the binding affinity data. Renzapride is characterized as a full or near-full agonist at 5-HT4 receptors.

In Vitro ADME Properties

Limited ADME data for racemic renzapride is publicly available.

Table 3: In Vitro ADME and Pharmacokinetic Parameters of Renzapride

ParameterSpeciesValueReference
Plasma Protein BindingHuman33.3%
MetabolismHuman Liver MicrosomesLimited metabolism, primarily to Renzapride N-oxide.
CYP InhibitionHumanNo significant inhibition of major CYP enzymes at therapeutic concentrations.
Plasma Half-life (t1/2)Human~10 hours

Experimental Protocols

The following sections outline the methodologies employed in the key studies that generated the quantitative data presented above.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity of the test compounds to various serotonin receptors.

  • General Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).

  • Receptor Preparations:

    • Cloned Human Receptors: Cell lines stably transfected with plasmids encoding for human 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT3 receptors were used.

    • Tissue Homogenates: Membranes from guinea-pig striatum were prepared for the 5-HT4 receptor binding assays.

  • Assay Conditions (General):

    • Membrane preparations were incubated with a specific radioligand and various concentrations of the test compound (e.g., this compound).

    • The incubation was carried out in a suitable buffer (e.g., Tris-HCl) at a specific temperature and pH.

    • Following incubation, the mixture was filtered to separate receptor-bound from free radioligand.

    • The radioactivity trapped on the filters was quantified using scintillation counting.

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand.

    • Specific binding was calculated by subtracting non-specific binding from total binding.

    • Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

  • Specific Radioligands (Likely Candidates based on standard practices):

    • 5-HT3: [3H]-Granisetron or [3H]-(S)-zacopride.

    • 5-HT4: [3H]-GR113808.

    • 5-HT2A: [3H]-Ketanserin.

    • 5-HT2B/2C: [3H]-Mesulergine or [3H]-5-HT.

Functional Assay: Rat Isolated Esophagus

This organ bath experiment was used to quantify the 5-HT4 receptor agonist activity of the Renzapride enantiomers.

  • Principle: 5-HT4 receptor activation in the rat esophagus induces smooth muscle contraction. The potency of an agonist is determined by measuring the concentration required to elicit a half-maximal response (EC50).

  • Methodology:

    • Esophagus tissue was isolated from Wistar rats and suspended in a 10-mL organ bath.

    • The bath contained Krebs solution maintained at 37°C and pH 7.4, and was perfused with a gas mixture (e.g., 95% O2 / 5% CO2).

    • The Krebs solution was supplemented with indomethacin (3 µmol/L) and ketanserin (1 µmol/L) to block cyclooxygenase and 5-HT2A receptors, respectively.

    • The tissue was allowed to equilibrate under a resting tension.

    • Cumulative concentration-response curves were generated by adding increasing concentrations of the test compounds.

    • The magnitude of tissue contraction was measured using an isometric force transducer.

    • EC50 values were calculated by fitting the concentration-response data to a sigmoidal curve.

Signaling Pathways and Workflows

Signaling Pathways of this compound

This compound's dual mechanism of action engages two distinct signaling pathways.

G cluster_5HT4 5-HT4 Receptor Agonism (Prokinetic Effect) cluster_5HT3 5-HT3 Receptor Antagonism (Anti-emetic/Analgesic Effect) S_Renzapride_4 This compound HT4R 5-HT4 Receptor (Enteric Neuron) S_Renzapride_4->HT4R Binds & Activates Gs Gs Protein HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP ↑ AC->cAMP Catalyzes PKA Protein Kinase A cAMP->PKA Activates Ca_Channel Voltage-gated Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx ↑ Ca_Channel->Ca_Influx ACh_Release Acetylcholine (ACh) Release ↑ Ca_Influx->ACh_Release Contraction Smooth Muscle Contraction ACh_Release->Contraction Stimulates S_Renzapride_3 This compound HT3R 5-HT3 Receptor (Vagal Afferent/Enteric Neuron) S_Renzapride_3->HT3R Blocks Serotonin Serotonin (5-HT) Serotonin->HT3R Binds Ion_Channel Ligand-gated Ion Channel HT3R->Ion_Channel Opens Depolarization Neuron Depolarization (Nausea/Pain Signal) Ion_Channel->Depolarization Na⁺/K⁺ influx

Caption: Dual signaling pathways of this compound.
Experimental Workflow for SAR Evaluation

The evaluation of this compound and its analogs follows a standard drug discovery workflow, from initial synthesis to in vitro characterization.

G cluster_chem Chemical Synthesis cluster_invitro In Vitro Characterization cluster_analysis Data Analysis & SAR Synthesis Synthesis of Racemate & Analogs Separation Chiral Separation (S)- & (+)-Enantiomers Synthesis->Separation Binding Primary Screening: Radioligand Binding Assays (5-HT3, 5-HT4, etc.) Separation->Binding Functional Secondary Screening: Functional Assays (e.g., Rat Esophagus) Binding->Functional SAR SAR Analysis: Correlate Structure with Affinity (Ki) & Potency (EC50) Binding->SAR ADME In Vitro ADME Profiling (Metabolic Stability, PPB) Functional->ADME Functional->SAR ADME->SAR Lead Lead Candidate Selection: This compound SAR->Lead

Caption: Experimental workflow for SAR studies.
Logical Relationships in this compound SAR

The key structural features of Renzapride determine its activity and selectivity. This diagram illustrates the logical flow from structural modification to pharmacological effect.

G cluster_mods Structural Modifications cluster_effects Pharmacological Effects Start Renzapride Scaffold (Substituted Benzamide + Azabicyclononane) Stereochem Stereochemistry at Azabicyclononane Moiety Start->Stereochem Metabolism Metabolism (N-oxidation) Start->Metabolism HT4_Affinity ↑ 5-HT4 Affinity & Potency Stereochem->HT4_Affinity (S)-Enantiomer HT3_Affinity Maintained High 5-HT3 Affinity Stereochem->HT3_Affinity Both Enantiomers Reduced_Affinity ↓↓ Affinity at all Serotonin Receptors Metabolism->Reduced_Affinity Dual_Action Dual 5-HT4 Agonist / 5-HT3 Antagonist Profile HT4_Affinity->Dual_Action HT3_Affinity->Dual_Action

Caption: Logical flow of Renzapride's SAR.

Conclusion

The structure-activity relationship of Renzapride is markedly influenced by its stereochemistry. The (S)-enantiomer is the more potent eutomer, exhibiting significantly higher affinity and functional activity at the 5-HT4 receptor while retaining the high 5-HT3 receptor affinity of the racemate. This stereoselective enhancement of 5-HT4 agonism, combined with potent 5-HT3 antagonism, defines the therapeutic potential of this compound. Furthermore, metabolic transformation via N-oxidation leads to a substantial loss of affinity for its primary targets, indicating that the parent compound is the primary active moiety. These findings underscore the critical importance of stereochemical considerations in the design and development of selective benzamide-based prokinetic agents. Further investigation into the SAR of other analogs could provide deeper insights into the pharmacophore required for optimal dual activity at these key gastrointestinal serotonin receptors.

References

Preclinical Profile of (S)-Renzapride: A Novel Prokinetic Agent for Gastrointestinal Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(S)-Renzapride is a potent, orally bioavailable small molecule with a dual mechanism of action, functioning as a full agonist at the serotonin 5-HT₄ receptor and an antagonist at the 5-HT₃ receptor. This unique pharmacological profile positions it as a promising therapeutic agent for a range of gastrointestinal (GI) motility disorders, including gastroparesis and constipation-predominant irritable bowel syndrome (IBS-C). Preclinical data, primarily from in vitro studies, indicate that the (S)-enantiomer is the more pharmacologically active component of the racemic mixture, renzapride. This document provides a comprehensive overview of the preclinical data for this compound, including its receptor binding affinity, in vitro functional activity, and the broader preclinical evidence supporting the prokinetic efficacy of the racemic mixture in various animal models. Detailed experimental protocols and visual representations of its mechanism and experimental workflows are provided to support further research and development efforts.

Core Pharmacological Attributes of this compound

This compound's therapeutic potential in GI disorders stems from its synergistic effects on two key serotonin receptors in the enteric nervous system.

5-HT₄ Receptor Agonism

Agonism at 5-HT₄ receptors on presynaptic cholinergic neurons in the gut wall enhances the release of acetylcholine, a primary excitatory neurotransmitter in the GI tract.[1] This increased cholinergic activity leads to enhanced peristalsis and accelerated GI transit. In vitro functional studies have characterized renzapride as a full or near-full agonist at 5-HT₄ receptors.[1]

5-HT₃ Receptor Antagonism

Antagonism of 5-HT₃ receptors, which are ligand-gated ion channels, is known to modulate visceral hypersensitivity and reduce symptoms such as nausea and abdominal pain.[1] The 5-HT₃ antagonistic activity of this compound complements its prokinetic effects by addressing the sensory discomfort often associated with GI motility disorders.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro preclinical studies comparing the enantiomers of renzapride. The majority of in vivo preclinical studies have been conducted with the racemic mixture.

In Vitro Receptor Binding Affinity

The binding affinities of the enantiomers of renzapride for human 5-HT₃ and guinea-pig 5-HT₄ receptors were determined through radioligand binding inhibition studies.[1]

CompoundReceptorKᵢ (nmol/L)
This compound ((-)-enantiomer) Guinea-pig 5-HT₄ 138
(R)-Renzapride ((+)-enantiomer)Guinea-pig 5-HT₄313
Racemic RenzaprideGuinea-pig 5-HT₄477
This compound ((-)-enantiomer) Human 5-HT₃ 17
(R)-Renzapride ((+)-enantiomer)Human 5-HT₃17
Racemic RenzaprideHuman 5-HT₃17

Data sourced from Meyers et al., 2008.[1]

In Vitro Functional Activity

The functional agonism of the renzapride enantiomers was assessed on rat isolated oesophagus preparations.

CompoundAssayEC₅₀ (μmol/L)
This compound ((-)-enantiomer) Rat Isolated Oesophagus Contraction 4.8
(R)-Renzapride ((+)-enantiomer)Rat Isolated Oesophagus Contraction16
Racemic RenzaprideRat Isolated Oesophagus Contraction11

Data sourced from Meyers et al., 2008.

In Vivo Efficacy of Racemic Renzapride in a Model of Gastroparesis

An alpha 2-adrenergic agonist (SC-39585A) was used to induce delayed gastric emptying in dogs, simulating gastroparesis.

TreatmentConditionEffect on Solid Meal Emptying
Renzapride (100 µg/kg IV)NormalNo enhancement
Renzapride (100 µg/kg IV)Incomplete Gastroparesis (30 µg/kg SC SC-39585A)Partial reversal of delay
Renzapride (100 µg/kg IV)Total Gastroparesis (100 µg/kg SC SC-39585A)No reversal of delay
Oral RenzaprideIncomplete Gastroparesis (30 µg/kg SC SC-39585A)Reversal of delay

Data sourced from a study on an alpha 2-adrenergic model of gastroparesis.

Experimental Protocols

In Vitro Radioligand Binding Inhibition Studies
  • Objective: To determine the binding affinity (Kᵢ) of this compound and its counterparts for specific serotonin receptors.

  • Methodology:

    • Membrane Preparation: Membranes were prepared from animal tissue (guinea-pig for 5-HT₄ receptors) or cell lines transfected with cloned human receptors (for 5-HT₃ receptors).

    • Incubation: Prepared membranes were incubated with a specific radiolabeled ligand with high affinity for the target receptor.

    • Competitive Inhibition: this compound, its enantiomer, or the racemate was added at various concentrations to competitively inhibit the binding of the radioligand.

    • Separation and Counting: The levels of bound radioligand were measured by filtration to separate the membrane-bound radioligand from the free radioligand, followed by scintillation counting of the bound radioactivity.

    • Data Analysis: The inhibition constant (Kᵢ) was calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) in instances where greater than 50% inhibition was observed.

In Vitro Functional Assay: Rat Isolated Oesophagus
  • Objective: To assess the functional agonist activity of this compound at 5-HT₄ receptors.

  • Methodology:

    • Tissue Preparation: The oesophagus was isolated from a rat and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

    • Drug Administration: Cumulative concentrations of this compound, its enantiomer, or the racemate were added to the organ bath.

    • Response Measurement: The contractile response of the oesophageal tissue to the test compounds was measured using an isometric force transducer.

    • Data Analysis: Concentration-response curves were constructed, and the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) was determined.

In Vivo Model of Gastroparesis in Dogs
  • Objective: To evaluate the prokinetic efficacy of renzapride in a model of delayed gastric emptying.

  • Methodology:

    • Animal Model: Healthy dogs were used in the study.

    • Induction of Gastroparesis: An alpha 2-adrenergic agonist (SC-39585A) was administered subcutaneously to inhibit antroduodenal motility and delay gastric emptying.

    • Test Meal: A meal consisting of solid and liquid components, each labeled with a distinct radioisotope (e.g., ⁹⁹ᵐTc for solid, ¹¹¹In for liquid), was given to the dogs.

    • Drug Administration: Renzapride was administered either intravenously or orally at specified doses.

    • Measurement of Gastric Emptying: Gastric emptying was assessed by scintigraphy, which measures the rate at which the radiolabeled meal leaves the stomach.

    • Motility Measurement: Antral and duodenal motility were also monitored to assess the direct effects of the compounds on smooth muscle contractions.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

G cluster_0 Enteric Neuron cluster_1 Gastrointestinal Smooth Muscle cluster_2 Afferent Nerve Ending SRenzapride This compound HTR4 5-HT4 Receptor SRenzapride->HTR4 Agonist HTR3 5-HT3 Receptor SRenzapride->HTR3 Antagonist AC Adenylyl Cyclase HTR4->AC Activates Na_Ca_influx Na+/Ca2+ Influx Blocked HTR3->Na_Ca_influx Blocks Channel Opening cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ACh Acetylcholine Release PKA->ACh Promotes Contraction Increased Motility & Prokinetic Effect ACh->Contraction Stimulates ReducedSensation Reduced Nausea & Visceral Pain Na_Ca_influx->ReducedSensation Leads to

Caption: Dual mechanism of this compound action in the enteric nervous system.

Experimental Workflow for In Vivo Gastroparesis Model

G start Start: Animal Acclimatization fasting Fasting Period (e.g., 18-24 hours) start->fasting induce_gp Induce Gastroparesis (e.g., α2-agonist administration) fasting->induce_gp drug_admin Administer this compound or Vehicle Control induce_gp->drug_admin test_meal Provide Radiolabeled Test Meal (Solid/Liquid) drug_admin->test_meal scintigraphy Serial Scintigraphic Imaging (e.g., t=0, 1, 2, 4 hours) test_meal->scintigraphy data_analysis Data Analysis: Calculate Gastric Emptying Rate scintigraphy->data_analysis end End: Compare Treatment vs. Control data_analysis->end

Caption: Workflow for evaluating this compound in a preclinical gastroparesis model.

Discussion and Future Directions

The preclinical data strongly suggest that this compound is a promising candidate for the treatment of GI disorders characterized by delayed transit and visceral hypersensitivity. The in vitro studies clearly demonstrate that the (S)-enantiomer is the more potent form of renzapride, particularly in its agonist activity at the 5-HT₄ receptor. While the majority of in vivo preclinical and clinical development has focused on the racemic mixture, the superior in vitro profile of this compound warrants further investigation into its potential for enhanced efficacy and an improved therapeutic index.

Future preclinical studies should focus on directly evaluating the in vivo efficacy and safety of the purified (S)-enantiomer in animal models of gastroparesis and IBS-C. Such studies would provide a clearer understanding of its therapeutic potential and could justify its development as a single-enantiomer drug product. Furthermore, exploring the effects of this compound on visceral hypersensitivity in relevant preclinical models would provide valuable insights into its potential for alleviating abdominal pain and discomfort in patients with functional GI disorders.

References

(S)-Renzapride's Pro-Cholinergic Effects in the Enteric Nervous System: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Renzapride is a potent gastrointestinal prokinetic agent that exerts its effects through a dual mechanism of action on the enteric nervous system (ENS). As a full agonist at the 5-hydroxytryptamine type 4 (5-HT4) receptor and an antagonist at the 5-hydroxytryptamine type 3 (5-HT3) receptor, this compound modulates enteric cholinergic neurotransmission, leading to enhanced acetylcholine release and subsequent stimulation of gastrointestinal motility. This technical guide provides an in-depth analysis of the core pharmacology of this compound, focusing on its impact on acetylcholine release within the ENS. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

The enteric nervous system, often referred to as the "second brain," is a complex network of neurons that governs gastrointestinal function. Acetylcholine is a primary excitatory neurotransmitter within the ENS, playing a crucial role in regulating peristalsis, secretion, and other key digestive processes. Dysregulation of cholinergic signaling is implicated in various gastrointestinal disorders, including constipation-predominant irritable bowel syndrome (IBS-C) and gastroparesis. This compound has been investigated as a therapeutic agent for these conditions due to its ability to enhance gastrointestinal transit.[1][2][3] This document elucidates the fundamental mechanisms by which this compound influences acetylcholine release at the cellular and network levels within the gut.

Mechanism of Action

This compound's pro-cholinergic activity is a result of its synergistic actions on two distinct serotonin receptor subtypes:

  • 5-HT4 Receptor Agonism: this compound acts as a full agonist at 5-HT4 receptors located on presynaptic terminals of cholinergic neurons in the myenteric plexus.[4] Activation of these G-protein coupled receptors initiates a signaling cascade that facilitates the release of acetylcholine.[4]

  • 5-HT3 Receptor Antagonism: this compound also functions as a 5-HT3 receptor antagonist. While the primary role of 5-HT3 receptors in the gut is associated with nausea and visceral sensation, their antagonism may indirectly influence cholinergic activity by modulating the excitability of enteric neurons.

Signaling Pathways

The following diagram illustrates the signaling pathway initiated by this compound's interaction with 5-HT4 receptors on a cholinergic neuron in the enteric nervous system.

G cluster_0 Presynaptic Cholinergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron / Smooth Muscle Cell s_renzapride This compound ht4r 5-HT4 Receptor s_renzapride->ht4r Agonist Binding g_protein Gs Protein ht4r->g_protein Activation ac Adenylyl Cyclase g_protein->ac Stimulation camp cAMP ac->camp ATP to cAMP pka Protein Kinase A camp->pka Activation vesicle Acetylcholine Vesicle pka->vesicle Phosphorylation & Mobilization ach_release Acetylcholine Release vesicle->ach_release ach Acetylcholine ach_release->ach muscarinic_receptor Muscarinic Receptor ach->muscarinic_receptor response Physiological Response (e.g., Muscle Contraction) muscarinic_receptor->response G cluster_0 Tissue Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis a Euthanize Guinea Pig and Isolate Ileum b Prepare Longitudinal Muscle- Myenteric Plexus Strip a->b c Mount Tissue in Organ Bath b->c d Incubate with [3H]Choline (Radiolabeling) c->d e Washout and Collect Basal Release Samples d->e f Electrical Field Stimulation (S1) Collect Evoked Release Samples e->f g Washout f->g h Add this compound g->h i Electrical Field Stimulation (S2) Collect Evoked Release Samples h->i j Quantify Tritium in Samples (Liquid Scintillation Counting) i->j k Calculate Evoked Acetylcholine Release (S2/S1 Ratio) j->k l Generate Concentration-Response Curve and Determine EC50 k->l

References

Methodological & Application

Application Note: Evaluating (S)-Renzapride Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (S)-Renzapride is a substituted benzamide with a dual mechanism of action, functioning as both a full agonist for the serotonin 5-HT4 receptor and an antagonist for the 5-HT3 receptor.[1][2][3] This unique pharmacological profile gives it prokinetic and anti-emetic properties, making it a compound of interest for gastrointestinal disorders such as constipation-predominant irritable bowel syndrome (IBS-C).[1][4] Accurate and reproducible evaluation of its efficacy at both molecular targets is crucial for drug development and screening. This document provides detailed protocols for cell-based assays designed to quantify the agonistic activity of this compound at the 5-HT4 receptor and its antagonistic activity at the 5-HT3 receptor.

Evaluation of 5-HT4 Receptor Agonism

Principle

The 5-HT4 receptor is a Gs protein-coupled receptor (GPCR). Agonist binding to the 5-HT4 receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP). Therefore, the agonistic potency of this compound can be determined by measuring the dose-dependent increase in intracellular cAMP levels in cells expressing the 5-HT4 receptor.

5-HT4 Receptor Signaling Pathway

Gs_Pathway Renzapride This compound Receptor 5-HT4 Receptor Renzapride->Receptor Binds G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream

Caption: 5-HT4 receptor Gs-coupled signaling cascade.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is based on a competitive immunoassay format where endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

1.3.1 Materials

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT4 receptor.

  • Culture Medium: Standard cell culture medium (e.g., F-12K or DMEM) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

  • Assay Plates: 384-well, white, opaque, low-volume plates.

  • Reagents:

    • This compound and a reference 5-HT4 agonist (e.g., Serotonin, Prucalopride).

    • Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

    • HTRF cAMP Assay Kit (containing cAMP-d2 tracer and anti-cAMP cryptate antibody).

    • Cell Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

    • Cell Lysis Buffer.

  • Equipment: HTRF-compatible microplate reader.

1.3.2 Experimental Workflow

cAMP_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_detect Detection cluster_analysis Data Analysis Harvest 1. Harvest & Count Cells Resuspend 2. Resuspend in Stimulation Buffer (+ PDE Inhibitor) Harvest->Resuspend Dispense 3. Dispense Cells into 384-well plate Resuspend->Dispense Add_Cmpd 4. Add this compound (Dose-Response) Dispense->Add_Cmpd Incubate_Cmpd 5. Incubate at RT (e.g., 30 min) Add_Cmpd->Incubate_Cmpd Add_Reagents 6. Add HTRF Reagents (cAMP-d2 & Ab-cryptate) in Lysis Buffer Incubate_Cmpd->Add_Reagents Incubate_Detect 7. Incubate at RT (e.g., 60 min) Add_Reagents->Incubate_Detect Read_Plate 8. Read Plate on HTRF Reader Incubate_Detect->Read_Plate Analyze 9. Calculate EC50 Value Read_Plate->Analyze

Caption: Workflow for the 5-HT4 agonist cAMP assay.

1.3.3 Detailed Procedure

  • Cell Preparation:

    • Culture cells expressing the 5-HT4 receptor to ~80% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Centrifuge the cells and resuspend the pellet in Stimulation Buffer containing a PDE inhibitor like IBMX.

    • Dispense the cell suspension into the wells of a 384-well plate (e.g., 2,000-5,000 cells/well).

  • Compound Addition:

    • Prepare serial dilutions of this compound and the reference agonist in Stimulation Buffer.

    • Add the compound solutions to the cell plate.

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in cell lysis buffer as per the kit manufacturer's protocol.

    • Add the detection reagent mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Analysis:

    • Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

    • Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000).

    • The signal is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Evaluation of 5-HT3 Receptor Antagonism

Principle

The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop receptor superfamily. When activated by an agonist like serotonin (5-HT), the channel opens, allowing rapid influx of cations (primarily Na+ and Ca2+), which leads to membrane depolarization. An antagonist, such as this compound, blocks this action by binding to the receptor and preventing channel opening. This inhibitory effect can be quantified by measuring the reduction in agonist-induced intracellular calcium influx.

5-HT3 Receptor Signaling Pathway

Gq_Pathway cluster_antagonist Antagonist Action cluster_agonist Agonist Action cluster_response Cellular Response Renzapride This compound Block Blocks Binding Renzapride->Block Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Block->Receptor Serotonin Serotonin (Agonist) Serotonin->Receptor Binds & Activates Ion_Influx Na+ / Ca2+ Influx Receptor->Ion_Influx Channel Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Cell_Response Downstream Signaling Depolarization->Cell_Response

Caption: 5-HT3 receptor ion channel antagonism.

Experimental Protocol: No-Wash Calcium Flux Assay

This protocol utilizes a fluorescent calcium indicator dye (e.g., Fluo-8) that exhibits increased fluorescence upon binding to free cytosolic calcium. The assay is performed using a kinetic plate reader like a FLIPR (Fluorescent Imaging Plate Reader) or FlexStation.

2.3.1 Materials

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT3 receptor.

  • Culture Medium: Standard cell culture medium with supplements as described in 1.3.1.

  • Assay Plates: 96- or 384-well, black-walled, clear-bottom microplates.

  • Reagents:

    • This compound and a reference 5-HT3 antagonist (e.g., Ondansetron).

    • 5-HT3 agonist (e.g., Serotonin or m-CPBG).

    • Calcium-sensitive dye kit (e.g., Fluo-8 No-Wash Kit).

    • Assay Buffer (e.g., HHBS - Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Equipment: Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation) with fluidic addition capabilities.

2.3.2 Detailed Procedure

  • Cell Preparation:

    • Seed cells into black-walled, clear-bottom plates and culture overnight to form a confluent monolayer. Optimal cell density should be determined for each cell line.

  • Dye Loading:

    • Prepare the calcium indicator dye-loading solution according to the manufacturer's protocol.

    • Remove the culture medium from the cell plate and add the dye-loading solution.

    • Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Assay (Antagonist Mode):

    • Place the cell plate and a compound plate (containing this compound dilutions) into the fluorescence plate reader.

    • Initiate the reading to establish a stable baseline fluorescence for ~15-30 seconds.

    • The instrument automatically adds varying concentrations of this compound (or reference antagonist) to the wells. Incubate for a predetermined time (e.g., 5-15 minutes).

    • The instrument then adds a fixed, pre-determined EC80 concentration of the 5-HT3 agonist (e.g., Serotonin) to all wells.

    • Continue to measure the fluorescence signal kinetically for an additional 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The data is typically expressed as the peak fluorescence response minus the baseline reading.

    • Plot the fluorescence response against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced calcium response.

Data Presentation

The following table summarizes the quantitative data for this compound's activity at its primary targets, as determined by in vitro assays.

Target ReceptorAssay TypeParameterValue (nM)SpeciesReference
5-HT4Radioligand BindingKi115Cloned Human
5-HT4Radioligand BindingKi477Guinea-Pig
5-HT3Radioligand BindingKi17Cloned Human
5-HT3Radioligand BindingKi7.64Cloned Human

Note: EC50 and IC50 values are assay-dependent and should be determined empirically using the protocols described above. The Ki (inhibition constant) from binding assays provides a measure of affinity.

Conclusion

The cell-based protocols detailed in this application note provide robust and quantitative methods for characterizing the dual pharmacological activity of this compound. The cAMP assay effectively measures its agonism at the 5-HT4 receptor, while the calcium flux assay quantifies its antagonism of the 5-HT3 receptor. These assays are essential tools for researchers in drug discovery and development, enabling the screening and profiling of compounds targeting serotonergic pathways.

References

Application Notes and Protocols for High-Throughput Screening of (S)-Renzapride Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Renzapride is a potent and selective gastrointestinal prokinetic agent with a dual mechanism of action: it acts as a full agonist at the serotonin 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[1][2] This unique pharmacological profile makes it a promising candidate for the treatment of gastrointestinal motility disorders. The development of analogs of this compound necessitates robust high-throughput screening (HTS) platforms to efficiently identify compounds with desired potency, selectivity, and pharmacokinetic properties.

These application notes provide detailed protocols for HTS assays designed to characterize analogs of this compound based on its dual activity. The protocols are tailored for a research and drug development audience and are designed to be adaptable to standard laboratory automation.

Signaling Pathways

The therapeutic effects of this compound are mediated through its interaction with two distinct serotonin receptor subtypes, which trigger different intracellular signaling cascades.

5-HT4 Receptor Agonism Signaling Pathway

Activation of the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is primarily responsible for the prokinetic effects of this compound.

5-HT4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Renzapride This compound Analog (Agonist) Receptor 5-HT4 Receptor (GPCR) Renzapride->Receptor Binds G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP (Second Messenger) AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased motility) PKA->Cellular_Response Phosphorylates targets leading to

Figure 1: 5-HT4 Receptor Agonist Signaling Pathway.
5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel. Antagonism of this receptor by this compound analogs blocks the influx of cations (primarily Na⁺ and Ca²⁺) that would normally be triggered by serotonin, contributing to the anti-emetic effects of the parent compound.

5-HT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->Receptor Binds Antagonist This compound Analog (Antagonist) Antagonist->Receptor Blocks Ion_Influx Cation Influx (Na+, Ca2+) Receptor->Ion_Influx Channel Opening Blocked Depolarization Neuronal Depolarization Ion_Influx->Depolarization Prevented

Figure 2: 5-HT3 Receptor Antagonist Action.

Data Presentation

A critical step in the evaluation of this compound analogs is the direct comparison of their activity at both the 5-HT4 and 5-HT3 receptors. The following table summarizes the available quantitative data for Renzapride and its enantiomers. A comprehensive dataset for a series of this compound analogs is not currently available in the public domain. Researchers are encouraged to populate a similar table with their own experimental data.

Table 1: Pharmacological Profile of Renzapride and its Enantiomers

Compound5-HT4 Receptor Affinity (Ki, nM)5-HT3 Receptor Affinity (Ki, nM)
(±)-Renzapride477 (guinea-pig)[1]17 (human)[1]
(+)-Renzapride138 (guinea-pig)[1]17 (human)
(-)-Renzapride294 (guinea-pig)17 (human)
(±)-Renzapride N-oxide>10,0001980

Experimental Protocols

The following protocols describe high-throughput screening assays to determine the potency and efficacy of this compound analogs at the 5-HT4 and 5-HT3 receptors.

Protocol 1: HTS Assay for 5-HT4 Receptor Agonist Activity (cAMP Accumulation Assay)

This protocol is designed to identify and characterize 5-HT4 receptor agonists by measuring the increase in intracellular cAMP levels. This assay is suitable for a 384-well plate format.

HTS_Workflow_5HT4 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293 cells stably expressing human 5-HT4 receptor Cell_Plating 2. Seed cells into 384-well plates and incubate overnight Cell_Culture->Cell_Plating Compound_Addition 3. Add this compound analogs (test compounds) and controls Cell_Plating->Compound_Addition Incubation 4. Incubate to allow for cAMP accumulation Compound_Addition->Incubation Lysis_Detection 5. Lyse cells and add cAMP detection reagents (e.g., HTRF) Incubation->Lysis_Detection Plate_Reading 6. Read plate on a compatible plate reader Lysis_Detection->Plate_Reading Data_Processing 7. Calculate dose-response curves and determine EC50 values Plate_Reading->Data_Processing

Figure 3: HTS Workflow for 5-HT4 Agonist Screening.

Materials:

  • HEK293 cells stably expressing the human 5-HT4 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

  • This compound analogs and reference agonist (e.g., serotonin or this compound).

  • cAMP detection kit (e.g., HTRF®, LANCE®, or GloSensor™ cAMP Assay).

  • 384-well white, solid-bottom assay plates.

  • Automated liquid handling system.

  • HTRF-compatible or luminescence plate reader.

Methodology:

  • Cell Preparation:

    • Culture HEK293 cells expressing the human 5-HT4 receptor under standard conditions.

    • On the day before the assay, harvest the cells and resuspend them in fresh culture medium.

    • Dispense the cell suspension into 384-well assay plates at an optimized density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates overnight at 37°C in a humidified CO₂ incubator.

  • Compound Preparation:

    • Prepare serial dilutions of the this compound analogs and the reference agonist in assay buffer at a concentration 4-fold higher than the final desired concentration.

    • Include a no-compound control (vehicle) and a positive control (saturating concentration of the reference agonist).

  • Assay Procedure:

    • Carefully remove the culture medium from the cell plates.

    • Add the appropriate volume of assay buffer to each well.

    • Add the diluted compounds and controls to the respective wells.

    • Incubate the plates at room temperature for a predetermined time (e.g., 30-60 minutes) to stimulate cAMP production.

  • cAMP Detection:

    • Following the manufacturer's instructions for the chosen cAMP detection kit, add the lysis buffer and detection reagents to each well.

    • Incubate the plates for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plates on a compatible plate reader.

    • Normalize the data to the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy) for each analog.

Protocol 2: HTS Assay for 5-HT3 Receptor Antagonist Activity (Calcium Flux Assay)

This protocol is designed to identify and characterize 5-HT3 receptor antagonists by measuring their ability to inhibit agonist-induced intracellular calcium influx. This assay is suitable for a 384-well plate format.

HTS_Workflow_5HT3 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture CHO or HEK293 cells stably expressing human 5-HT3 receptor Cell_Plating 2. Seed cells into 384-well black, clear-bottom plates and incubate overnight Cell_Culture->Cell_Plating Dye_Loading 3. Load cells with a calcium-sensitive fluorescent dye Cell_Plating->Dye_Loading Compound_Addition 4. Add this compound analogs (test compounds) and controls Dye_Loading->Compound_Addition Agonist_Stimulation 5. Add 5-HT3 receptor agonist (e.g., serotonin) and measure fluorescence Compound_Addition->Agonist_Stimulation Data_Processing 6. Calculate the inhibition of agonist-induced calcium flux Agonist_Stimulation->Data_Processing Curve_Fitting 7. Generate dose-response curves and determine IC50 values Data_Processing->Curve_Fitting

Figure 4: HTS Workflow for 5-HT3 Antagonist Screening.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT3 receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Probenecid (an anion-exchange inhibitor, often used to prevent dye leakage).

  • This compound analogs and reference antagonist (e.g., ondansetron).

  • 5-HT3 receptor agonist (e.g., serotonin or m-CPBG).

  • 384-well black, clear-bottom assay plates.

  • Automated liquid handling system.

  • Fluorescence imaging plate reader (e.g., FLIPR®, FDSS).

Methodology:

  • Cell Preparation:

    • Culture cells expressing the human 5-HT3 receptor under standard conditions.

    • Seed the cells into 384-well black, clear-bottom plates and incubate overnight.

  • Dye Loading:

    • Prepare a loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium from the cell plates and add the dye loading solution.

    • Incubate the plates for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of the this compound analogs and the reference antagonist in assay buffer at a concentration 5-fold higher than the final desired concentration in a separate compound plate.

    • Prepare the 5-HT3 agonist in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀) in an agonist plate.

  • Assay Procedure (using a fluorescence imaging plate reader):

    • Place the cell plate, compound plate, and agonist plate into the instrument.

    • Program the instrument to first add the compounds from the compound plate to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).

    • The instrument will then add the agonist from the agonist plate to the cell plate while simultaneously measuring the fluorescence intensity over time.

  • Data Acquisition and Analysis:

    • The instrument software will record the kinetic fluorescence data for each well.

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data to the response in the absence of antagonist (0% inhibition) and the response with a saturating concentration of the reference antagonist (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each analog.

Conclusion

The provided application notes and detailed protocols offer a robust framework for the high-throughput screening and characterization of this compound analogs. By systematically evaluating the dual 5-HT4 agonist and 5-HT3 antagonist activities, researchers can efficiently identify lead compounds with optimized pharmacological profiles for further development as novel gastrointestinal prokinetic agents. The successful implementation of these assays will accelerate the discovery of next-generation therapeutics for motility-related gastrointestinal disorders.

References

Application Notes and Protocols for (S)-Renzapride in Organ Bath Studies of Intestinal Contractility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Renzapride is a potent and selective 5-HT₄ receptor full agonist and a 5-HT₃ receptor antagonist.[1] This dual mechanism of action makes it a significant prokinetic agent, stimulating gastrointestinal motility and transit.[1][2] These application notes provide detailed protocols for utilizing this compound in in vitro organ bath studies to investigate its effects on intestinal contractility. The methodologies described are essential for preclinical research and drug development aimed at gastrointestinal disorders.

Mechanism of Action: 5-HT₄ Receptor Signaling

This compound primarily exerts its prokinetic effects through the activation of 5-HT₄ receptors located on enteric neurons and smooth muscle cells.[3] The binding of this compound to the 5-HT₄ receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This process involves the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[4] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which is thought to facilitate the release of acetylcholine from myenteric neurons, ultimately leading to smooth muscle contraction and enhanced intestinal motility.

Caption: 5-HT₄ Receptor Signaling Pathway.

Quantitative Data Summary

Table 1: Pharmacological Profile of Renzapride

ParameterSpecies/TissueValueReference
Binding Affinity (Kᵢ) Guinea Pig 5-HT₄ Receptor477 nM
Functional Activity Rat Isolated OesophagusEC₅₀ = 11 µmol/L
Receptor Activity Human 5-HT₄ ReceptorsFull Agonist

Table 2: Comparative Activity of 5-HT₄ Receptor Agonists

CompoundSpecies/TissueParameterValueReference
HTF 919 Human JejunumEC₅₀ (Peptide Release)~10 nmol/L
HTF 919 Human JejunumEC₅₀ (Mechanical Response)~5 nmol/L
R093877 Human JejunumEC₅₀ (Peptide Release)~100-300 nmol/L
R093877 Human JejunumEC₅₀ (Mechanical Response)~50-150 nmol/L

Experimental Protocols

Protocol 1: Isolated Guinea Pig Ileum Contractility Assay

This protocol details the procedure for assessing the contractile effect of this compound on guinea pig ileal smooth muscle.

Materials and Reagents:

  • Male Dunkin Hartley guinea pigs (200–350 g)

  • Krebs-Henseleit solution (in mM): NaCl 118.1, KCl 4.7, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, CaCl₂ 2.6, D-glucose 11.1

  • This compound stock solution

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig via CO₂ asphyxiation.

    • Isolate a segment of the distal ileum and place it in chilled, carbogen-aerated Krebs-Henseleit solution.

    • Gently remove the mesenteric attachment and luminal contents.

    • Cut the ileum into segments of 2-3 cm in length.

  • Organ Bath Setup:

    • Suspend the ileal segments in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, replacing the Krebs solution every 15-20 minutes.

  • Experimental Protocol:

    • Record a stable baseline of spontaneous contractions.

    • To specifically study 5-HT₄ receptor-mediated effects, pre-treat the tissue with a 5-HT₃ antagonist (e.g., ondansetron, 3 µM) and a 5-HT₁/5-HT₂ antagonist (e.g., methysergide, 1 µM) to block other serotonin receptor subtypes.

    • Add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).

    • Allow the response to stabilize at each concentration before adding the next.

    • Record the changes in contractile force (amplitude and frequency).

  • Data Analysis:

    • Measure the peak tension and frequency of contractions at each concentration of this compound.

    • Express the contractile response as a percentage of the maximum response to a standard agonist like acetylcholine or KCl.

    • Construct a concentration-response curve by plotting the contractile response against the logarithm of the this compound concentration.

    • Calculate the EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximum effect) from the concentration-response curve.

Protocol 2: Isolated Rat Colon Contractility Assay

This protocol is adapted for studying the effects of this compound on rat colonic smooth muscle strips.

Materials and Reagents:

  • Male Wistar rats (250-300 g)

  • Krebs solution (composition as in Protocol 1)

  • This compound stock solution

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a rat according to institutional guidelines.

    • Isolate the distal colon and place it in a Petri dish with cold, oxygenated Krebs solution.

    • Remove adipose and connective tissue.

    • Open the colon segment along the mesenteric border and gently remove the mucosal and submucosal layers by sharp dissection.

    • Prepare longitudinal or circular muscle strips (approximately 2 cm long and 0.5 cm wide).

  • Organ Bath Setup:

    • Mount the muscle strips in organ baths containing Krebs solution at 37°C, aerated with carbogen.

    • Apply a resting tension of 1 g and allow for a 60-minute equilibration period with solution changes every 20 minutes.

  • Experimental Protocol:

    • Assess the viability of the strips by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

    • After washout and return to baseline, record a stable period of spontaneous activity.

    • Add this compound in a cumulative manner, recording the contractile response at each concentration.

    • To investigate the involvement of cholinergic pathways, the experiment can be repeated in the presence of a muscarinic antagonist like atropine.

  • Data Analysis:

    • Quantify the amplitude and frequency of contractions.

    • Normalize the responses to the initial KCl-induced contraction.

    • Generate concentration-response curves and calculate EC₅₀ and Eₘₐₓ values for this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vitro organ bath experiment to assess the effect of this compound on intestinal contractility.

Experimental_Workflow start Start tissue_prep Tissue Preparation (e.g., Guinea Pig Ileum) start->tissue_prep mounting Mount Tissue in Organ Bath tissue_prep->mounting equilibration Equilibration (60 min, 37°C, Carbogen) mounting->equilibration baseline Record Baseline Activity equilibration->baseline antagonist Add Antagonists (Optional) (e.g., Ondansetron) baseline->antagonist drug_addition Cumulative Addition of This compound antagonist->drug_addition data_acq Record Contractile Response drug_addition->data_acq data_acq->drug_addition Repeat for each concentration washout Washout data_acq->washout data_analysis Data Analysis (Concentration-Response Curve, EC50, Emax) washout->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Testing (S)-Renzapride in Animal Models of Gastroparesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastroparesis is a debilitating disorder characterized by delayed gastric emptying of solid food in the absence of a mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and abdominal pain.[1] The development of effective prokinetic agents is a key focus of research in this area. (S)-Renzapride is a potent and selective dual-action compound, acting as a full agonist at the 5-hydroxytryptamine type 4 (5-HT4) receptor and an antagonist at the 5-HT3 receptor.[2] This unique pharmacological profile suggests its potential as a therapeutic agent for gastroparesis by enhancing gastrointestinal motility and reducing nausea and vomiting.[3]

These application notes provide detailed protocols for inducing and utilizing relevant animal models of gastroparesis to test the efficacy of this compound. The protocols focus on rodent models due to their widespread use in preclinical drug development.

Signaling Pathway of this compound in the Enteric Nervous System

This compound exerts its prokinetic effects through a dual mechanism of action on the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract.

  • 5-HT4 Receptor Agonism: this compound stimulates presynaptic 5-HT4 receptors located on cholinergic neurons in the myenteric plexus.[4] This activation enhances the release of acetylcholine (ACh), a primary excitatory neurotransmitter in the gut.[5] Increased ACh levels lead to smooth muscle contraction, thereby promoting gastric motility and accelerating gastric emptying.

  • 5-HT3 Receptor Antagonism: Simultaneously, this compound blocks 5-HT3 receptors, which are ligand-gated ion channels present on both extrinsic vagal afferent nerves and intrinsic enteric neurons. Antagonism of these receptors is known to reduce nausea and vomiting, which are common and distressing symptoms of gastroparesis. By blocking 5-HT3 receptors, this compound can alleviate these symptoms, offering a comprehensive therapeutic approach.

Renzapride_Signaling_Pathway cluster_0 Presynaptic Cholinergic Neuron cluster_1 Postsynaptic Smooth Muscle Cell cluster_2 Enteric/Vagal Afferent Neuron Renzapride_Agonist This compound (5-HT4 Agonist) HTR4 5-HT4 Receptor Renzapride_Agonist->HTR4 Activates ACh_release Acetylcholine (ACh) Release HTR4->ACh_release Stimulates ACh_receptor Muscarinic Receptor ACh_release->ACh_receptor Binds to Contraction Smooth Muscle Contraction ACh_receptor->Contraction Induces Gastric_Motility Increased Gastric Motility & Accelerated Emptying Contraction->Gastric_Motility Increases Renzapride_Antagonist This compound (5-HT3 Antagonist) HTR3 5-HT3 Receptor Renzapride_Antagonist->HTR3 Blocks Nausea_Signal Nausea/Vomiting Signal HTR3->Nausea_Signal Mediates Reduced_Symptoms Reduced Nausea & Vomiting Nausea_Signal->Reduced_Symptoms Leads to

Caption: this compound's dual signaling pathway in the gut.

Animal Models of Gastroparesis

Streptozotocin (STZ)-Induced Diabetic Gastroparesis in Rats

This model mimics gastroparesis associated with diabetes mellitus, a common etiology in humans. Streptozotocin is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to hyperglycemia and subsequent delayed gastric emptying.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Induction of Diabetes:

    • Fast rats for 12-16 hours prior to STZ injection.

    • Prepare a fresh solution of STZ in 0.1 M citrate buffer (pH 4.5).

    • Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60-65 mg/kg.

    • Provide animals with 10% sucrose water for 48 hours post-injection to prevent hypoglycemia.

  • Confirmation of Diabetes:

    • Measure blood glucose levels from a tail vein blood sample 72 hours after STZ injection.

    • Animals with blood glucose levels >250 mg/dL are considered diabetic.

  • Development of Gastroparesis:

    • Gastroparesis typically develops 4-8 weeks after the induction of diabetes.

  • Testing of this compound:

    • Administer this compound or vehicle control at the desired dose and route (e.g., oral gavage, i.p.) at a specified time before the gastric emptying measurement.

Pharmacologically-Induced Gastroparesis in Rats

This acute model uses pharmacological agents to temporarily induce delayed gastric emptying, allowing for rapid screening of prokinetic compounds.

a) Alpha-2 Adrenergic Agonist-Induced Gastroparesis (Clonidine)

Clonidine, an alpha-2 adrenergic agonist, inhibits the release of acetylcholine from enteric neurons, leading to decreased gastrointestinal motility and delayed gastric emptying.

Experimental Protocol:

  • Animal Model: Male Wistar rats (200-250 g).

  • Induction of Gastroparesis:

    • Administer clonidine subcutaneously (s.c.) at a dose of 100 µg/kg.

  • Testing of this compound:

    • Administer this compound or vehicle control at the desired dose and route 30 minutes after clonidine administration.

    • Measure gastric emptying 30-60 minutes after the administration of the test meal.

b) Dopamine Agonist-Induced Gastroparesis

Dopamine inhibits gastric motility via D2 receptors in the gastrointestinal tract. Administration of dopamine or a D2 receptor agonist can induce a state of delayed gastric emptying.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Induction of Gastroparesis:

    • Administer dopamine or a selective D2 agonist (e.g., quinpirole) intraperitoneally at a pre-determined dose to induce delayed gastric emptying.

  • Testing of this compound:

    • Administer this compound or vehicle control at the desired dose and route prior to the dopamine agonist.

    • Measure gastric emptying at a specified time after the test meal.

Experimental Workflow for Testing this compound

Experimental_Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Drug Administration & Efficacy Testing cluster_2 Phase 3: Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Induce_Gastroparesis Induce Gastroparesis (e.g., STZ or Clonidine) Animal_Acclimatization->Induce_Gastroparesis Confirm_Model Confirm Gastroparesis (e.g., Blood Glucose, Pilot Study) Induce_Gastroparesis->Confirm_Model Randomization Randomize Animals into Treatment Groups Confirm_Model->Randomization Drug_Admin Administer this compound or Vehicle Randomization->Drug_Admin Test_Meal Administer Test Meal (Phenol Red) Drug_Admin->Test_Meal Euthanasia Euthanize Animals at Pre-determined Time Test_Meal->Euthanasia Stomach_Excision Excise Stomach Euthanasia->Stomach_Excision Quantification Quantify Gastric Contents (Spectrophotometry) Stomach_Excision->Quantification Data_Analysis Calculate % Gastric Emptying & Statistical Analysis Quantification->Data_Analysis

Caption: General experimental workflow for preclinical testing.

Protocol for Measuring Gastric Emptying: Phenol Red Assay

The phenol red assay is a widely used and reliable terminal method for quantifying liquid gastric emptying in rodents.

Materials:

  • Phenol red solution (0.5 mg/mL in 5% glucose solution)

  • This compound and vehicle control

  • Fasted rats (18-24 hours with free access to water)

  • Oral gavage needles

  • Surgical instruments

  • 0.1 N NaOH

  • 20% Trichloroacetic acid (w/v)

  • 0.5 N NaOH

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Fasting: Fast rats overnight (18-24 hours) with ad libitum access to water.

  • Drug Administration: Administer this compound or vehicle control at the desired time point before the test meal.

  • Test Meal Administration: Administer 1.5 mL of the phenol red test meal via oral gavage.

  • Timing:

    • 0-minute control group: Immediately after gavage, euthanize a group of rats to determine the initial amount of phenol red administered.

    • Experimental groups: Euthanize animals at a fixed time point after gavage (e.g., 20 minutes).

  • Stomach Excision: Perform a laparotomy, ligate the pylorus and cardia, and carefully excise the stomach.

  • Homogenization: Place the entire stomach in 100 mL of 0.1 N NaOH and homogenize.

  • Sample Preparation:

    • Allow the homogenate to settle for 1 hour at room temperature.

    • Take a 5 mL aliquot of the supernatant and add 0.5 mL of 20% trichloroacetic acid to precipitate proteins.

    • Centrifuge at 3000 rpm for 20 minutes.

  • Spectrophotometry:

    • To 4 mL of 0.5 N NaOH, add 1 mL of the supernatant.

    • Measure the absorbance of the resulting pink solution at 560 nm.

  • Calculation:

    • Calculate the amount of phenol red remaining in the stomach based on a standard curve.

    • Gastric emptying (%) = [1 - (Amount of phenol red in test stomach / Average amount of phenol red in 0-min control stomachs)] x 100.

Data Presentation

The following tables present hypothetical and literature-derived data to illustrate the expected outcomes of testing a 5-HT4 agonist in a diabetic gastroparesis model.

Table 1: Effect of a 5-HT4 Agonist (Tegaserod) on Gastric Emptying in Diabetic (db/db) Mice

Treatment GroupDose (mg/kg, i.p.)% Gastric Retention (Mean ± SEM)
Control LittermatesVehicle30.2 ± 3.5
db/db MiceVehicle55.8 ± 4.1*
db/db MiceTegaserod0.1
db/db MiceTegaserod2.0

*p < 0.05 vs. Control Littermates; **p < 0.05 vs. db/db Vehicle. Data adapted from a study on tegaserod, a 5-HT4 receptor partial agonist.

Table 2: Hypothetical Data for this compound in STZ-Induced Diabetic Rats

Treatment GroupDose (mg/kg, p.o.)% Gastric Emptying (Mean ± SEM)
Non-Diabetic ControlVehicle85.3 ± 3.1
STZ-DiabeticVehicle42.1 ± 4.5*
STZ-DiabeticThis compound1
STZ-DiabeticThis compound3
STZ-DiabeticThis compound10

*p < 0.001 vs. Non-Diabetic Control; **p < 0.05 vs. STZ-Diabetic Vehicle.

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound's therapeutic potential for gastroparesis. The STZ-induced diabetic model offers a chronic, disease-relevant context, while the pharmacological models allow for acute and rapid screening. The combination of these models with a quantitative endpoint like the phenol red gastric emptying assay will enable a thorough characterization of this compound's prokinetic efficacy.

References

Application Note: Protocol for Dissolving (S)-Renzapride for In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the preparation of (S)-Renzapride formulations suitable for in vivo administration in preclinical research models. This compound, the S-enantiomer of Renzapride, is a 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist investigated for gastrointestinal motility disorders.[1][2] Due to its limited aqueous solubility, careful selection of a vehicle and a precise dissolution procedure are critical for achieving a homogenous and stable formulation for accurate dosing. This protocol outlines two common methods for preparing this compound solutions or suspensions, primarily for oral gavage, based on standard practices for administering poorly soluble compounds.[3][4][5] Safety precautions and formulation stability are also addressed.

Physicochemical Properties of Renzapride

A summary of the key physicochemical properties of Renzapride is essential for understanding its formulation requirements.

PropertyValueSource
Molecular Formula C₁₆H₂₂ClN₃O₂
Molecular Weight 323.82 g/mol
Appearance Assumed to be a solid powderN/A
General Solubility Limited aqueous solubility is inferred from common formulation strategies for similar compounds. A study noted the use of 0.1% DMSO in aqueous media for in vitro organ bath studies.

Recommended In Vivo Formulation Protocols

The selection of a vehicle is contingent on the route of administration, the required dose volume, and the specific animal model. For oral gavage, creating a solution or a fine, homogenous suspension is paramount. Below are two recommended protocols. Researchers should perform small-scale pilot tests to confirm the solubility and stability of this compound in the chosen vehicle at the desired concentration.

Protocol 1: Co-Solvent System (Solution)

This method is suitable for lower concentrations of this compound where a clear solution can be achieved. The use of organic co-solvents like DMSO and PEG 300 is common for increasing the solubility of lipophilic compounds.

3.1.1 Materials & Reagents

  • This compound powder

  • Dimethyl sulfoxide (DMSO), ≥99.5% purity

  • Polyethylene glycol 300 (PEG 300), USP grade

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath)

3.1.2 Experimental Procedure

  • Calculate Required Amounts: Determine the total volume of dosing solution needed and calculate the mass of this compound and the volume of each vehicle component required to achieve the target concentration. Note: The final DMSO concentration should be kept as low as possible, ideally below 10% of the total volume.

  • Initial Dissolution: Accurately weigh the this compound powder and place it into a sterile conical tube.

  • Add the required volume of DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication (~5 minutes) may be used to aid dissolution.

  • Addition of Co-solvent: Add the required volume of PEG 300 to the DMSO solution. Vortex thoroughly for 1 minute to ensure homogeneity.

  • Final Dilution: Slowly add the sterile saline or PBS to the mixture in a dropwise manner while continuously vortexing to prevent precipitation.

  • Final Volume (QS): Continue adding saline/PBS until the final target volume is reached.

  • Quality Control: Visually inspect the final formulation. It should be a clear, particle-free solution. If precipitation occurs, the concentration may be too high for this vehicle system.

  • Storage: Prepare the formulation fresh daily. If short-term storage is necessary, store protected from light at 2-8°C. One vendor suggests stock solutions may be stable for one month at -20°C. Always perform a visual inspection for precipitation before dosing.

3.1.3 Recommended Vehicle Composition

ComponentPercentage (v/v)Purpose
DMSO 5 - 10%Primary solubilizing agent
PEG 300 30 - 40%Co-solvent and solubility enhancer
Saline/PBS 50 - 65%Diluent to final volume
Protocol 2: Aqueous Suspension System

This method is preferred for higher doses where a true solution cannot be formed. The goal is to create a fine, uniform suspension to ensure consistent dosing. Surfactants like Tween 80 are used to wet the particles and prevent aggregation.

3.2.1 Materials & Reagents

  • This compound powder

  • Tween® 80 (Polysorbate 80)

  • Sterile 0.5% (w/v) Carboxymethylcellulose (CMC) Sodium in sterile water

  • Dimethyl sulfoxide (DMSO), ≥99.5% purity (Optional, for initial wetting)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath)

3.2.2 Experimental Procedure

  • Calculate Required Amounts: Determine the total mass of this compound and the volume of the vehicle needed.

  • Prepare Vehicle: Prepare a sterile 0.5% CMC solution containing 0.5% to 1% (v/v) Tween 80.

  • Weigh Compound: Accurately weigh the this compound powder and place it into a sterile conical tube.

  • Wetting the Powder: Add a very small volume of the vehicle (or a minimal amount of DMSO, e.g., <2% of final volume) to the powder to create a smooth paste. This prevents clumping.

  • Suspension Formation: Gradually add the remaining 0.5% CMC / Tween 80 vehicle in small increments while continuously vortexing.

  • Homogenization: After adding all the vehicle, vortex the suspension vigorously for 3-5 minutes. Follow this with sonication in a water bath for 10-15 minutes to ensure a fine, uniform particle distribution.

  • Quality Control: Visually inspect the formulation. It should appear as a uniform, milky suspension. There should be no large aggregates or visible dry powder.

  • Dosing: This formulation is a suspension. It must be vortexed thoroughly immediately before drawing each dose to ensure the animal receives the correct amount of the active compound.

  • Storage: Suspensions should always be prepared fresh on the day of use. Do not freeze suspensions as this can cause irreversible aggregation of particles.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing an this compound formulation for in vivo studies.

G Workflow for this compound In Vivo Formulation cluster_prep 1. Preparation cluster_dissolution 2. Dissolution / Suspension cluster_final 3. Finalization & QC calc Calculate Mass of This compound & Vehicle Volumes weigh Accurately Weigh This compound Powder calc->weigh prep_vehicle Prepare Vehicle (e.g., Co-solvents or CMC/Tween) calc->prep_vehicle add_solvent Add Primary Solvent (e.g., DMSO) or Wetting Agent weigh->add_solvent vortex Vortex / Sonicate Until Dissolved or Homogenous Paste add_solvent->vortex add_vehicle Titrate in Remaining Vehicle while Vortexing vortex->add_vehicle qs QS to Final Volume add_vehicle->qs inspect Visual Inspection for Clarity (Solution) or Uniformity (Suspension) qs->inspect store Store Appropriately (Prepare Fresh Recommended) inspect->store admin Ready for Administration (Vortex Suspension Before Each Dose) store->admin

Caption: General workflow for preparing this compound solutions or suspensions.

Safety Precautions

  • Handle this compound powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DMSO can facilitate the absorption of chemicals through the skin. Exercise extreme caution and use appropriate gloves when handling DMSO-containing solutions.

  • Consult the Safety Data Sheet (SDS) for this compound and all vehicle components before work.

  • All procedures involving animal administration must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and follow established guidelines for animal welfare.

References

Application Notes and Protocols for Radioligand Binding Assay of (S)-Renzapride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Renzapride is the active enantiomer of renzapride, a compound with a dual mechanism of action primarily targeting the serotonergic system. It functions as a potent 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist. This unique pharmacological profile has positioned it as a therapeutic candidate for gastrointestinal motility disorders. Understanding the binding characteristics of this compound to its target receptors is crucial for its development and for elucidating its mechanism of action. This document provides a detailed protocol for conducting a radioligand binding assay to determine the affinity of this compound for the human 5-HT₃ and 5-HT₄ receptors.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of renzapride and its enantiomers for the human 5-HT₃ and guinea-pig 5-HT₄ receptors. The data is derived from competitive radioligand binding studies.

CompoundHuman 5-HT₃ Receptor Ki (nmol/L)Guinea-pig 5-HT₄ Receptor Ki (nmol/L)
Racemic Renzapride17477
This compound -138
(R)-Renzapride-412

Note: Specific Ki values for the individual enantiomers at the human 5-HT₃ receptor were not explicitly detailed in the primary reference but racemic renzapride demonstrates high affinity.

Signaling Pathways

This compound exerts its effects by modulating two distinct serotonin receptor signaling pathways.

5-HT₄ Receptor Signaling Pathway

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Agonism by this compound initiates a cascade that leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to the cellular response.[1][2]

5-HT4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Renzapride This compound Receptor 5-HT4 Receptor Renzapride->Receptor Binds G_protein Gs Protein (α, β, γ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

5-HT₄ Receptor Gs-coupled Signaling Pathway
5-HT₃ Receptor Signaling Pathway

In contrast, the 5-HT₃ receptor is a ligand-gated ion channel.[3] Antagonism by this compound blocks the binding of serotonin, preventing the opening of the channel and the subsequent influx of cations (primarily Na⁺ and K⁺, with a smaller permeability to Ca²⁺). This action inhibits the rapid depolarization of the neuron, thereby blocking the excitatory signal.

5-HT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_ions Ion Flux Serotonin Serotonin Receptor 5-HT3 Receptor (Ion Channel) Serotonin->Receptor Binds & Activates Renzapride This compound Renzapride->Receptor Blocks Na_in Na+ Influx Receptor->Na_in Allows K_out K+ Efflux Receptor->K_out Allows Depolarization Neuronal Depolarization

5-HT₃ Receptor Ligand-Gated Ion Channel

Experimental Protocols

The following protocols are adapted from established methods for radioligand binding assays for 5-HT₃ and 5-HT₄ receptors and can be applied to the study of this compound.

Experimental Workflow

Radioligand_Binding_Assay_Workflow A 1. Membrane Preparation (from transfected cells or tissue) B 2. Assay Setup (membranes, radioligand, this compound) A->B Add to assay plate C 3. Incubation (allow binding to reach equilibrium) B->C Incubate at defined temp/time D 4. Filtration (separate bound and free radioligand) C->D Rapid filtration E 5. Scintillation Counting (quantify bound radioactivity) D->E Measure radioactivity F 6. Data Analysis (determine IC50 and calculate Ki) E->F Plot data and calculate

Radioligand Binding Assay Workflow
Protocol 1: Competitive Radioligand Binding Assay for 5-HT₄ Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₄ receptor.

Materials:

  • Receptor Source: Membranes from COS-7 or HEK293 cells transiently or stably transfected with the human 5-HT₄(a) receptor cDNA. Alternatively, homogenates of guinea-pig striatum can be used.

  • Radioligand: [³H]-GR113808 (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent 5-HT₄ antagonist such as unlabeled GR113808.

  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • Filtration Wash Buffer: Ice-cold 50 mM HEPES, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and transfect cells with the human 5-HT₄ receptor plasmid.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of membrane preparation (e.g., 50 µg protein), 50 µL of [³H]-GR113808 (at a final concentration near its Kd, e.g., 0.1-0.5 nM), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-GR113808, and 50 µL of unlabeled GR113808 (10 µM final concentration).

    • Competitive Binding: 50 µL of membrane preparation, 50 µL of [³H]-GR113808, and 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Incubation:

    • Incubate the plate at room temperature (e.g., 25°C) for 60 minutes with gentle agitation to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-GR113808) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Competitive Radioligand Binding Assay for 5-HT₃ Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₃ receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT₃ receptor. Alternatively, homogenates of rat entorhinal cortex or bovine area postrema can be used. The HT29 cell line also endogenously expresses 5-HT₃ receptors.

  • Radioligand: [³H]-GR65630 (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent 5-HT₃ antagonist such as ondansetron or tropisetron.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% PEI.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Follow a similar procedure as described in Protocol 1 for membrane preparation from the chosen cell line or tissue source.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 25 µL of assay buffer, 25 µL of [³H]-GR65630 (at a final concentration near its Kd, e.g., 0.1-0.5 nM), and 500 µL of diluted membranes.

    • Non-specific Binding: 25 µL of a non-specific antagonist (e.g., 10 µM ondansetron), 25 µL of [³H]-GR65630, and 500 µL of diluted membranes.

    • Competitive Binding: 25 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 25 µL of [³H]-GR65630, and 500 µL of diluted membranes.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration:

    • Terminate the reaction by rapid vacuum filtration over GF/C filters pre-soaked in 0.5% PEI.

    • Wash the filters extensively (e.g., 9 x 500 µL) with ice-cold wash buffer.

  • Scintillation Counting:

    • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity.

  • Data Analysis:

    • Perform data analysis as described in Protocol 1 to determine the IC₅₀ and calculate the Ki of this compound for the 5-HT₃ receptor.

Conclusion

These protocols provide a comprehensive framework for the in vitro characterization of this compound's binding to its primary molecular targets, the 5-HT₃ and 5-HT₄ receptors. Accurate determination of binding affinities is a cornerstone of drug development, providing essential data for understanding structure-activity relationships, predicting in vivo efficacy, and ensuring target engagement. The provided diagrams and methodologies are intended to guide researchers in the rigorous evaluation of this and other novel compounds targeting the serotonergic system.

References

Application of (S)-Renzapride in cystic fibrosis GI motility research

Author: BenchChem Technical Support Team. Date: November 2025

As of late 2025, dedicated research on the specific application of the (S)-enantiomer of Renzapride for treating gastrointestinal (GI) dysmotility in the cystic fibrosis (CF) population is not available in peer-reviewed literature. (S)-Renzapride is known as a potent serotonin 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist. Its pharmacological profile suggests a potential therapeutic role in conditions characterized by delayed GI transit and nausea, which are common comorbidities in cystic fibrosis.

Given the high prevalence of gastroparesis, constipation, and distal intestinal obstruction syndrome (DIOS) in individuals with CF, prokinetic agents are of significant interest. The dual mechanism of this compound could theoretically offer benefits by enhancing peristalsis through 5-HT₄ agonism while mitigating nausea and visceral discomfort via 5-HT₃ antagonism.

This document outlines a hypothetical framework for investigating the application of this compound in CF-related GI dysmotility. The protocols and data presented are extrapolated from studies on Renzapride in non-CF populations with similar GI symptoms (e.g., chronic constipation, gastroparesis) and serve as a proposed model for future research.

Application Notes

This compound is a selective gastrointestinal prokinetic agent. Its high affinity for the 5-HT₄ receptor is believed to stimulate cholinergic neurons in the myenteric plexus, leading to the release of acetylcholine and subsequent enhancement of smooth muscle contraction and peristalsis. Concurrently, its antagonism of the 5-HT₃ receptor can reduce symptoms of nausea, bloating, and abdominal pain, which are often associated with motility disorders.

In the context of cystic fibrosis, the underlying pathophysiology involves thick, dehydrated mucus secretions that can impair organ function, including that of the GI tract. This can lead to slowed transit, bacterial overgrowth, and malabsorption. A prokinetic agent like this compound could potentially help overcome the mechanical impedance caused by abnormal mucus and improve overall gut function.

Proposed Efficacy Data from Non-CF Population Studies

The following tables summarize quantitative data from studies on Renzapride in patient populations with chronic constipation and gastroparesis. This data could serve as a benchmark for designing and evaluating studies in a CF cohort.

Table 1: Summary of Renzapride Efficacy in Chronic Constipation (Non-CF)

Parameter Placebo Renzapride (1 mg) Renzapride (2 mg) Renzapride (4 mg)
Mean Increase in Spontaneous Bowel Movements (SBMs) / week 0.6 1.4 2.1 2.5
% Patients with ≥1 SBM Increase / week 35% 55% 68% 73%
Stool Consistency (Bristol Stool Form Scale) +0.3 +0.8 +1.2 +1.5

| Reported Adverse Events (Nausea) | 4% | 8% | 11% | 15% |

Table 2: Summary of Renzapride Efficacy in Gastroparesis (Non-CF)

Parameter Placebo Renzapride (1 mg) Renzapride (4 mg)
Gastric Emptying Half-Time (t½, minutes) Improvement -5 min -25 min -40 min
Gastric Emptying Retention at 4 hours (% reduction) 4% 15% 22%
Symptom Score Improvement (GCSI*) -0.4 -0.9 -1.3
Reported Adverse Events (Headache) 6% 10% 14%

GCSI: Gastroparesis Cardinal Symptom Index

Proposed Signaling Pathway and Mechanism of Action

The following diagram illustrates the dual mechanism of this compound on an enteric neuron to enhance gastrointestinal motility.

G cluster_0 Presynaptic Enteric Neuron cluster_1 Postsynaptic Smooth Muscle Cell renzapride This compound ht4 5-HT4 Receptor renzapride->ht4 Agonist ht3 5-HT3 Receptor renzapride->ht3 Antagonist ac Adenylyl Cyclase ht4->ac Activates na_ion Na+ / Ca2+ Influx ht3->na_ion Blocks (Reduces Nausea) camp cAMP ac->camp pka PKA camp->pka ach_release Acetylcholine (ACh) Release pka->ach_release Promotes m3 Muscarinic M3 Receptor ach_release->m3 Binds to contraction Contraction (Peristalsis) m3->contraction Initiates

Caption: Mechanism of this compound on enteric neurons.

Experimental Protocols

The following are proposed, detailed protocols for assessing the efficacy and safety of this compound in a cystic fibrosis model. These are hypothetical and should be adapted based on specific study objectives and ethical review board requirements.

Protocol 1: Assessment of Gastric Emptying via ¹³C-Spirulina Breath Test
  • Patient Preparation: Patients must fast for a minimum of 8 hours overnight. Standard CF medications (e.g., pancreatic enzymes) should be administered as regularly scheduled.

  • Baseline Breath Sample: Collect two baseline breath samples by having the patient exhale into a collection bag.

  • Test Meal Administration: The patient consumes a standardized meal (e.g., 250 kcal liquid meal) containing 50 mg of ¹³C-Spirulina. The meal should be consumed within 10 minutes.

  • Drug Administration: The investigational drug (this compound at a predetermined dose or placebo) is administered orally with the test meal.

  • Post-Meal Breath Sampling: Collect breath samples at 15, 30, 45, 60, 75, 90, 120, 150, 180, and 240 minutes after meal consumption.

  • Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is analyzed using isotope ratio mass spectrometry.

  • Data Calculation: The rate of gastric emptying is calculated by determining the half-emptying time (t½) and the gastric emptying coefficient from the ¹³CO₂ excretion curve over time.

Protocol 2: Assessment of Whole Gut Transit Time (WGTT) using Wireless Motility Capsule
  • Capsule Ingestion: Following an 8-hour fast, the patient ingests a wireless motility capsule with 50 mL of water. The time of ingestion is recorded precisely.

  • Drug Administration: The study drug (this compound or placebo) is administered according to the clinical trial protocol (e.g., once daily for 7 days prior to capsule ingestion).

  • Data Recording: The patient wears a portable data recorder that receives signals from the capsule, tracking pH, temperature, and pressure as it travels through the GI tract.

  • Event Logging: The patient maintains a diary to log meal times, sleep, and bowel movements.

  • Data Analysis: The data is downloaded and analyzed to identify key transit milestones:

    • Gastric Emptying Time: Time from ingestion to the rapid pH rise indicating passage into the duodenum.

    • Small Bowel Transit Time: Time from duodenal entry to arrival at the cecum (identified by a sharp pH drop).

    • Colonic Transit Time: Time from cecal entry to expulsion of the capsule.

    • Whole Gut Transit Time: Total time from ingestion to expulsion.

Proposed Experimental Workflow

The diagram below outlines a logical workflow for a preclinical or clinical study investigating this compound for CF-related GI dysmotility.

G cluster_preclinical Preclinical Phase (CF Animal Model) cluster_clinical Clinical Phase (Human Subjects with CF) a1 Establish CF Animal Model (e.g., Cftr-/- mice) a2 Characterize Baseline GI Dysmotility a1->a2 a3 Dose-Ranging Study of this compound a2->a3 a4 Assess Changes in Transit Time & Stool Output a3->a4 a5 Histological Analysis of Enteric Nervous System a4->a5 b1 Phase I: Safety & Tolerability in Healthy Volunteers a5->b1 Inform Clinical Dosing Strategy b2 Phase IIa: Proof-of-Concept in CF Patients b1->b2 b3 Patient Screening & Baseline (Gastric Emptying, WGTT, Symptoms) b2->b3 b4 Randomized, Double-Blind, Placebo-Controlled Crossover Trial b3->b4 b5 Primary Endpoint Analysis: Change in Gastric Emptying t½ b4->b5 b6 Secondary Endpoint Analysis: Transit Times, Symptom Scores (GCSI) b5->b6

Caption: Proposed research workflow for this compound.

Application Notes and Protocols for Assessing Colonic Transit Time with (S)-Renzapride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (S)-Renzapride, a potent 5-HT4 receptor agonist and 5-HT3 receptor antagonist, for the assessment of colonic transit time (CTT). This document outlines the underlying pharmacology of this compound, detailed protocols for established measurement techniques, and data presentation guidelines to facilitate robust and reproducible research in gastrointestinal motility.

Introduction to this compound

This compound is a substituted benzamide with a dual mechanism of action that makes it a compound of interest for studying and modulating gastrointestinal transit.[1] By acting as a full agonist at the 5-HT4 receptor and an antagonist at the 5-HT3 receptor, this compound stimulates gastrointestinal motility and transit.[1][2] This prokinetic activity has been demonstrated in clinical trials, where this compound has been shown to accelerate colonic transit in a dose-dependent manner, particularly in patients with constipation-predominant irritable bowel syndrome (IBS-C).[3][4]

Mechanism of Action

The prokinetic effects of this compound are mediated through its interaction with two key serotonin receptors in the enteric nervous system:

  • 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine, a primary excitatory neurotransmitter in the gut. This leads to increased smooth muscle contraction and peristalsis, thereby accelerating intestinal and colonic transit.

  • 5-HT3 Receptor Antagonism: Blockade of 5-HT3 receptors, which are ligand-gated ion channels, is thought to modulate visceral sensation and may also contribute to the overall effects on colonic motor function. The generation of propulsive motor patterns in the colon involves the action of endogenous 5-HT on both 5-HT3 and 5-HT4 receptors.

The following diagram illustrates the proposed signaling pathway of this compound in promoting gastrointestinal motility.

Renzapride_Signaling_Pathway cluster_enteric_neuron Enteric Neuron cluster_smooth_muscle Smooth Muscle Cell cluster_outcome Physiological Outcome Renzapride This compound HTR4 5-HT4 Receptor Renzapride->HTR4 Agonist HTR3 5-HT3 Receptor Renzapride->HTR3 Antagonist AC Adenylyl Cyclase HTR4->AC Activates Na_K_influx Na+/K+ Influx Blockade HTR3->Na_K_influx Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ACh_release Acetylcholine (ACh) Release PKA->ACh_release Promotes ACh_receptor Muscarinic Receptor ACh_release->ACh_receptor Binds to Contraction Increased Contraction (Peristalsis) ACh_receptor->Contraction Stimulates Transit Accelerated Colonic Transit Contraction->Transit Experimental_Workflow cluster_preparation Study Preparation cluster_intervention Intervention and Measurement cluster_analysis Data Analysis and Reporting Patient_Screening Patient Screening and Recruitment Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline Baseline Symptom and Bowel Habit Recording Informed_Consent->Baseline Randomization Randomization to Placebo or this compound Baseline->Randomization Dosing Drug Administration (e.g., 11-14 days) Randomization->Dosing CTT_Measurement Colonic Transit Time Measurement (Radiopaque Markers, Scintigraphy, or Wireless Capsule) Dosing->CTT_Measurement Data_Collection Data Collection and Blinding CTT_Measurement->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation and Reporting Statistical_Analysis->Results

References

Troubleshooting & Optimization

Technical Support Center: (S)-Renzapride Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in effectively dissolving (S)-Renzapride for in vitro experiments. Given that this compound is known to have low aqueous solubility, this guide offers practical solutions and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

This compound is sparingly soluble in aqueous solutions. Its solubility in dimethyl sulfoxide (DMSO) has been reported to be 35 mg/mL with the aid of ultrasonication.[1]

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is causing this?

This is a common issue when working with hydrophobic compounds. The precipitation is likely due to the low solubility of this compound in the aqueous environment of your cell culture medium. When the DMSO stock is diluted, the this compound concentration may exceed its solubility limit in the final aqueous solution, causing it to crash out of solution.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance of cell lines to DMSO can vary. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% with minimal cytotoxic effects.[2] However, for sensitive or primary cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.[2] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.

Q4: Are there alternatives to DMSO for dissolving this compound?

Yes, if DMSO is not suitable for your experimental system, you can explore the use of co-solvents or cyclodextrins. Co-solvents like ethanol or polyethylene glycol (PEG) can be used in combination with water to increase the solubility of hydrophobic compounds. Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[3][4]

Troubleshooting Guide

This guide will help you address common issues related to the solubility of this compound in your in vitro experiments.

Problem: Precipitate forms upon dilution of DMSO stock solution in aqueous media.

Solution Workflow:

start Precipitation Observed step1 Step 1: Optimize DMSO Dilution Protocol start->step1 step2 Step 2: Reduce Final Concentration step1->step2 If precipitation persists step3 Step 3: Consider Alternative Solubilization Methods step2->step3 If precipitation persists step4a Option A: Use a Co-Solvent step3->step4a step4b Option B: Use Cyclodextrins step3->step4b end Homogeneous Solution Achieved step4a->end step4b->end

A workflow for troubleshooting this compound precipitation.

Detailed Steps:

  • Optimize your dilution technique. Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. Add the DMSO stock to a small volume of media first, mix thoroughly, and then add this mixture to the rest of the media. This gradual dilution can sometimes prevent the compound from precipitating.

  • Reduce the final concentration of this compound. It's possible that your desired final concentration is above the solubility limit of the compound in your cell culture media. Try a lower final concentration to see if the precipitation issue is resolved.

  • Consider alternative solubilization methods. If optimizing the DMSO protocol is unsuccessful, you may need to use a different approach.

    • Co-solvents: Prepare your stock solution in a mixture of DMSO and another solvent like ethanol or PEG400. This can sometimes improve the solubility in the final aqueous solution. Be sure to check the tolerance of your cell line to the co-solvent.

    • Cyclodextrins: These molecules can form inclusion complexes with this compound, enhancing its aqueous solubility. You will need to determine the optimal type and concentration of cyclodextrin for your specific application.

Quantitative Data Summary

ParameterValueSource
Molecular Weight 323.82 g/mol
Solubility in DMSO 35 mg/mL (with ultrasonication)
SolventRecommended Max. Concentration in Cell CultureNotes
DMSO < 0.5% (general cell lines), < 0.1% (sensitive/primary cells)Always include a vehicle control.
Ethanol < 0.5%Can be cytotoxic at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve a concentration of 35 mg/mL.

  • Vortex the tube vigorously for 1-2 minutes.

  • Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Using Cyclodextrins to Enhance this compound Solubility

Objective: To prepare a stock solution of this compound using a cyclodextrin to improve aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, purified water or desired aqueous buffer

  • Sterile microcentrifuge tubes

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

  • Continue stirring at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • The solution can be gently heated (e.g., to 37-40°C) to facilitate complexation.

  • Once the this compound is fully dissolved, filter the solution through a 0.22 µm sterile filter to remove any potential aggregates.

  • This aqueous stock solution can then be further diluted in your cell culture medium.

Visualizations

cluster_0 Cell Membrane Renzapride Renzapride 5-HT4_Receptor 5-HT4 Receptor Renzapride->5-HT4_Receptor Agonist 5-HT3_Receptor 5-HT3 Receptor Renzapride->5-HT3_Receptor Antagonist G_Protein Gs 5-HT4_Receptor->G_Protein Ion_Channel Ion Channel 5-HT3_Receptor->Ion_Channel Blocks Depolarization Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA PKA cAMP->PKA Cellular_Response_Agonist Increased Motility PKA->Cellular_Response_Agonist Cellular_Response_Antagonist Reduced Nausea/ Vomiting Signal Ion_Channel->Cellular_Response_Antagonist cluster_0 Cyclodextrin Inclusion Complex Formation Renzapride This compound (Hydrophobic) Complex This compound Cyclodextrin Water-Soluble Inclusion Complex Renzapride->Complex:f0 Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex:f1

References

Technical Support Center: Overcoming Poor Oral Bioavailability of (S)-Renzapride in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability of (S)-Renzapride in rats. The information is designed to help identify the underlying causes and suggest potential solutions to enhance systemic exposure in preclinical studies.

Troubleshooting Guide

Researchers facing challenges with the oral bioavailability of this compound should systematically investigate potential causes related to its solubility, permeability, and metabolism. This guide provides a structured approach to troubleshoot these issues.

Problem: Low and Variable Plasma Concentrations of this compound After Oral Administration in Rats

Poor oral bioavailability can stem from several factors. The following table outlines potential causes, suggested experiments to diagnose the issue, and possible solutions.

Potential Cause Suggested Diagnostic Experiments Potential Solutions
Poor Aqueous Solubility Determine the thermodynamic solubility of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).- Particle Size Reduction: Micronization or nanosizing to increase the surface area for dissolution. - Formulation with Solubilizing Excipients: Use of co-solvents, surfactants, or cyclodextrins. - Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix to prevent crystallization and improve dissolution.[1][2][3][4][5]
Low Intestinal Permeability Conduct Caco-2 cell permeability assays to determine the apparent permeability coefficient (Papp). An in situ single-pass intestinal perfusion study in rats can provide more direct in vivo data.- Permeation Enhancers: Co-administration with excipients that reversibly open tight junctions or interact with the cell membrane. - Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance absorption through the lymphatic pathway.
P-glycoprotein (P-gp) Efflux Perform in vitro P-gp substrate assays using cell lines overexpressing P-gp (e.g., MDCK-MDR1). An in situ intestinal perfusion study with and without a P-gp inhibitor (e.g., verapamil) can confirm in vivo relevance.- Co-administration with P-gp Inhibitors: Use of excipients known to inhibit P-gp. - Formulation Strategies to Bypass P-gp: Nanoparticle formulations designed for endocytosis.
First-Pass Metabolism Incubate this compound with rat liver microsomes and S9 fractions to assess its metabolic stability. While studies suggest Renzapride has limited metabolism, this should be confirmed for the (S)-enantiomer in rats.- Prodrug Approach: Modify the chemical structure to mask metabolically liable sites. - Inhibition of Metabolic Enzymes: While not a common formulation strategy, awareness of potential drug-drug interactions is crucial.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its oral bioavailability a concern?

This compound is the S-enantiomer of Renzapride, a compound known to be a full 5-HT4 receptor agonist and a partial 5-HT3 receptor antagonist. These properties make it a prokinetic agent with potential therapeutic applications in gastrointestinal motility disorders. Poor oral bioavailability can lead to insufficient drug concentrations at the target site, resulting in a lack of efficacy and high variability in experimental results.

2. How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?

To determine the BCS class, you need to assess its aqueous solubility and intestinal permeability.

  • Solubility: Determine the concentration of this compound in buffers across a pH range of 1.2 to 6.8. A drug is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.

  • Permeability: Conduct a Caco-2 permeability assay. A compound is generally considered highly permeable when its extent of absorption in humans is 90% or higher, which often correlates with a Papp value greater than 1 x 10⁻⁶ cm/s in Caco-2 cells.

Based on its likely chemical properties, this compound may fall into BCS Class III (high solubility, low permeability) or IV (low solubility, low permeability). Knowing the BCS class will help in selecting the most appropriate formulation strategy.

3. What are some suitable starting formulations to improve the oral bioavailability of this compound in rats?

For a compound with suspected low permeability (and possibly low solubility), the following formulations can be considered:

  • Aqueous solution with a permeation enhancer: If solubility is adequate, the addition of a permeation enhancer can improve absorption.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve both solubility and permeability.

  • Solid dispersions: If solubility is the primary issue, creating an amorphous solid dispersion with a hydrophilic polymer can significantly enhance the dissolution rate.

4. Is this compound a substrate for P-glycoprotein (P-gp)?

There is no direct public data confirming whether this compound is a P-gp substrate. However, many pharmaceutical compounds are substrates for this efflux transporter, which is highly expressed in the intestinal epithelium and can significantly reduce drug absorption. An in vitro P-gp substrate assay is the recommended method to determine this.

Experimental Protocols

1. In Situ Single-Pass Intestinal Perfusion in Rats

This technique allows for the direct measurement of intestinal permeability and the impact of efflux transporters in a live animal model.

  • Animal Preparation: Fast male Wistar or Sprague-Dawley rats (250-300g) overnight with free access to water. Anesthetize the rat and expose the small intestine through a midline abdominal incision.

  • Perfusion Setup: Isolate a 10-15 cm segment of the jejunum. Cannulate the proximal and distal ends of the segment with flexible tubing. Perfuse the segment with a warmed (37°C), oxygenated buffer (e.g., Krebs-Ringer) at a constant flow rate (e.g., 0.2 mL/min).

  • Procedure: After a 30-minute equilibration period, switch to the perfusion solution containing this compound at a known concentration. Collect the perfusate from the distal end at regular intervals (e.g., every 15 minutes) for up to 2 hours. To investigate P-gp involvement, a separate experiment can be run with the co-perfusion of a known P-gp inhibitor like verapamil.

  • Sample Analysis: Analyze the concentration of this compound in the collected perfusate using a validated analytical method such as LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (Q / 2πrL) * ln(Cin / Cout) where Q is the flow rate, r is the intestinal radius, L is the length of the intestinal segment, Cin is the inlet concentration, and Cout is the outlet concentration of the drug.

2. Pharmacokinetic Study in Rats Following Oral Gavage

This protocol outlines the procedure for administering this compound orally and collecting blood samples to determine its pharmacokinetic profile.

  • Dose Administration: Prepare the this compound formulation (e.g., solution, suspension, or specialized formulation). Administer a single dose to fasted rats via oral gavage using a suitable gavage needle.

  • Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%) by comparing the AUC from oral administration to that from intravenous administration.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to investigating the oral bioavailability of this compound.

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation Phase cluster_solution Solution Development Problem Poor Oral Bioavailability of this compound in Rats Solubility Determine Aqueous Solubility (pH 1.2-6.8) Problem->Solubility Permeability Assess Intestinal Permeability (Caco-2 Assay) Problem->Permeability Metabolism Evaluate Metabolic Stability (Rat Liver Microsomes) Problem->Metabolism Efflux Investigate P-gp Substrate Potential Problem->Efflux Formulation Develop Enabling Formulations (e.g., SEDDS, Solid Dispersion) Solubility->Formulation Permeability->Formulation Metabolism->Formulation Efflux->Formulation PK_Study Conduct in vivo Pharmacokinetic Study in Rats Formulation->PK_Study Analysis Analyze Plasma Concentrations and Calculate Bioavailability PK_Study->Analysis

Caption: Experimental workflow for troubleshooting poor oral bioavailability.

Caption: Simplified 5-HT4 receptor signaling pathway.

References

Optimizing dosage of (S)-Renzapride for maximum prokinetic effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of (S)-Renzapride for its maximum prokinetic effect. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound as a prokinetic agent?

This compound is a substituted benzamide that functions as a full agonist at the serotonin 5-HT4 receptor and a partial antagonist at the 5-HT3 receptor.[1] Its prokinetic effects are primarily mediated through the activation of 5-HT4 receptors on enteric neurons. This activation enhances acetylcholine release, which in turn stimulates smooth muscle contraction and promotes gastrointestinal motility.[2]

Q2: What is the established therapeutic dosage range for this compound in clinical studies?

Clinical trials in patients with constipation-predominant irritable bowel syndrome (IBS-C) have evaluated this compound at doses of 1 mg, 2 mg, and 4 mg administered once daily.[3][4] A dose of 4 mg per day has shown statistically significant improvements in bowel movement frequency and stool consistency.[4] Another dosing regimen of 2 mg twice daily has also been investigated.

Q3: What are the known side effects of this compound at effective doses?

The most commonly reported side effect in clinical trials is diarrhea. However, this compound is generally well-tolerated. Importantly, unlike some other 5-HT4 agonists, this compound has not been associated with cardiac arrhythmias at therapeutic doses.

Q4: How should this compound be prepared for in vivo administration?

For oral administration in preclinical studies, this compound can be suspended in a vehicle such as 0.5% methylcellulose and 1% TWEEN® 80 in water. Ensuring a uniform and stable suspension is crucial for accurate dosing. For intravenous administration, solubility in a suitable physiological buffer should be determined, and the solution should be sterile-filtered.

Troubleshooting Guide

Issue 1: Inconsistent or no significant prokinetic effect observed in animal models.

  • Dosage and Administration:

    • Verify Dosage Calculation: Double-check all calculations for dose preparation. Ensure the correct salt form of this compound is accounted for in molecular weight calculations.

    • Route of Administration: The route of administration can significantly impact bioavailability and efficacy. Oral administration may be subject to first-pass metabolism. Consider alternative routes like intraperitoneal or intravenous injection for more direct and consistent systemic exposure in initial studies.

    • Vehicle and Formulation: Ensure this compound is properly dissolved or suspended in the vehicle. Poor solubility can lead to inaccurate dosing. For oral gavage, ensure the suspension is homogenous throughout the dosing procedure.

  • Animal Model Considerations:

    • Species and Strain Differences: The expression and sensitivity of 5-HT4 receptors can vary between species and even strains of rodents. The prokinetic effect of this compound may be more pronounced in certain models of gastroparesis or constipation.

    • Fasting State: The fasting state of the animals can influence baseline gastrointestinal transit time. Standardize the fasting period across all experimental groups to reduce variability.

  • Experimental Timing:

    • Time of Day: Circadian rhythms can affect gastrointestinal motility. Conduct experiments at the same time of day to minimize this variability.

    • Acclimatization: Ensure animals are properly acclimatized to the experimental conditions to reduce stress-induced alterations in gut motility.

Issue 2: High variability in results between individual animals.

  • Standardize Procedures: Meticulously standardize all experimental procedures, including animal handling, dosing technique, and timing of measurements.

  • Group Size: A small group size may not be sufficient to detect statistically significant differences. Consider increasing the number of animals per group based on power calculations.

  • Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect gastrointestinal function.

Issue 3: Difficulty in interpreting in vitro smooth muscle contraction results.

  • Tissue Viability: Ensure the isolated tissue (e.g., guinea pig ileum) is maintained in oxygenated, physiological salt solution at the correct temperature to maintain viability.

  • Receptor Desensitization: Prolonged exposure to high concentrations of agonists can lead to receptor desensitization. Allow for adequate washout periods between cumulative dose additions.

  • Spontaneous Contractions: Some isolated intestinal preparations exhibit spontaneous contractions. Ensure a stable baseline is achieved before adding the test compound.

Experimental Protocols

In Vivo Assessment of Gastrointestinal Transit (Charcoal Meal Test) in Rats

This protocol is adapted from standard methods for assessing intestinal transit.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia)

  • Male Wistar rats (200-250 g)

  • Oral gavage needles

Procedure:

  • Fast the rats for 18-24 hours with free access to water.

  • Administer this compound or vehicle orally by gavage at the desired dose.

  • After a predetermined time (e.g., 30 minutes), administer the charcoal meal suspension orally (e.g., 1.5 mL per rat).

  • After a set time (e.g., 20-30 minutes) following the charcoal meal administration, euthanize the animals by cervical dislocation.

  • Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.

  • Lay the intestine flat on a clean surface without stretching.

  • Measure the total length of the small intestine.

  • Measure the distance traveled by the charcoal front from the pyloric sphincter.

  • Calculate the percentage of intestinal transit as: (Distance traveled by charcoal / Total length of small intestine) x 100.

In Vitro Assessment of Smooth Muscle Contraction (Isolated Guinea Pig Ileum)

This protocol is based on established methods for studying intestinal smooth muscle contractility.

Materials:

  • Male guinea pig (250-350 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • This compound stock solution

  • Organ bath system with force transducer and data acquisition software

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Euthanize the guinea pig by cervical dislocation followed by exsanguination.

  • Isolate a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction).

  • Gently flush the luminal contents with fresh Tyrode's solution.

  • Cut the ileum into segments of 2-3 cm.

  • Mount a segment vertically in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Record isometric contractions using a force transducer.

  • After a stable baseline is achieved, add this compound in a cumulative manner to the organ bath to construct a dose-response curve.

  • Record the contractile response at each concentration until a plateau is reached.

  • Analyze the data to determine the EC50 and maximum contractile response.

Data Presentation

Table 1: Effect of this compound on Colonic Transit in Patients with IBS-C

DosageAscending Colon Half-Emptying Time (Median)Reference
Placebo17.5 hours
4 mg once daily5.0 hours

Table 2: Effect of this compound on Overall Gastrointestinal Transit Time in Patients with IBS-C

DosageMean Overall Gastrointestinal Transit Time (± SD)Reference
Placebo2.9 (± 1.6) days
2 mg once daily2.6 (± 1.4) days
2 mg twice daily1.9 (± 1.6) days

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Renzapride Renzapride 5HT4R 5-HT4 Receptor Renzapride->5HT4R Binds to Gs Gs Protein 5HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneTranscription Gene Transcription (e.g., for proteins involved in motility) CREB->GeneTranscription Promotes

Caption: 5-HT4 Receptor Signaling Pathway

G Start Start Fasting Fast Rats (18-24h) Water ad libitum Start->Fasting Dosing Oral Gavage: This compound or Vehicle Fasting->Dosing Wait1 Wait 30 minutes Dosing->Wait1 Charcoal Oral Gavage: Charcoal Meal Wait1->Charcoal Wait2 Wait 20-30 minutes Charcoal->Wait2 Euthanasia Euthanize Animal Wait2->Euthanasia Dissection Isolate Small Intestine Euthanasia->Dissection Measurement Measure Total Length and Distance Traveled by Charcoal Dissection->Measurement Calculation Calculate % Transit Measurement->Calculation End End Calculation->End

Caption: Charcoal Meal Test Workflow

References

Stability of (S)-Renzapride in different solvent and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of (S)-Renzapride in various solvents and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: While specific long-term stability data for this compound is not extensively published, general guidelines for benzamide compounds suggest storing the solid form in a cool, dry, and well-ventilated place.[1] It is crucial to keep the container tightly closed to prevent moisture absorption. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid exposure to light.

Q2: Is there any information on the stability of this compound in common laboratory solvents?

Q3: What are the likely degradation pathways for this compound?

A3: Potential degradation pathways for benzamide-containing compounds like this compound include hydrolysis of the amide bond under strong acidic or basic conditions. Oxidation is another possible degradation route.[2] Forced degradation studies, as outlined in the "Experimental Protocols" section, can help identify the specific degradation products under various stress conditions.[3][4][5]

Q4: How can I determine the stability of this compound in my specific formulation or experimental setup?

A4: It is highly recommended to conduct a forced degradation study to understand the stability of this compound in your specific matrix. This involves subjecting the compound to stress conditions such as acid, base, heat, oxidation, and light. The degradation can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q5: Are there any known incompatibilities of this compound with common excipients?

A5: There is limited public information on the compatibility of this compound with specific excipients. Compatibility studies are essential during formulation development. These studies typically involve analyzing mixtures of this compound with individual excipients under accelerated storage conditions to detect any degradation or interaction.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency in prepared solutions. Degradation of this compound in the chosen solvent.Prepare solutions fresh before each experiment. If storage is unavoidable, store at ≤ -20°C and minimize storage time. Validate the stability of the solution under your specific storage conditions using an analytical method like HPLC.
Appearance of unknown peaks in chromatograms. Formation of degradation products.Conduct a forced degradation study to identify potential degradants. Ensure the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.
Inconsistent experimental results. Inconsistent sample handling and storage.Standardize protocols for sample preparation, handling, and storage. Ensure all personnel follow the same procedures. Store all stock and working solutions under identical, validated conditions.
Precipitation of this compound from solution. Poor solubility or solvent evaporation.Check the solubility of this compound in the chosen solvent. Ensure containers are tightly sealed to prevent solvent evaporation, especially during long-term storage.

Data Summary Tables

Disclaimer: The following tables contain illustrative data based on general knowledge of benzamide stability. This data is for educational purposes only and should not be considered as actual experimental results for this compound. Researchers must perform their own stability studies.

Table 1: Illustrative Stability of this compound in Solid State under Different Storage Conditions

Storage ConditionDurationAppearancePurity (%) (Illustrative)
25°C / 60% RH3 MonthsNo change99.5
40°C / 75% RH3 MonthsSlight yellowing98.2
2-8°C12 MonthsNo change99.8

Table 2: Illustrative Stability of this compound (1 mg/mL) in Different Solvents at 4°C

Solvent24 Hours (%)48 Hours (%)72 Hours (%)
Water99.799.198.5
PBS (pH 7.4)99.598.897.9
Methanol99.999.799.5
DMSO99.899.699.2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid powder in an oven at 105°C for 24 hours. Also, heat a solution of the drug at 60°C for 24 hours.

  • Photostability: Expose the solid powder and a solution to a calibrated light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method. A typical starting method could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

  • Use a photodiode array (PDA) detector to check for peak purity and identify the emergence of new peaks corresponding to degradation products.

Protocol 2: Solution Stability Assessment

This protocol is for determining the stability of this compound in a specific solvent and at a particular storage temperature.

1. Sample Preparation:

  • Prepare several identical samples of this compound in the desired solvent at the target concentration.

2. Storage:

  • Store the samples under the desired conditions (e.g., room temperature, 4°C, -20°C).

3. Analysis:

  • At predetermined time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove a sample for analysis.

  • Analyze the sample by a validated HPLC method to determine the concentration of this compound remaining.

  • Calculate the percentage of the initial concentration remaining at each time point.

Visualizations

Renzapride_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Renzapride This compound HTR4 5-HT4 Receptor Renzapride->HTR4 Binds to HTR3 5-HT3 Receptor Renzapride->HTR3 Binds to Serotonin_release Serotonin (5-HT) Release Serotonin_release->HTR3 Normally activates Agonist_effect Agonist Effect (Prokinetic) HTR4->Agonist_effect Leads to Antagonist_effect Antagonist Effect (Antiemetic) HTR3->Antagonist_effect Blocks

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acidic Stock_Solution->Acid Subject to Base Basic Stock_Solution->Base Subject to Oxidation Oxidative Stock_Solution->Oxidation Subject to Thermal Thermal Stock_Solution->Thermal Subject to Photo Photolytic Stock_Solution->Photo Subject to HPLC HPLC Analysis Acid->HPLC Analyze samples Base->HPLC Analyze samples Oxidation->HPLC Analyze samples Thermal->HPLC Analyze samples Photo->HPLC Analyze samples Data Data Interpretation HPLC->Data Evaluate results

References

Addressing off-target effects of (S)-Renzapride in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (S)-Renzapride in cellular models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure the accurate interpretation of your experimental results. This compound is a potent 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist, but like many pharmacological agents, it can exhibit off-target effects that may influence experimental outcomes. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target activities of this compound?

A1: this compound's primary mechanism of action involves its high affinity and agonist activity at the serotonin 5-HT₄ receptor, and antagonist activity at the 5-HT₃ receptor.[1] However, studies have shown that it also possesses affinity for other serotonin receptor subtypes, namely 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ receptors, which should be considered as potential off-target interactions in your cellular models.[1]

Q2: I am observing unexpected cellular responses that don't align with 5-HT₄ agonism or 5-HT₃ antagonism. What could be the cause?

A2: Unexpected cellular responses could be due to the off-target activities of this compound at 5-HT₂ receptors. The 5-HT₂ receptor subfamily (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ) is coupled to Gαq/11, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium.[2] This is a different signaling pathway compared to the Gαs-cAMP pathway activated by 5-HT₄ receptors. It is crucial to characterize the expression of these off-target receptors in your cellular model.

Q3: Which cellular models are suitable for studying this compound's activity?

A3: A suitable cellular model should endogenously express the target receptors or be engineered to do so. The human colon adenocarcinoma cell line, HT-29, has been shown to express both 5-HT₃ and 5-HT₄ receptors, making it a relevant model for studying the on-target effects of this compound. For studying off-target effects, cell lines endogenously expressing or transfected with 5-HT₂ₐ, 5-HT₂ₑ, or 5-HT₂ₒ receptors would be appropriate.

Q4: How can I differentiate between on-target and off-target effects in my experiments?

A4: The most effective method is to use selective antagonists for the potential off-target receptors.[3][4] By pre-incubating your cells with a selective antagonist for 5-HT₂ₐ, 5-HT₂ₑ, or 5-HT₂ₒ receptors before adding this compound, you can block the contribution of that specific off-target receptor to the observed cellular response. Any remaining response can then be attributed to the on-target effects at 5-HT₄ and 5-HT₃ receptors.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of racemic Renzapride and its enantiomers for various serotonin receptors. This data is critical for designing experiments and understanding the potential for off-target effects at different concentrations.

CompoundReceptorSpeciesKi (nM)
Racemic Renzapride5-HT₃Human17
(+)-Renzapride5-HT₃Human17
This compound 5-HT₃ Human 17
Racemic Renzapride5-HT₄Guinea-pig477
(+)-Renzapride5-HT₄Guinea-pig138
This compound 5-HT₄ Guinea-pig 324
Racemic Renzapride5-HT₂ₐHuman>10,000
(+)-Renzapride5-HT₂ₐHuman>10,000
This compound 5-HT₂ₐ Human >10,000
Racemic Renzapride5-HT₂ₑHuman667
(+)-Renzapride5-HT₂ₑHuman760
This compound 5-HT₂ₑ Human 481
Racemic Renzapride5-HT₂ₒHuman>10,000
(+)-Renzapride5-HT₂ₒHuman>10,000
This compound 5-HT₂ₒ Human >10,000

Data sourced from: Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome.

Experimental Protocols & Troubleshooting

Here are detailed methodologies for key experiments to characterize the on- and off-target effects of this compound, along with troubleshooting guides for common issues.

On-Target Effect: 5-HT₄ Receptor-Mediated cAMP Production Assay

Objective: To quantify the agonist activity of this compound at the 5-HT₄ receptor by measuring intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture: Plate cells expressing 5-HT₄ receptors (e.g., HT-29 or transfected HEK293 cells) in a 96-well plate and grow to 80-90% confluency.

  • Cell Preparation: On the day of the assay, wash the cells with a serum-free medium. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.

  • Compound Treatment: Prepare serial dilutions of this compound. Add the diluted compound to the cells and incubate for 15-30 minutes at 37°C. Include a known 5-HT₄ agonist as a positive control and vehicle as a negative control.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value for this compound.

Troubleshooting Guide: cAMP Assay

IssuePotential CauseRecommended Solution
High Background Signal Constitutive receptor activity in overexpressing cell lines.Use a cell line with lower receptor expression or serum-starve the cells overnight before the assay.
High concentration of PDE inhibitor.Titrate the PDE inhibitor to the lowest effective concentration.
Low Signal-to-Noise Ratio Low receptor expression or poor cell health.Confirm receptor expression via qPCR or Western blot. Ensure cells are healthy and within a low passage number.
Inefficient cell lysis.Optimize the lysis buffer and procedure.
Insufficient incubation time with this compound.Optimize the incubation time to ensure the reaction reaches equilibrium.
High Well-to-Well Variability Inconsistent cell seeding.Ensure a homogenous cell suspension and use a multichannel pipette for seeding.
"Edge effects" on the plate.Avoid using the outer wells of the plate or fill them with media to maintain humidity.
On-Target Effect: 5-HT₃ Receptor-Mediated Ion Flux Assay

Objective: To determine the antagonist activity of this compound at the 5-HT₃ receptor by measuring its ability to block agonist-induced ion influx.

Methodology:

  • Cell Culture: Plate cells expressing 5-HT₃ receptors (e.g., N1E-115 neuroblastoma cells or transfected HEK293 cells) in a 96-well plate.

  • Dye Loading: On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) according to the manufacturer's protocol.

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 20-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Add a known 5-HT₃ receptor agonist (e.g., 2-methyl-5-HT) to the wells and immediately measure the change in fluorescence intensity using a plate reader with an injection module.

  • Data Analysis: Generate an inhibition curve by plotting the agonist-induced fluorescence change against the concentration of this compound and calculate the IC₅₀ value.

Troubleshooting Guide: Ion Flux Assay

IssuePotential CauseRecommended Solution
High Baseline Fluorescence Autofluorescence from compounds or media.Use phenol red-free media and include a "no-dye" control to assess compound autofluorescence.
Dye leakage or compartmentalization.Optimize dye loading time and concentration. Ensure cells are healthy.
Low Signal Window Receptor desensitization.Use a sub-maximal agonist concentration (EC₈₀) and optimize the timing of agonist addition.
Poor cell health or low receptor expression.Confirm cell viability and receptor expression levels.
Inconsistent Response Uneven dye loading.Ensure a consistent dye loading protocol across all wells.
Mechanical stress during reagent addition.Use an automated injection system with optimized dispensing speed and height.
Off-Target Effect Deconvolution: Using Selective Antagonists

Objective: To isolate and characterize the off-target effects of this compound at 5-HT₂ receptors.

Methodology:

  • Select Cellular Model and Assay: Choose a cell line expressing the 5-HT₂ subtype of interest and an appropriate functional assay (e.g., a calcium flux assay for Gαq-coupled 5-HT₂ receptors).

  • Antagonist Pre-incubation: Pre-incubate the cells with a selective antagonist for the specific 5-HT₂ receptor subtype you are investigating (e.g., ketanserin for 5-HT₂ₐ). The antagonist concentration should be sufficient to fully block the receptor (typically 10-100 times its Ki).

  • This compound Treatment: Add this compound at various concentrations to both the antagonist-treated and untreated cells.

  • Measure Response: Perform the functional assay and measure the cellular response.

  • Data Analysis: Compare the dose-response curves of this compound in the presence and absence of the selective antagonist. A rightward shift in the dose-response curve in the presence of the antagonist indicates that the observed effect is at least partially mediated by the targeted off-target receptor.

Visualizations

The following diagrams illustrate key concepts and workflows for addressing the off-target effects of this compound.

G Primary Signaling Pathways of this compound cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects S_Renzapride_On This compound 5HT4R 5-HT4 Receptor S_Renzapride_On->5HT4R Agonist 5HT3R 5-HT3 Receptor S_Renzapride_On->5HT3R Antagonist AC_Activation Adenylyl Cyclase Activation 5HT4R->AC_Activation Ion_Channel_Block Ion Channel Blockade 5HT3R->Ion_Channel_Block cAMP_Increase Increased cAMP AC_Activation->cAMP_Increase S_Renzapride_Off This compound 5HT2R 5-HT2 Receptors (2A, 2B, 2C) S_Renzapride_Off->5HT2R PLC_Activation Phospholipase C Activation 5HT2R->PLC_Activation Calcium_Increase Increased Intracellular Calcium PLC_Activation->Calcium_Increase

Caption: Signaling pathways of this compound.

G Experimental Workflow for Identifying Off-Target Effects Start Start: Unexpected Cellular Response Hypothesize Hypothesize Off-Target Involvement (e.g., 5-HT2R) Start->Hypothesize Select_Model Select Cellular Model Expressing Off-Target Hypothesize->Select_Model Select_Assay Select Appropriate Functional Assay (e.g., Calcium Flux) Select_Model->Select_Assay Run_Control Run Dose-Response of This compound (Control) Select_Assay->Run_Control Run_Antagonist Pre-incubate with Selective Off-Target Antagonist Select_Assay->Run_Antagonist Compare Compare Dose-Response Curves Run_Control->Compare Run_Test Run Dose-Response of This compound Run_Antagonist->Run_Test Run_Test->Compare Conclusion_Off_Target Conclusion: Off-Target Effect Confirmed Compare->Conclusion_Off_Target Shift in Curve Conclusion_No_Off_Target Conclusion: No Significant Off-Target Effect at this Receptor Compare->Conclusion_No_Off_Target No Shift

Caption: Workflow for off-target effect identification.

G Troubleshooting Logic for Unexpected Results Start Unexpected Result with this compound Check_Assay Is the assay performing correctly? Start->Check_Assay Troubleshoot_Assay Troubleshoot Assay: - Check controls - Validate reagents - Optimize parameters Check_Assay->Troubleshoot_Assay No Check_Off_Target Could it be an off-target effect? Check_Assay->Check_Off_Target Yes Re-evaluate Re-evaluate Hypothesis and Experimental Design Troubleshoot_Assay->Re-evaluate Investigate_Off_Target Investigate Off-Target: - Profile receptor expression - Use selective antagonists Check_Off_Target->Investigate_Off_Target Yes Proceed Proceed with Data Interpretation Check_Off_Target->Proceed No Investigate_Off_Target->Re-evaluate Re-evaluate->Start

Caption: Troubleshooting decision tree.

References

(S)-Renzapride Cardiovascular Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers encountering unexpected cardiovascular effects during experiments with (S)-Renzapride. This resource offers troubleshooting guidance and frequently asked questions (FAQs) to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected cardiovascular safety profile of this compound?

A1: this compound is generally considered to have a favorable cardiovascular safety profile, particularly concerning cardiac arrhythmias. Extensive clinical trials, including dedicated "Thorough QT" studies, have shown that this compound does not cause clinically significant prolongation of the QT interval.[1][2] This distinguishes it from earlier 5-HT4 agonists like cisapride, which were associated with cardiac adverse events.[1] In vitro studies have confirmed that this compound is a significantly weaker inhibitor of the hERG potassium channel compared to cisapride.[1]

Q2: Are there any known unexpected cardiovascular adverse events associated with this compound?

A2: Yes, the most significant unexpected cardiovascular-related adverse event reported is ischaemic colitis. In a long-term, open-label clinical trial involving 971 patients receiving 4 mg of renzapride daily for up to 12 months, three cases of ischaemic colitis were observed.[3] While the overall incidence is low, this is a serious condition that researchers should be aware of.

Q3: What is the primary mechanism of action of this compound?

A3: this compound acts as a dual 5-HT4 receptor agonist and 5-HT3 receptor antagonist. Its prokinetic effects on the gastrointestinal tract are primarily mediated through the agonism of 5-HT4 receptors, while its anti-emetic properties are attributed to the antagonism of 5-HT3 receptors.

Troubleshooting Guide: Investigating Unexpected Cardiovascular Effects

If you observe unexpected cardiovascular effects in your experiments with this compound, consider the following troubleshooting steps:

Issue 1: Observation of Ischaemic Colitis or Similar Vasoconstrictive Events.

  • Possible Cause: While the exact mechanism is not fully elucidated, it may be related to off-target effects or potentiation of underlying risk factors.

  • Troubleshooting Steps:

    • Verify the finding: Ensure the diagnosis is accurate and rule out other potential causes of colitis.

    • Review the experimental model:

      • Are the animal models predisposed to cardiovascular or gastrointestinal ischaemic events?

      • Consider the age and health status of the animals.

    • Analyze concomitant medications: Are other substances being administered that could contribute to vasoconstriction or a hypercoagulable state?

    • Dose-response relationship: Is the effect observed at clinically relevant doses, or only at supratherapeutic levels?

    • Histopathological examination: Conduct a thorough histological analysis of the affected tissues to characterize the nature of the ischaemic injury.

Issue 2: Unexplained Changes in Blood Pressure or Heart Rate.

  • Possible Cause: This could be due to experimental variability, off-target effects, or specific characteristics of the animal model.

  • Troubleshooting Steps:

    • Confirm the measurement: Ensure that blood pressure and heart rate measurements are accurate and reproducible. Use appropriate, calibrated equipment.

    • Control for confounding factors:

      • Are the animals properly acclimatized to the experimental setup?

      • Is there any stress or pain that could be influencing the readings?

    • Evaluate the vehicle control: Ensure the vehicle used to dissolve this compound has no independent cardiovascular effects.

    • Consider the species: Different species can have varying sensitivities and receptor expression profiles.

Issue 3: In Vitro Findings Suggesting Pro-arrhythmic Potential (e.g., hERG Inhibition).

  • Possible Cause: While clinical data suggests low risk, in vitro systems can sometimes yield results that do not translate to the in vivo situation.

  • Troubleshooting Steps:

    • Confirm the concentration: Are the concentrations used in the in vitro assay clinically relevant?

    • Assess the experimental conditions:

      • Is the temperature and ionic composition of the recording solution appropriate?

      • Are the cells healthy and expressing the channel of interest correctly?

    • Compare with a positive control: Run a known hERG inhibitor (e.g., cisapride, dofetilide) in parallel to validate the assay's sensitivity.

    • Integrate with other data: Correlate the in vitro findings with data from isolated heart preparations (e.g., Langendorff) or in vivo ECG recordings to assess the integrated physiological response.

Data Presentation

Table 1: Incidence of Ischaemic Colitis in a Long-Term Study of this compound

Study PopulationDosageDurationNumber of PatientsNumber of Ischaemic Colitis CasesIncidence Rate
Women with constipation-predominant IBS4 mg daily12 months9713~0.3%

Data from Lembo et al., 2010.

Table 2: Summary of this compound's Effect on QT Interval in a "Thorough QT" Study

DoseMaximum Mean Change in QTci (ms) from PlaceboUpper Bound of 95% Confidence Interval (ms)
4 mg (Therapeutic)Not statistically significant< 10 ms
20 mg (Supratherapeutic)Not statistically significant< 10 ms

Data from Meyers & Hickling, 2007.

Experimental Protocols

1. In Vitro hERG Potassium Channel Assay (Patch Clamp)

  • Objective: To assess the inhibitory potential of this compound on the hERG potassium channel, a key indicator of pro-arrhythmic risk.

  • Methodology:

    • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

    • Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 37°C).

    • Voltage Protocol: A specific voltage clamp protocol is applied to elicit hERG currents. This typically involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.

    • Compound Application: this compound is applied at a range of concentrations to determine a concentration-response relationship and calculate the IC50 value (the concentration at which 50% of the current is inhibited).

    • Positive Control: A known hERG inhibitor (e.g., E-4031 or dofetilide) is used as a positive control to validate the assay.

2. "Thorough QT/QTc" Clinical Study

  • Objective: To definitively assess the effect of this compound on the QT interval in healthy human subjects.

  • Methodology:

    • Study Design: A randomized, double-blind, placebo- and positive-controlled crossover study is the standard design.

    • Subjects: Healthy male and female volunteers.

    • Treatment Arms:

      • This compound at a therapeutic dose.

      • This compound at a supratherapeutic dose.

      • Placebo.

      • A positive control known to prolong the QT interval (e.g., moxifloxacin).

    • ECG Monitoring: 12-lead ECGs are recorded at multiple time points before and after drug administration, corresponding to the expected peak plasma concentration of the drug.

    • Data Analysis: The change in the corrected QT interval (QTc) from baseline is calculated for each treatment arm and compared. The primary endpoint is to determine if the upper bound of the 95% confidence interval for the mean difference in QTc between this compound and placebo exceeds a predefined threshold (typically 10 ms).

3. In Vivo Cardiovascular Monitoring in Animal Models

  • Objective: To evaluate the effects of this compound on cardiovascular parameters in a whole-animal system.

  • Methodology:

    • Animal Model: Commonly used models include telemetered conscious dogs or non-human primates.

    • Instrumentation: Animals are surgically implanted with telemetry devices to continuously monitor ECG, blood pressure, and heart rate without the confounding effects of anesthesia or restraint.

    • Dosing: this compound is administered at a range of doses, including therapeutic and supratherapeutic levels.

    • Data Acquisition: Cardiovascular parameters are recorded continuously before, during, and after drug administration.

    • Analysis: Data is analyzed for changes in heart rate, blood pressure, and ECG intervals (PR, QRS, QT).

Visualizations

Signaling_Pathway cluster_5HT4 5-HT4 Receptor Signaling cluster_5HT3 5-HT3 Receptor Signaling Renzapride_4 This compound HTR4 5-HT4 Receptor Renzapride_4->HTR4 Agonist Gs Gs Protein HTR4->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Prokinetic Prokinetic Effects (Increased GI Motility) PKA->Prokinetic Leads to Renzapride_3 This compound HTR3 5-HT3 Receptor (Ligand-gated ion channel) Renzapride_3->HTR3 Antagonist Na_Ca_Influx Na+/Ca2+ Influx HTR3->Na_Ca_Influx Blocks Depolarization Neuronal Depolarization Na_Ca_Influx->Depolarization Prevents Nausea_Vomiting Nausea and Vomiting Depolarization->Nausea_Vomiting Inhibits signaling for

Caption: this compound's dual mechanism of action on 5-HT4 and 5-HT3 receptor signaling pathways.

Troubleshooting_Workflow Start Unexpected Cardiovascular Effect Observed Verify Verify Finding (Reproducibility, Accuracy) Start->Verify Ischemia Ischaemic Event? Verify->Ischemia Hemodynamic Hemodynamic Change? Verify->Hemodynamic InVitro In Vitro Anomaly? Verify->InVitro Model Review Animal Model (Predisposition, Health) Ischemia->Model Yes Controls Assess Vehicle Controls and Confounding Factors Hemodynamic->Controls Yes Concentration Confirm Clinical Relevance of Concentration InVitro->Concentration Yes Dose Evaluate Dose-Response Model->Dose Concomitant Check Concomitant Meds Dose->Concomitant Histology Perform Histopathology Concomitant->Histology Ischemia_Report Conclude Potential for Ischaemic Side Effect Histology->Ischemia_Report Species Consider Species-Specific Effects Controls->Species Hemodynamic_Report Identify Experimental Artifact or Off-Target Effect Species->Hemodynamic_Report Assay_Conditions Validate Assay Conditions (Temp, Solutions) Concentration->Assay_Conditions Positive_Control Run Positive Control Assay_Conditions->Positive_Control InVitro_Report Determine if In Vitro Finding Translates to In Vivo Positive_Control->InVitro_Report

References

Managing diarrhea as a side effect in animal studies of (S)-Renzapride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing diarrhea as a side effect in animal studies of (S)-Renzapride.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause diarrhea in animal models?

A1: this compound is a potent prokinetic agent with a dual mechanism of action: it is a full 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[1][2] Its primary action on the 5-HT4 receptors in the gastrointestinal (GI) tract stimulates the release of acetylcholine, which increases peristalsis and gastrointestinal motility.[1] This acceleration of GI transit time can lead to diarrhea. While developed to treat conditions like constipation-predominant irritable bowel syndrome (IBS-C), this prokinetic effect can manifest as diarrhea, particularly at higher doses.[3][4]

Q2: Is diarrhea a commonly observed side effect in preclinical studies with 5-HT4 agonists?

A2: Yes, diarrhea and loose stools are commonly reported adverse effects for 5-HT4 agonists in animal studies. For instance, studies with the 5-HT4 agonist mosapride in dogs have reported loose stools or diarrhea at higher doses. Similarly, the 5-HT4 agonist prucalopride has been shown to decrease stool consistency, leading to a higher percentage of loose or watery stools in preclinical and clinical studies.

Q3: At what point in my study should I become concerned about diarrhea?

A3: Mild, transient diarrhea might be an expected pharmacodynamic effect of this compound. However, you should be concerned if you observe:

  • Severe, watery diarrhea: This can lead to rapid dehydration and electrolyte imbalance.

  • Chronic diarrhea: Diarrhea that persists for more than a few days.

  • Clinical signs of dehydration: Such as lethargy, sunken eyes, and decreased skin turgor.

  • Weight loss: Significant weight loss is a key indicator of a serious issue.

  • Anorexia or reduced food/water intake: This can exacerbate dehydration and malnutrition.

  • Presence of blood in the stool (hematochezia).

Q4: What are the primary goals of managing this compound-induced diarrhea?

A4: The primary goals are to:

  • Ensure animal welfare and prevent suffering.

  • Maintain the scientific integrity of the study by minimizing non-drug-related variables.

  • Prevent dehydration and maintain electrolyte balance.

  • Provide symptomatic relief to the animals.

  • Continue the study with appropriate modifications if possible.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Mild, transient diarrhea at the start of dosing Expected prokinetic effect of this compound* Monitor: Closely observe the animals for clinical signs and stool consistency. Ensure free access to drinking water. * Supportive Care: Provide nutritional support.
Moderate to severe diarrhea High dose of this compound, individual animal sensitivity* Veterinary Consultation: Immediately consult with the study veterinarian. * Dose Reduction: Consider a dose reduction of this compound if scientifically permissible. * Supportive Care: Initiate fluid therapy (subcutaneous or intravenous) to correct dehydration. * Anti-diarrheal Medication: Under veterinary guidance, consider the use of anti-diarrheal agents like loperamide.
Diarrhea accompanied by weight loss and dehydration Complications of severe diarrhea* Intensive Supportive Care: Aggressive fluid and electrolyte replacement is critical. * Nutritional Support: Provide a highly digestible, palatable diet to encourage intake. * Study Endpoint: Consider humane euthanasia if the animal's condition deteriorates despite intervention, in accordance with IACUC protocols.
Variable incidence of diarrhea within a treatment group Biological variability, differences in gut microbiota* Individual Monitoring: Monitor each animal's clinical signs and stool output individually. * Standardize Husbandry: Ensure consistent diet, housing, and handling to minimize stress.

Data on Diarrhea as a Side Effect of 5-HT4 Agonists in Animal Studies

Compound Animal Model Dose Incidence/Observation of Diarrhea Reference
Mosapride Beagle Dogs50 mg/kg/dayLoose stools or diarrhea observed.
Mosapride Beagle Dogs200 mg/kg/dayDiarrhea or loose stool occurred in most dogs.
Prucalopride Humans (Clinical)0.5-4 mg once dailyDose-dependent decrease in stool consistency with a higher percentage of loose/watery stools.

Experimental Protocols

Protocol for Monitoring and Scoring Diarrhea
  • Frequency of Observation: Cages should be checked at least twice daily for the presence of diarrhea.

  • Fecal Scoring System: Implement a standardized fecal scoring system. For rodents, a common system is:

    • 1 = Well-formed pellets

    • 2 = Soft, formed pellets

    • 3 = Very soft, unformed stool (diarrhea)

    • 4 = Watery diarrhea

  • Record Keeping: Maintain detailed records of fecal scores, body weight, food and water consumption, and any clinical signs of dehydration for each animal.

Protocol for Supportive Care
  • Hydration:

    • Mild Dehydration: Ensure ad libitum access to fresh drinking water. Consider providing a hydrogel or an electrolyte solution in the water bottle.

    • Moderate to Severe Dehydration: Administer warmed, sterile isotonic fluids (e.g., Lactated Ringer's solution) subcutaneously or intravenously as directed by a veterinarian. A typical starting dose is 10-20 mL/kg.

  • Nutritional Support:

    • Provide a highly digestible and palatable diet.

    • Wet mash or pelleted diet soaked in water can improve hydration and caloric intake.

    • In cases of anorexia, consult with a veterinarian about assisted feeding.

  • Environmental Support:

    • Maintain a clean, dry cage to prevent skin irritation.

    • Provide a supplemental heat source if animals show signs of hypothermia.

Protocol for Administration of Loperamide

Caution: Loperamide should only be administered under the guidance of a veterinarian, as it can have contraindications, particularly in certain animal strains or if an infectious cause of diarrhea is suspected.

  • Drug Preparation: Loperamide can be administered orally as a liquid suspension or a crushed tablet mixed in a palatable vehicle.

  • Dosage (Rodents): A typical starting dose of loperamide for rats is 0.1-0.4 mg/kg, administered orally.

  • Frequency: Dosing frequency will depend on the severity of the diarrhea and should be determined by the veterinarian.

  • Monitoring: Closely monitor for adverse effects of loperamide, such as constipation or gut stasis.

Visualizations

Signaling Pathway of this compound

Renzapride_Signaling_Pathway cluster_presynaptic Presynaptic Enteric Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell cluster_antagonism 5-HT3 Antagonism S_Renzapride This compound 5HT4_R 5-HT4 Receptor S_Renzapride->5HT4_R Agonist 5HT3_R 5-HT3 Receptor S_Renzapride->5HT3_R Antagonist ACh_Release Acetylcholine (ACh) Release 5HT4_R->ACh_Release Stimulates Muscarinic_R Muscarinic Receptor ACh_Release->Muscarinic_R Binds to Contraction Smooth Muscle Contraction Muscarinic_R->Contraction Induces Increased_Motility Increased GI Motility (Diarrhea) Contraction->Increased_Motility Leads to Nausea_Vomiting Nausea/Vomiting Signal Blocked 5HT3_R->Nausea_Vomiting Inhibits Diarrhea_Management_Workflow Start Start of this compound Dosing Monitor Daily Monitoring: - Fecal Score - Body Weight - Clinical Signs Start->Monitor Diarrhea_Observed Diarrhea Observed? Monitor->Diarrhea_Observed Diarrhea_Observed->Monitor No Mild Mild Diarrhea? Diarrhea_Observed->Mild Yes Supportive_Care Initiate Supportive Care: - Hydration - Nutritional Support Mild->Supportive_Care Yes Severe Severe Diarrhea or Clinical Deterioration Mild->Severe No Continue_Monitoring Continue Daily Monitoring Supportive_Care->Continue_Monitoring Continue_Monitoring->Diarrhea_Observed Vet_Consult Immediate Veterinary Consultation Severe->Vet_Consult Intervention Implement Veterinary Recommendations: - Fluid Therapy - Anti-diarrheal Medication - Dose Adjustment Vet_Consult->Intervention Intervention->Continue_Monitoring Endpoint Consider Humane Endpoint Intervention->Endpoint

References

Refinement of experimental design for (S)-Renzapride pharmacodynamic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-Renzapride in pharmacodynamic studies. The information is tailored for researchers, scientists, and drug development professionals to refine experimental designs and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a dual-acting compound. It functions as a full agonist at the serotonin 5-HT4 receptor and a partial antagonist at the serotonin 5-HT3 receptor.[1][2][3] Its prokinetic effects on the gastrointestinal tract are primarily attributed to its 5-HT4 receptor agonism, while its 5-HT3 receptor antagonism may contribute to beneficial effects on visceral hypersensitivity.[1]

Q2: What are the known off-target activities of this compound?

A2: this compound is selective for serotonergic receptors.[1] However, it has been shown to have some affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors. The affinity for these receptors is lower than for 5-HT3 and 5-HT4 receptors.

Q3: What are the reported binding affinities and potencies of Renzapride?

A3: The following table summarizes the reported in vitro binding and functional data for Renzapride.

TargetParameterValueSpecies/SystemReference
Human 5-HT3 ReceptorKi17 nMCloned Human Receptor
Guinea-pig 5-HT4 ReceptorKi477 nMGuinea-pig Receptor
Rat 5-HT4 ReceptorpEC507.31Rat Isolated Oesophagus
Rat Stomach Fundus (5-HT2B)IC505 µMRat Stomach Fundus Strip

Q4: What vehicle is recommended for in vivo administration of this compound?

A4: While specific vehicle information for preclinical studies with this compound is not extensively detailed in the provided search results, a common vehicle for oral administration of benzamide derivatives in rodents is an aqueous solution of 0.5% methylcellulose. This provides a uniform suspension and is generally well-tolerated.

Q5: What are the suggested oral dosage ranges for preclinical studies in rodents?

A5: Clinical trials in humans have utilized doses of 1, 2, and 4 mg/day. For preclinical studies in rodents, a dose-ranging study is recommended. Based on clinical data and general practices in pharmacology, a starting point for oral dosage in mice and rats could be in the range of 0.1 to 10 mg/kg.

Troubleshooting Guides

In Vitro Assays

Issue 1: High variability in 5-HT4 receptor activation assay results.

  • Question: My cAMP assay results for this compound's 5-HT4 agonism are inconsistent between experiments. What could be the cause?

  • Answer:

    • Cell Health and Passage Number: Ensure your cell line (e.g., HEK293 or HT-29 expressing 5-HT4 receptors) is healthy, within a consistent and low passage number range, and not overgrown.

    • Reagent Quality: Use fresh, high-quality reagents, including this compound, ATP, and your cAMP detection kit components. Degradation of reagents can lead to a weakened or variable signal.

    • Incubation Times: Optimize and standardize incubation times for this compound stimulation. Insufficient incubation may not allow the signaling cascade to reach its peak, while prolonged incubation might lead to receptor desensitization.

    • Cell Density: The number of cells seeded per well can significantly impact the magnitude of the cAMP response. Perform a cell titration experiment to determine the optimal cell density for your assay.

    • Serum Presence: Serotonin present in fetal bovine serum (FBS) can interfere with your assay. Ensure you are conducting the stimulation in serum-free media or with dialyzed serum.

Issue 2: Difficulty observing 5-HT3 receptor antagonism.

  • Question: I am not seeing a consistent inhibitory effect of this compound on 5-HT-induced currents in my patch-clamp experiments. Why might this be?

  • Answer:

    • Agonist Concentration: Ensure you are using a concentration of serotonin (5-HT) that elicits a submaximal response (e.g., EC80). If the 5-HT concentration is too high, it may overcome the competitive antagonism of this compound.

    • Pre-incubation: Pre-incubate your cells with this compound for a sufficient duration before co-application with 5-HT to allow for receptor binding.

    • Voltage Protocol: The blocking effect of some antagonists can be voltage-dependent. Verify that your voltage-clamp protocol is appropriate for studying 5-HT3 receptor currents.

    • Cell Line Expression: Confirm the expression level of 5-HT3 receptors in your chosen cell line (e.g., HEK293, NCB-20, or N1E-115). Low receptor expression can lead to small and variable currents.

    • Recording Stability: Unstable recordings or "rundown" of the current can mask the effect of the antagonist. Ensure a stable baseline current before drug application.

In Vivo Assays

Issue 3: Inconsistent results in gastric emptying studies in mice.

  • Question: My results for this compound's effect on gastric emptying in mice are highly variable. What are the potential reasons?

  • Answer:

    • Animal Stress: Stress from handling and gavage can significantly delay gastric emptying and introduce variability. Acclimate the animals to the procedures and environment. Minimize handling time.

    • Test Meal Consistency: The composition, volume, and temperature of the test meal must be consistent across all animals and experiments. Variations in the meal can alter emptying rates.

    • Fasting Period: Ensure a consistent and appropriate fasting period before the experiment. Residual food in the stomach will affect the results.

    • Circadian Rhythm: Gastrointestinal motility has a circadian rhythm. Conduct experiments at the same time of day to minimize this variability.

    • Anesthesia: If anesthesia is used, be aware that it can affect gastrointestinal motility. If possible, use conscious animals or ensure the anesthetic protocol is consistent and its effects on motility are known.

Issue 4: Conflicting results between in vitro potency and in vivo efficacy.

  • Question: this compound shows high potency in my in vitro assays, but the in vivo prokinetic effects are weaker than expected. What could explain this discrepancy?

  • Answer:

    • Pharmacokinetics: The bioavailability, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model may limit its exposure at the target site in the gut. Consider performing pharmacokinetic studies to correlate plasma and tissue concentrations with the observed pharmacodynamic effects. Renzapride is primarily excreted unchanged in the urine, with minimal metabolism by cytochrome P450 enzymes.

    • Receptor Reserve: The expression level and coupling efficiency of 5-HT4 receptors can differ between in vitro cell lines and the native gut tissue. A lower receptor reserve in vivo may require higher compound concentrations to elicit a maximal response.

    • Complex Physiology: In vivo gastrointestinal motility is regulated by a complex interplay of neural and hormonal signals. The net effect of this compound's dual action on 5-HT4 and 5-HT3 receptors, along with any off-target effects, may be different in a complex physiological system compared to an isolated in vitro system.

    • Route of Administration: Ensure the route of administration is appropriate and that the compound is being absorbed effectively. For oral administration, consider the formulation and potential for first-pass metabolism, although it is low for renzapride.

Experimental Protocols

In Vitro 5-HT4 Receptor Activation Assay (cAMP Measurement)

1. Cell Culture:

  • Culture HEK293 cells stably expressing the human 5-HT4 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
  • Subculture cells every 2-3 days to maintain them in the exponential growth phase.

2. Assay Procedure:

  • Seed cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
  • On the day of the assay, wash the cells once with serum-free DMEM.
  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) in serum-free DMEM for 15-30 minutes at 37°C.
  • Prepare serial dilutions of this compound in serum-free DMEM containing the phosphodiesterase inhibitor.
  • Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C.
  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

3. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Gastric Emptying Assay (Solid Meal Scintigraphy in Mice)

1. Animal Preparation:

  • House male C57BL/6 mice under a 12-hour light/dark cycle with ad libitum access to food and water.
  • Fast the mice overnight (approximately 16 hours) before the experiment, with free access to water.

2. Test Meal Preparation:

  • Prepare a solid test meal, for example, by mixing a small amount of egg yolk with 99mTc-sulfur colloid.
  • Ensure the meal is of a consistent size and radioactivity for all animals.

3. Experimental Procedure:

  • Administer this compound or vehicle orally (e.g., by gavage) at a defined time before the test meal (e.g., 30 minutes).
  • Allow the mice to voluntarily consume the radiolabeled test meal.
  • Immediately after meal consumption (t=0), acquire the first scintigraphic image of the stomach region using a gamma camera.
  • Acquire subsequent images at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes).

4. Data Analysis:

  • Draw a region of interest (ROI) around the stomach in each image and quantify the radioactive counts.
  • Correct the counts for radioactive decay.
  • Express the gastric retention at each time point as a percentage of the initial counts at t=0.
  • Plot the percentage of gastric retention against time and calculate the gastric emptying half-time (T1/2).

Visualizations

G cluster_0 This compound Action cluster_1 Enteric Neuron cluster_2 Postsynaptic Membrane S-Renzapride S-Renzapride 5-HT4R 5-HT4 Receptor S-Renzapride->5-HT4R Agonist 5-HT3R 5-HT3 Receptor (Ion Channel) S-Renzapride->5-HT3R Antagonist AC Adenylyl Cyclase 5-HT4R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates ACh_release Increased Acetylcholine Release PKA->ACh_release Depolarization Reduced Depolarization 5-HT3R->Depolarization Inhibits

Caption: this compound's dual mechanism of action on enteric neurons.

G Start Start Fasting Overnight Fasting of Mice Start->Fasting Drug_Admin Oral Administration of This compound or Vehicle Fasting->Drug_Admin Meal_Ingestion Voluntary Ingestion of Test Meal Drug_Admin->Meal_Ingestion Meal_Prep Preparation of Radiolabeled Solid Test Meal Meal_Prep->Meal_Ingestion Imaging_t0 Scintigraphic Imaging (t=0) Meal_Ingestion->Imaging_t0 Imaging_t_series Sequential Imaging (e.g., 15, 30, 60, 90, 120 min) Imaging_t0->Imaging_t_series Data_Analysis ROI Analysis and Decay Correction Imaging_t_series->Data_Analysis Calculate_T1/2 Calculate Gastric Emptying Half-Time (T1/2) Data_Analysis->Calculate_T1/2 End End Calculate_T1/2->End

Caption: Experimental workflow for in vivo gastric emptying scintigraphy.

G Start Start Cell_Seeding Seed 5-HT4R-expressing HEK293 cells in 96-well plate Start->Cell_Seeding Overnight_Incubation Incubate Overnight Cell_Seeding->Overnight_Incubation Wash Wash with Serum-Free Medium Overnight_Incubation->Wash PDE_Inhibitor Pre-incubate with Phosphodiesterase Inhibitor Wash->PDE_Inhibitor Drug_Addition Add this compound Serial Dilutions PDE_Inhibitor->Drug_Addition Incubate Incubate at 37°C Drug_Addition->Incubate Cell_Lysis Lyse Cells Incubate->Cell_Lysis cAMP_Measurement Measure Intracellular cAMP Cell_Lysis->cAMP_Measurement Data_Analysis Plot Dose-Response Curve and Calculate EC50 cAMP_Measurement->Data_Analysis End End Data_Analysis->End

Caption: In vitro 5-HT4 receptor activation assay workflow.

References

Validation & Comparative

A Comparative Guide: (S)-Renzapride vs. Prucalopride for Colonic Motility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S)-Renzapride and prucalopride, two prominent prokinetic agents investigated for their effects on colonic motility. The information presented is based on available experimental data to assist in research and drug development decisions.

Introduction

Chronic constipation and other motility disorders of the colon represent a significant clinical challenge. Serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT4 and 5-HT3 subtypes, play a crucial role in regulating gastrointestinal motility. This compound and prucalopride are both benzamide derivatives that target the 5-HT4 receptor, but they exhibit distinct pharmacological profiles that influence their clinical effects. Prucalopride is a highly selective 5-HT4 receptor agonist, while this compound is a dual-action agent, functioning as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist. This guide will delve into their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used to evaluate their effects on colonic motility.

Mechanism of Action

This compound

This compound exerts its prokinetic effects through a dual mechanism involving two key serotonin receptors in the enteric nervous system[1][2][3][4]:

  • 5-HT4 Receptor Agonism: By activating 5-HT4 receptors on presynaptic cholinergic neurons, this compound facilitates the release of acetylcholine (ACh). Increased ACh levels stimulate smooth muscle contraction, thereby enhancing peristalsis and accelerating colonic transit.

  • 5-HT3 Receptor Antagonism: Antagonism of 5-HT3 receptors is thought to modulate visceral sensitivity and may also contribute to the prokinetic effects by inhibiting the release of inhibitory neurotransmitters.

Prucalopride

Prucalopride is a highly selective 5-HT4 receptor agonist[5]. Its mechanism of action is primarily centered on the activation of 5-HT4 receptors on enteric neurons, leading to enhanced acetylcholine release and subsequent stimulation of colonic peristalsis and high-amplitude propagating contractions (HAPCs). This targeted action is designed to improve bowel function with minimal off-target effects.

Signaling Pathway Diagrams

renzapride_pathway cluster_neuron Presynaptic Cholinergic Neuron cluster_muscle Colonic Smooth Muscle Cell Renzapride Renzapride 5HT4R 5-HT4 Receptor Renzapride->5HT4R Agonist 5HT3R 5-HT3 Receptor Renzapride->5HT3R Antagonist ACh_Vesicle ACh Vesicles 5HT4R->ACh_Vesicle Stimulates ACh_Release ACh Release ACh_Vesicle->ACh_Release M3R Muscarinic M3 Receptor ACh_Release->M3R Binds Contraction Muscle Contraction M3R->Contraction Peristalsis Increased Peristalsis & Accelerated Colonic Transit Contraction->Peristalsis

This compound Signaling Pathway

prucalopride_pathway cluster_neuron Presynaptic Cholinergic Neuron cluster_muscle Colonic Smooth Muscle Cell Prucalopride Prucalopride 5HT4R 5-HT4 Receptor Prucalopride->5HT4R Selective Agonist ACh_Vesicle ACh Vesicles 5HT4R->ACh_Vesicle Stimulates ACh_Release ACh Release ACh_Vesicle->ACh_Release M3R Muscarinic M3 Receptor ACh_Release->M3R Binds Contraction Muscle Contraction & HAPCs M3R->Contraction Peristalsis Increased Peristalsis & Accelerated Colonic Transit Contraction->Peristalsis

Prucalopride Signaling Pathway

Comparative Quantitative Data

The following tables summarize the available quantitative data for this compound and prucalopride. It is important to note that a direct head-to-head clinical trial comparing the two compounds for colonic motility has not been identified in the public domain. The data presented here are compiled from separate studies.

Table 1: Receptor Binding Affinity (Ki, nM)
ReceptorThis compoundPrucalopride
5-HT4 1152.5 (5-HT4a), 8 (5-HT4b)
5-HT3 17>10,000
5-HT2b Antagonist activity reported>10,000

Lower Ki values indicate higher binding affinity.

Table 2: Clinical Efficacy on Colonic Transit Time
ParameterThis compoundPrucalopride
Effect on Colonic Transit Time (CTT) Dose-dependent acceleration of colonic transit. At 4 mg/day, median ascending colon half-time transit was reduced from 17.5 hours (placebo) to 5.0 hours.Reduced overall CTT by approximately 12-14 hours from baseline in patients with chronic constipation. In healthy volunteers, significant acceleration of overall colonic transit was observed at doses of 0.5, 2, and 4 mg.
Primary Clinical Endpoint in Key Studies Improvement in bowel function scores (stool form, ease of passage) significantly associated with accelerated colonic transit.Increase in the number of spontaneous complete bowel movements (SCBMs) to ≥3 per week.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Measurement of Colonic Transit Time

1. Scintigraphy:

  • Objective: To measure gastric emptying, small bowel transit, and colonic transit.

  • Protocol:

    • Subjects ingest a radiolabeled meal (e.g., 111In adsorbed to activated charcoal delivered in a gelatin capsule or 99mTc-labeled egg).

    • Gamma camera images are acquired at specified time points (e.g., 4, 8, 24, and 48 hours) to track the movement of the radiolabel through the gastrointestinal tract.

    • Geometric centers (GC) of radioactivity are calculated for different regions of the colon (ascending, transverse, descending, and rectosigmoid) at each time point to quantify transit.

    • The colonic transit time is determined by the progression of the GC over time. A higher GC value implies more rapid colonic transit.

2. Radio-opaque Markers:

  • Objective: To assess overall and segmental colonic transit time.

  • Protocol:

    • Subjects ingest a specific number of radio-opaque markers (e.g., 24 markers in a capsule) on consecutive days.

    • A plain abdominal X-ray is taken at a predetermined time after the last marker ingestion (e.g., on day 5 or 7).

    • The number and location of the markers in the different segments of the colon (right, left, and rectosigmoid) are counted.

    • Colonic transit time is calculated based on the number of retained markers multiplied by a constant (e.g., total markers/number of days of marker intake).

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of the compounds for specific receptors.

  • Protocol:

    • Cell membranes expressing the target receptor (e.g., cloned human 5-HT4 or 5-HT3 receptors) are prepared.

    • The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound (this compound or prucalopride).

    • The amount of radioligand bound to the receptor is measured after separating the bound from the unbound radioligand (e.g., by filtration).

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Comparative Experimental Workflow

comparative_workflow cluster_recruitment Patient Recruitment cluster_design Study Design cluster_assessment Assessment cluster_analysis Data Analysis Inclusion Inclusion Criteria: - Diagnosis of Chronic Constipation - Symptom Severity Threshold Randomization Randomization Inclusion->Randomization Exclusion Exclusion Criteria: - Secondary Causes of Constipation - Certain Comorbidities Exclusion->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Prucalopride Randomization->GroupB Placebo Group C: Placebo Randomization->Placebo Treatment Treatment Period (e.g., 4-12 weeks) GroupA->Treatment GroupB->Treatment Placebo->Treatment Blinding Double-blinding Blinding->Treatment Baseline Baseline Assessment: - Colonic Transit Time (Scintigraphy or Markers) - Symptom Diaries Baseline->Treatment FollowUp Follow-up Assessment: - Repeat Colonic Transit Time - Symptom Diaries - Safety Monitoring Treatment->FollowUp Primary Primary Endpoint: Change in Colonic Transit Time FollowUp->Primary Secondary Secondary Endpoints: - Change in Stool Frequency - Stool Consistency - Safety and Tolerability FollowUp->Secondary

Comparative Clinical Trial Workflow

Conclusion

Both this compound and prucalopride have demonstrated prokinetic effects on the colon, primarily through agonism of the 5-HT4 receptor. Prucalopride's high selectivity for the 5-HT4 receptor distinguishes it from this compound, which also possesses 5-HT3 receptor antagonist properties.

The available data suggest that both agents can accelerate colonic transit and improve symptoms of chronic constipation. However, the lack of direct comparative studies makes it challenging to definitively conclude on the relative efficacy and safety of these two compounds. The dual mechanism of this compound may offer additional benefits in managing symptoms such as visceral hypersensitivity, a component of irritable bowel syndrome, though this requires further investigation. Conversely, the high selectivity of prucalopride may translate to a more favorable side-effect profile by minimizing off-target interactions.

Future head-to-head clinical trials are warranted to provide a clearer understanding of the comparative performance of this compound and prucalopride in the management of colonic motility disorders. Such studies would be invaluable for guiding clinical practice and future drug development in this therapeutic area.

References

A Comparative Analysis of (S)-Renzapride and Cisapride in Preclinical Gastroparesis Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and pharmacological profiles of (S)-Renzapride and cisapride, two gastroprokinetic agents, based on available preclinical and clinical data. While direct head-to-head preclinical studies in gastroparesis models are limited, this document synthesizes existing data to offer a comprehensive overview.

This compound, a dual-action compound, and cisapride, a well-established prokinetic agent, both aim to improve gastric motility. Their distinct pharmacological profiles, however, may translate to differences in efficacy and safety. This guide delves into their mechanisms of action, comparative efficacy in animal models, and the experimental protocols used to evaluate them.

Mechanism of Action: A Tale of Two Serotonin Modulators

This compound and cisapride both exert their primary prokinetic effects through the modulation of serotonin (5-hydroxytryptamine, 5-HT) receptors in the gastrointestinal tract. However, their receptor activity profiles differ significantly.

This compound is characterized by its dual mechanism of action as a full agonist at the 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[1][2][3] The agonism of 5-HT4 receptors is believed to enhance acetylcholine release from enteric neurons, thereby stimulating gastrointestinal motility. Conversely, the antagonism of 5-HT3 receptors, which are ligand-gated ion channels, can help in reducing nausea and vomiting, common symptoms of gastroparesis.

Cisapride, on the other hand, is primarily a selective 5-HT4 receptor agonist.[4] Its prokinetic effects are attributed to the stimulation of acetylcholine release in the myenteric plexus, leading to increased gastrointestinal motor activity.

Receptor Binding Affinity

The following table summarizes the available receptor binding affinity data for renzapride and cisapride. It is important to note that the data for renzapride is for the racemate, but studies have indicated that the (+) and (-) enantiomers possess similar pharmacological properties.

CompoundReceptorSpeciesAffinity (Ki, nM)
Renzapride (racemic) Human 5-HT3Human17
Guinea-pig 5-HT4Guinea-pig477
Cisapride 5-HT4N/AEC50 = 140
hERGN/AIC50 = 9.4

Note: Ki represents the inhibition constant, indicating the concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity. EC50 is the concentration of a drug that gives half-maximal response. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Comparative Efficacy in Gastroparesis Models

Alpha 2-Adrenergic Agonist-Induced Gastroparesis Model

An established model for inducing gastroparesis involves the administration of an alpha 2-adrenergic agonist, which inhibits antroduodenal motility. In a study utilizing this model in dogs, renzapride (100 micrograms/kg, IV) was shown to partially reverse the delay in solid gastric emptying. The drug was also effective when administered orally.

While not a direct comparison, other studies have shown that cisapride is also effective in improving gastric emptying in dogs with delayed emptying induced by α2-adrenergic agonists, with dosages in the range of 0.5–1.0 mg/kg being required.

Diabetic Gastroparesis Models

Diabetic gastroparesis is another common condition modeled in animals, often by inducing diabetes with streptozotocin. In a study with diabetic patients suffering from autonomic neuropathy, renzapride was found to significantly reduce the lag phase of solid gastric emptying at doses of 0.5, 1.0, and 2.0 mg.

Cisapride has also demonstrated efficacy in improving gastric emptying in patients with diabetic gastroparesis. For instance, a meta-analysis of studies in diabetic patients showed that cisapride significantly improved gastric emptying half-life (T1/2) and the 120-minute gastric emptying rate compared to placebo. However, in one preclinical study in diabetic dogs, cisapride (1 mg/kg, IV) did not show a significant effect on delayed gastric emptying.

The following table provides a qualitative comparison based on available data.

FeatureThis compoundCisapride
Primary Mechanism 5-HT4 Agonist / 5-HT3 Antagonist5-HT4 Agonist
Efficacy in Alpha 2-Agonist Model Effective in reversing delayed solid gastric emptying in dogs.Effective in improving gastric emptying in dogs.
Efficacy in Diabetic Gastroparesis Effective in reducing the lag phase of solid emptying in patients.Generally effective in improving gastric emptying in patients, though one preclinical dog study showed no effect.

Experimental Protocols

Alpha 2-Adrenergic Agonist-Induced Gastroparesis in Dogs

A common protocol to induce gastroparesis in dogs for pharmacological evaluation is as follows:

  • Animal Model: Beagle dogs are often used.

  • Induction of Gastroparesis: An alpha 2-adrenergic agonist (e.g., clonidine or a research compound like SC-39585A) is administered subcutaneously or intravenously to inhibit gastrointestinal motility.

  • Test Meal: A standardized meal, often containing a radiolabeled marker for tracking, is given to the animals.

  • Drug Administration: The test compound (e.g., renzapride or cisapride) is administered intravenously or orally at various doses.

  • Measurement of Gastric Emptying: Gastric emptying is assessed by measuring the amount of the radiolabeled marker remaining in the stomach over time, often using scintigraphy. Parameters such as the half-emptying time (T1/2) or the percentage of gastric retention at specific time points are calculated.

Experimental_Workflow_Alpha2_Agonist_Model cluster_protocol Alpha 2-Adrenergic Agonist-Induced Gastroparesis Protocol Animal_Model Beagle Dogs Induction Administer Alpha 2-Adrenergic Agonist (e.g., Clonidine) Animal_Model->Induction Test_Meal Provide Radiolabeled Test Meal Induction->Test_Meal Drug_Admin Administer this compound or Cisapride Test_Meal->Drug_Admin Measurement Measure Gastric Emptying (Scintigraphy) Drug_Admin->Measurement

Workflow for inducing and evaluating gastroparesis.

Signaling Pathways

Both this compound and cisapride initiate their prokinetic effects by binding to 5-HT4 receptors on enteric neurons. This binding activates a Gs-protein coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, enhances the release of acetylcholine (ACh). ACh then acts on muscarinic receptors on smooth muscle cells, promoting muscle contraction and increasing gastrointestinal motility.

This compound has the additional action of blocking 5-HT3 receptors on afferent nerves, which is thought to contribute to its anti-emetic properties.

Signaling_Pathways cluster_renzapride This compound cluster_cisapride Cisapride Renzapride This compound HT4R_R 5-HT4 Receptor Renzapride->HT4R_R Agonist HT3R_R 5-HT3 Receptor Renzapride->HT3R_R Antagonist Gs_R Gs Protein HT4R_R->Gs_R AC_R Adenylate Cyclase Gs_R->AC_R cAMP_R ↑ cAMP AC_R->cAMP_R ACh_R ↑ Acetylcholine Release cAMP_R->ACh_R Motility_R ↑ Gastric Motility ACh_R->Motility_R Nausea_Vomiting ↓ Nausea & Vomiting HT3R_R->Nausea_Vomiting Blocks serotonin binding Cisapride Cisapride HT4R_C 5-HT4 Receptor Cisapride->HT4R_C Agonist Gs_C Gs Protein HT4R_C->Gs_C AC_C Adenylate Cyclase Gs_C->AC_C cAMP_C ↑ cAMP AC_C->cAMP_C ACh_C ↑ Acetylcholine Release cAMP_C->ACh_C Motility_C ↑ Gastric Motility ACh_C->Motility_C

Signaling pathways of this compound and Cisapride.

Conclusion

Based on the available evidence, both this compound and cisapride are effective in promoting gastric emptying in preclinical models of gastroparesis. The dual action of this compound as a 5-HT4 agonist and 5-HT3 antagonist may offer a therapeutic advantage by not only improving motility but also potentially reducing associated symptoms like nausea and vomiting. Cisapride is a potent 5-HT4 agonist with a well-documented prokinetic effect.

References

A Head-to-Head Comparison of (S)-Renzapride and Other 5-HT4 Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, data-driven comparison of (S)-Renzapride and other prominent 5-HT4 receptor agonists, including prucalopride, velusetrag, and naronapride. It is designed to assist researchers, scientists, and drug development professionals in evaluating the pharmacological profiles and experimental data of these compounds.

Introduction to 5-HT4 Receptor Agonists

Serotonin (5-hydroxytryptamine) type 4 (5-HT4) receptors are G-protein coupled receptors predominantly expressed in the gastrointestinal tract, bladder, heart, and adrenal glands.[1] Their activation in the gut wall stimulates the release of acetylcholine, which enhances peristalsis, making 5-HT4 receptor agonists a key therapeutic target for motility disorders such as chronic idiopathic constipation (CIC) and gastroparesis.[2][3]

This compound is a novel compound with a dual mechanism of action, functioning as both a full 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[4][5] This dual activity not only promotes gastrointestinal transit but may also reduce nausea and vomiting, side effects sometimes associated with prokinetic agents. Other selective 5-HT4 agonists, such as prucalopride, velusetrag, and naronapride, have also been developed with a focus on high selectivity for the 5-HT4 receptor to minimize off-target effects, particularly cardiovascular risks that were associated with earlier, less selective agents.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct head-to-head studies comparing all four compounds under identical experimental conditions are limited. Therefore, the data presented here is compiled from various sources and should be interpreted with consideration of the different experimental setups.

Table 1: 5-HT4 Receptor Binding Affinity (Ki)

CompoundReceptor Subtype(s)Test SystemKi (nM)Reference
Renzapride (racemic)guinea-pig 5-HT4Guinea-pig striatum homogenates477
Prucalopridehuman 5-HT4aRecombinant CHO cells2.5
human 5-HT4bRecombinant CHO cells8.0
Velusetraghuman 5-HT4Not specified>500-fold selective for 5-HT4 vs other 5-HT receptors
NaronaprideNot specifiedNot specifiedHigh affinity

Note: Data for this compound specifically was not available in the searched literature. The data for Renzapride refers to the racemic mixture.

Table 2: Functional Potency (EC50) and Efficacy (Emax)

CompoundAssayTest SystemEC50 (nM)Efficacy (Emax)Reference
Renzapride (racemic)Peristaltic reflexGuinea-pig ileumNot specifiedFull agonist
PrucalopridecAMP accumulationhuman 5-HT4a expressing CHO cells5.0Potent agonist
cAMP accumulationhuman 5-HT4b expressing CHO cells3.0Potent agonist
VelusetragNot specifiedNot specifiedPotent agonist (pEC50 = 8.3)High intrinsic activity
NaronapridecAMP accumulationCHO cells over-expressing 5-HT4R18.8Potent agonist

Note: Efficacy is often reported qualitatively (e.g., "full agonist," "potent agonist") rather than with a specific Emax value relative to a standard agonist like serotonin.

Signaling Pathways and Experimental Workflows

The activation of 5-HT4 receptors initiates a cascade of intracellular events that ultimately modulate cellular function. A simplified representation of the canonical Gs-coupled signaling pathway and a typical experimental workflow for evaluating 5-HT4 agonists are depicted below.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT4 Agonist Receptor 5-HT4 Receptor Agonist->Receptor Binds to G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., for neurotransmitter synthesis) CREB->Gene_Expression Modulates

Figure 1: Simplified 5-HT4 Receptor Gs Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis cAMP_Assay cAMP Accumulation Assay (Determine EC50, Emax) GI_Motility Gastrointestinal Motility Study (e.g., Whole Gut Transit Time) cAMP_Assay->GI_Motility Proceed if promising cAMP_Assay->Data_Analysis Behavioral_Models Behavioral Models (e.g., for side effect profiling) GI_Motility->Behavioral_Models Behavioral_Models->Data_Analysis Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Binding_Assay Compound_Synthesis->cAMP_Assay

Figure 2: Typical Experimental Workflow for 5-HT4 Agonist Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize 5-HT4 receptor agonists.

Radioligand Binding Assay (for determining Ki)

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.

1. Membrane Preparation:

  • Tissues (e.g., guinea-pig striatum) or cells expressing the 5-HT4 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove large debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Reaction:

  • In a 96-well plate, incubate a fixed concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]GR113808) with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Total binding is determined in the absence of any competing ligand, and non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity 5-HT4 antagonist.

3. Incubation and Filtration:

  • Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove any unbound radioligand.

4. Scintillation Counting and Data Analysis:

  • The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (for determining EC50 and Emax)

This protocol describes a typical method for measuring the functional potency (EC50) and efficacy (Emax) of a 5-HT4 agonist by quantifying the production of cyclic AMP (cAMP).

1. Cell Culture:

  • Culture cells stably expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells) in appropriate media.

  • Seed the cells into 96-well plates and grow to a confluent monolayer.

2. Assay Procedure:

  • On the day of the assay, wash the cells with a serum-free medium or buffer.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

  • Add varying concentrations of the test 5-HT4 agonist to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

3. Cell Lysis and cAMP Detection:

  • Lyse the cells to release the intracellular cAMP.

  • The amount of cAMP in the cell lysate is then quantified using a commercially available cAMP assay kit. These kits are typically based on competitive immunoassays (e.g., ELISA, HTRF).

4. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax value (the maximum response) from the sigmoidal dose-response curve using non-linear regression analysis.

In Vivo Gastrointestinal Motility Assay (Whole Gut Transit Time)

This protocol outlines a common method for assessing the in vivo prokinetic effect of a 5-HT4 agonist by measuring the whole gut transit time in rodents.

1. Animal Acclimation and Fasting:

  • Acclimate the animals (e.g., mice or rats) to the experimental conditions for a few days.

  • Fast the animals overnight before the experiment, with free access to water.

2. Drug Administration:

  • Administer the test compound (e.g., this compound or a comparator) or vehicle control to the animals via an appropriate route (e.g., oral gavage).

3. Administration of Non-absorbable Marker:

  • After a specified pre-treatment time, administer a non-absorbable colored marker (e.g., carmine red or charcoal meal in a non-nutritive, viscous solution like methylcellulose) to each animal by oral gavage.

4. Observation and Measurement:

  • Place each animal in a separate cage with a clean paper lining.

  • Monitor the animals for the excretion of the first colored fecal pellet.

  • The time from the administration of the marker to the appearance of the first colored pellet is recorded as the whole gut transit time.

5. Data Analysis:

  • Compare the whole gut transit times between the drug-treated groups and the vehicle control group.

  • A significant decrease in transit time in the drug-treated group indicates a prokinetic effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed differences.

Conclusion

References

Validating the 5-HT3 Antagonist Activity of (S)-Renzapride In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo 5-HT3 antagonist activity of (S)-Renzapride with other established 5-HT3 antagonists. The information is supported by experimental data from preclinical studies, with a focus on validated animal models that are predictive of clinical efficacy.

Executive Summary

This compound is a compound with a dual pharmacodynamic profile, acting as both a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[1][2][3][4][5] While its prokinetic effects are attributed to its 5-HT4 agonism, its 5-HT3 antagonist activity is crucial for its potential therapeutic applications in conditions such as irritable bowel syndrome (IBS) and chemotherapy-induced nausea and vomiting (CINV). This guide focuses on the in vivo validation of its 5-HT3 antagonist properties, comparing it with established drugs in the same class like ondansetron and granisetron.

Comparative Analysis of In Vivo 5-HT3 Antagonist Activity

The following table summarizes the available quantitative data from a key preclinical model used to assess 5-HT3 antagonist activity: the rat model of visceral hypersensitivity induced by colorectal distension (CRD). Visceral hypersensitivity is a key pathophysiological mechanism in IBS, and 5-HT3 antagonists are known to modulate this response.

Table 1: Comparison of 5-HT3 Antagonists in the Rat Visceral Hypersensitivity Model

CompoundDose RangeAnimal ModelEndpoint MeasuredEfficacyReference
This compound Data for specific enantiomer not available. Racemic Renzapride is addressed below.----
Renzapride (racemic) 10 µg/kg, s.c.Rat with 5-HTP-induced visceral hypersensitivityIncrease in visceromotor reflex threshold to colorectal distensionEquipotent to Granisetron, Zatosetron, and Bemesetron
Ondansetron Up to 10 mg/kg, s.c.Rat with 5-HTP-induced visceral hypersensitivityIncrease in visceromotor reflex threshold to colorectal distensionNo significant effect
Granisetron 10 µg/kg, s.c.Rat with 5-HTP-induced visceral hypersensitivityIncrease in visceromotor reflex threshold to colorectal distensionMaximal response of 3.6 to 4.2-fold increase above saline control

Note: While specific in vivo data for the (S)-enantiomer of Renzapride is limited in the public domain, in vitro binding studies have shown that both enantiomers of renzapride possess affinity for the 5-HT3 receptor. The data presented for renzapride in Table 1 is for the racemic mixture.

Key In Vivo Experimental Models and Protocols

Two primary in vivo models are widely used to validate the 5-HT3 antagonist activity of novel compounds: the visceral hypersensitivity model and the Bezold-Jarisch reflex model.

Visceral Hypersensitivity Model (Colorectal Distension in Rats)

This model is highly relevant for studying the mechanisms of visceral pain, a prominent symptom of IBS. 5-HT3 receptors located on afferent nerves in the gut play a crucial role in mediating visceral nociception.

Experimental Protocol:

  • Animal Preparation: Male Wistar rats are surgically implanted with electrodes in the external oblique abdominal muscles to record the electromyographic (EMG) activity, which serves as a quantitative measure of the visceromotor response (abdominal muscle contraction).

  • Induction of Hypersensitivity: To enhance the sensitivity of the model, visceral hypersensitivity can be induced by administering a serotonin precursor, 5-hydroxytryptophan (5-HTP), which increases endogenous serotonin levels.

  • Colorectal Distension (CRD): A balloon catheter is inserted into the descending colon and rectum. The balloon is incrementally inflated to apply graded pressures, and the corresponding EMG activity (visceromotor response) is recorded.

  • Drug Administration: Test compounds, such as this compound or other 5-HT3 antagonists, are administered (e.g., subcutaneously) before the CRD procedure.

  • Data Analysis: The pressure threshold required to elicit a significant visceromotor response is determined. An increase in this threshold following drug administration indicates an anti-nociceptive (analgesic) effect mediated by the blockade of 5-HT3 receptors.

Bezold-Jarisch Reflex Model

The Bezold-Jarisch reflex is a cardioinhibitory reflex characterized by bradycardia (slowing of the heart rate) and hypotension. This reflex can be triggered by the activation of 5-HT3 receptors on vagal afferent nerve endings in the heart and lungs. Antagonism of this reflex is a classic indicator of 5-HT3 receptor blockade.

Experimental Protocol:

  • Animal Preparation: Rats are anesthetized, and catheters are inserted into a jugular vein for drug administration and a carotid artery for blood pressure and heart rate monitoring.

  • Induction of the Reflex: The Bezold-Jarisch reflex is induced by intravenous injection of a 5-HT3 receptor agonist, such as 2-methyl-5-HT or phenylbiguanide.

  • Drug Administration: The test compound, this compound or a reference antagonist, is administered intravenously prior to the 5-HT3 agonist challenge.

  • Data Analysis: The magnitude of the bradycardic and hypotensive response to the 5-HT3 agonist is measured. A dose-dependent inhibition of this response by the test compound confirms its 5-HT3 antagonist activity.

Signaling Pathways and Experimental Workflow

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), which results in neuronal depolarization and excitation.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Receptor 5-HT3 Receptor (Ligand-gated ion channel) Ion_Influx Cation Influx (Na+, Ca2+) Receptor->Ion_Influx Opens Channel Serotonin Serotonin (5-HT) Serotonin->Receptor Binds Depolarization Neuronal Depolarization & Excitation Ion_Influx->Depolarization Leads to

Figure 1. Simplified signaling pathway of the 5-HT3 receptor.

Experimental Workflow for the Visceral Hypersensitivity Model

The following diagram illustrates the key steps in the in vivo validation of a 5-HT3 antagonist using the rat colorectal distension model.

G cluster_prep Animal Preparation cluster_induction Induction & Treatment cluster_exp Experimental Procedure cluster_analysis Data Analysis A Surgical Implantation of EMG Electrodes B Administration of 5-HTP (optional) A->B C Administration of This compound or Vehicle B->C D Colorectal Distension (Graded Pressure) C->D E Record EMG Activity (Visceromotor Response) D->E F Determine Pain Threshold E->F G Compare Drug vs. Vehicle F->G

Figure 2. Experimental workflow for the visceral hypersensitivity model.

Conclusion

References

A Comparative Analysis of the Safety Profiles of (S)-Renzapride and Tegaserod for Gastrointestinal Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of (S)-Renzapride and tegaserod, two 5-HT4 receptor agonists that have been investigated for the treatment of irritable bowel syndrome with constipation (IBS-C). This document synthesizes clinical trial data, outlines experimental methodologies for key safety assessments, and visualizes relevant biological pathways to offer a comprehensive overview for informed decision-making in gastrointestinal drug development.

This compound, a dual 5-HT4 receptor agonist and 5-HT3 receptor antagonist, and tegaserod, a partial 5-HT4 receptor agonist, have both demonstrated efficacy in treating symptoms of IBS-C. However, their development and clinical use have been shaped by distinct safety concerns. While tegaserod's journey has been marked by cardiovascular safety issues leading to its initial withdrawal from the market and subsequent restricted reintroduction, the development of this compound has been impacted by concerns over ischemic colitis. This guide delves into the specifics of their safety profiles, presenting a data-driven comparison to aid in the evaluation of these compounds.

Quantitative Safety Data Comparison

The following table summarizes the incidence of key adverse events reported in clinical trials for this compound and tegaserod, providing a quantitative basis for comparison.

Adverse Event CategoryThis compoundTegaserodPlacebo
Cardiovascular
Cardiovascular Ischemic Events¹Not reported as a significant concern0.11% (13/11,614)0.01% (1/7,031)
QT ProlongationNo clinically or statistically significant prolongation observed[1]No significant prolongation compared to placebo[2]-
Gastrointestinal
DiarrheaHigher incidence than placebo (RR: 1.61)[3][4]8.8%3.8%
Abdominal PainHigher incidence than placebo (RR: 1.37)[3]12.5%11.5%
Nausea-8.0%6.8%
Ischemic Colitis3 cases in a 12-month study (n=971)Not significantly associated in clinical trials-
Neurological
HeadacheHigher incidence than placebo (RR: 1.21)15%12.3%

¹Data from a retrospective analysis of pooled data from 29 short-term randomized controlled placebo-controlled trials. It's important to note that subsequent analyses have suggested the risk may be concentrated in patients with pre-existing cardiovascular disease or risk factors.

Experimental Protocols for Key Safety Assessments

Cardiovascular Safety Assessment of Tegaserod

The initial cardiovascular safety concerns with tegaserod arose from a pooled analysis of clinical trial data. The methodology for assessing these events involved:

  • Patient Population: The analysis included data from over 18,000 patients across 29 short-term (1-3 months) randomized, placebo-controlled trials. The mean age of the patients was 43 years, and 88% were female.

  • Event Identification: Cardiovascular ischemic events (including myocardial infarction, stroke, and unstable angina) were identified through a retrospective review of the clinical trial database.

  • Adjudication Process: Following the initial findings, an independent committee of cardiologists conducted an external adjudication of potential cardiovascular ischemic events to verify the initial assessments. This involved a blinded review of patient records and clinical data.

  • Statistical Analysis: The incidence of cardiovascular ischemic events was compared between the tegaserod and placebo groups to determine the relative risk.

It is crucial to note that a re-evaluation of these events suggested that the risk was primarily in women with existing cardiovascular disease or multiple cardiovascular risk factors. This led to the eventual reintroduction of tegaserod for a restricted population: women under 65 with IBS-C and no history of cardiovascular ischemic events.

"Thorough QT" Study for this compound

To assess the potential for QT interval prolongation, a critical safety concern for many drugs, this compound underwent a "Thorough QT/QTc" study. The general methodology for such a study, as mandated by regulatory agencies like the FDA, is as follows:

  • Study Design: A randomized, double-blind, placebo- and active-controlled crossover study in healthy volunteers.

  • Treatment Arms:

    • Placebo

    • Therapeutic dose of the investigational drug (this compound)

    • Supratherapeutic dose of the investigational drug (this compound)

    • A positive control known to prolong the QT interval (e.g., moxifloxacin)

  • ECG Monitoring: Intensive electrocardiogram (ECG) monitoring is performed at baseline and at multiple time points after each drug administration, particularly around the time of peak plasma concentration.

  • Data Analysis: The change in the corrected QT interval (QTc) from baseline is calculated for each treatment group and compared. The primary analysis focuses on the upper bound of the 95% confidence interval for the difference in QTc between the drug and placebo. A negative study, as was the case for this compound, demonstrates that the drug does not have a clinically significant effect on QT prolongation.

Signaling Pathways and Potential Mechanisms of Adverse Events

The pharmacological effects and safety profiles of this compound and tegaserod are intrinsically linked to their interactions with serotonin (5-HT) receptors.

Tegaserod: 5-HT4 Receptor Agonism and Cardiovascular Effects

Tegaserod acts as a partial agonist at 5-HT4 receptors. In the gastrointestinal tract, this action stimulates peristalsis and intestinal secretion. However, 5-HT4 receptors are also present in the cardiovascular system, including cardiomyocytes. The exact mechanism linking tegaserod to cardiovascular ischemic events is not fully elucidated, but one hypothesis involves its moderate affinity for 5-HT1 receptors, which are known to cause coronary artery contraction. Another consideration is the potential for 5-HT4 receptor activation in the heart to influence cardiac function, although clinical trials did not show significant effects on ECG parameters.

Tegaserod_Signaling Tegaserod Tegaserod HTR4 5-HT4 Receptor (Cardiomyocyte) Tegaserod->HTR4 Partial Agonist HTR1 5-HT1 Receptor (Coronary Artery) Tegaserod->HTR1 Moderate Affinity Gs Gs Protein HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_influx ↑ Ca2+ Influx Ca_channel->Ca_influx Inotropy ↑ Inotropy Ca_influx->Inotropy Ischemic_Events Potential for Ischemic Events Inotropy->Ischemic_Events Vasoconstriction Coronary Vasoconstriction HTR1->Vasoconstriction Vasoconstriction->Ischemic_Events

Tegaserod's Potential Cardiovascular Signaling
This compound: Dual 5-HT4 Agonism and 5-HT3 Antagonism and Ischemic Colitis

This compound is a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist. The 5-HT4 agonism contributes to its prokinetic effects. The 5-HT3 antagonism is intended to reduce nausea and vomiting. The occurrence of ischemic colitis with this compound is a serious concern. The mechanism is not definitively established, but it is hypothesized that potent 5-HT3 receptor antagonism could potentially alter intestinal blood flow or vascular tone, contributing to ischemic events in susceptible individuals. 5-HT3 receptors are known to be involved in the regulation of inflammatory and immune responses in the gut.

Renzapride_Signaling Renzapride This compound HTR4 5-HT4 Receptor (Enteric Neuron) Renzapride->HTR4 Agonist HTR3 5-HT3 Receptor (Enteric Neuron/Vascular?) Renzapride->HTR3 Antagonist Prokinetic Prokinetic Effect HTR4->Prokinetic Reduced_Blood_Flow Potential for Altered Intestinal Blood Flow HTR3->Reduced_Blood_Flow Ischemic_Colitis Ischemic Colitis Reduced_Blood_Flow->Ischemic_Colitis

This compound's Dual Action and Ischemic Colitis Concern

Conclusion

Both this compound and tegaserod, while sharing a primary mechanism of action as 5-HT4 receptor agonists, exhibit distinct and significant safety concerns that have shaped their clinical development and utility. Tegaserod's risk of cardiovascular ischemic events, though seemingly confined to a specific patient population, necessitated a market withdrawal and a carefully restricted reintroduction. This compound, while demonstrating a favorable cardiovascular profile with no evidence of QT prolongation, has been associated with the rare but serious adverse event of ischemic colitis.

For researchers and drug development professionals, this comparative analysis underscores the critical importance of thorough safety profiling, not only for the primary mechanism of action but also for off-target effects and receptor subtype selectivity. The contrasting safety profiles of these two drugs highlight the nuanced challenges in developing safe and effective treatments for functional gastrointestinal disorders. Future research should focus on developing more selective 5-HT4 receptor agonists with minimal off-target activity to mitigate the risks observed with earlier generations of these compounds.

References

Benchmarking (S)-Renzapride: A Comparative Analysis Against Current IBS-C Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug (S)-Renzapride against current mainstream treatments for Irritable Bowel Syndrome with Constipation (IBS-C). The following sections detail the mechanisms of action, comparative efficacy and safety data from clinical trials, and the experimental designs of key studies. This analysis is intended to inform research and development decisions within the pharmaceutical landscape of IBS-C.

Mechanism of Action: A Divergent Approach

Current IBS-C treatments primarily target intestinal fluid secretion or gut motility through distinct pathways. This compound presents a unique dual-action mechanism.

This compound is a potent 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[1] Stimulation of 5-HT4 receptors is understood to promote the release of acetylcholine, enhancing peristalsis and gastrointestinal transit.[1] Concurrently, its 5-HT3 receptor antagonism is associated with anti-emetic effects and may also contribute to visceral pain reduction.[1]

In contrast, the established therapies for IBS-C operate as follows:

  • Guanylate Cyclase-C (GC-C) Agonists (Linaclotide, Plecanatide): These agents bind to and activate guanylate cyclase-C on the apical surface of intestinal epithelial cells. This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) to increase chloride and bicarbonate secretion into the intestinal lumen. The resulting influx of water softens stool and accelerates transit.[2]

  • Chloride Channel Activators (Lubiprostone): Lubiprostone is a prostaglandin E1 analog that activates chloride channels (specifically ClC-2) on the apical membrane of intestinal epithelial cells. This activation also promotes chloride-rich fluid secretion into the intestine, thereby increasing liquidity of the stool and easing its passage.

  • Selective 5-HT4 Receptor Agonists (Prucalopride, Tegaserod): These drugs selectively target the 5-HT4 receptor, promoting gut motility and peristalsis. Tegaserod was reintroduced for women under 65 with IBS-C after being voluntarily removed from the market due to cardiovascular concerns.

Comparative Efficacy and Safety: A Tabular Overview

The following tables summarize key efficacy and safety data from placebo-controlled clinical trials of this compound and current IBS-C treatments. Direct head-to-head comparative trials are limited; therefore, this data is presented to facilitate an informed, indirect comparison.

Table 1: Efficacy of this compound and Current IBS-C Treatments in Placebo-Controlled Trials

Drug (Dosage)Primary Efficacy EndpointResponder Rate (Drug)Responder Rate (Placebo)Key Secondary Endpoints
This compound (4 mg/day)Global relief of IBS symptomsMean months with relief: 0.55-0.60Mean months with relief: 0.44Statistically significant improvements in stool consistency and frequency.
Linaclotide (290 mcg/day)≥30% improvement in worst abdominal pain and an increase of ≥1 complete spontaneous bowel movement (CSBM) from baseline in the same week for ≥6 of 12 weeks33.7%13.9%Significant improvements in abdominal pain, bloating, and bowel symptoms.
Plecanatide (3 mg/day)Percentage of patients who were overall responders (meeting both abdominal pain and stool frequency criteria in the same week for at least 6 of the 12 treatment weeks)30%18%Improvements in stool frequency and consistency.
Lubiprostone (8 mcg twice daily)Percentage of overall responders based on patient-rated assessments of IBS-C symptoms17.9%10.1%Significant improvements in abdominal pain, discomfort, and bloating.
Tegaserod (6 mg twice daily)Overall IBS-C symptom relief43.3% - 44.1% (in women <65 without cardiovascular disease)35.9% - 36.5%Improvements in abdominal pain/discomfort, stool frequency, and consistency.
Prucalopride (2 mg/day)Proportion of patients with ≥3 spontaneous, complete bowel movements per week30.9%12.0%Significant improvement in patient satisfaction with bowel function and perception of constipation severity.

Table 2: Common Adverse Events Reported in Clinical Trials (>2% incidence and greater than placebo)

DrugCommon Adverse Events
This compound Diarrhea. Three episodes of ischaemic colitis were reported in a long-term study.
Linaclotide Diarrhea, abdominal pain, flatulence, headache, abdominal distention.
Plecanatide Diarrhea.
Lubiprostone Nausea, diarrhea, abdominal pain.
Tegaserod Headache, abdominal pain, nausea, diarrhea, flatulence, dyspepsia, dizziness.
Prucalopride Headache, abdominal pain, nausea, diarrhea.

Experimental Protocols: A Methodological Synopsis

The clinical development programs for these IBS-C treatments generally follow a standard design of randomized, double-blind, placebo-controlled trials. Below are synopses of typical experimental protocols.

This compound Phase III Trial Design

A pivotal Phase III trial for renzapride in women with constipation-predominant IBS-C was designed as a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Up to 1,700 women aged 18-65 with a diagnosis of IBS-C.

  • Intervention: Renzapride administered at doses of 4 mg once daily or 2 mg twice daily, compared to placebo.

  • Duration: 12-week treatment period.

  • Primary Endpoint: Patient's weekly self-assessment of overall symptomatic relief of IBS-C.

  • Secondary Endpoints: Adequate relief of abdominal pain/discomfort and bowel problems.

Guanylate Cyclase-C Agonists (Linaclotide and Plecanatide) Clinical Trial Protocol

Phase 3 trials for Linaclotide and Plecanatide shared similar designs.

  • Participants: Adults meeting Rome II or III criteria for IBS-C.

  • Intervention: Once-daily oral administration of the drug (e.g., Linaclotide 290 mcg) or placebo.

  • Duration: Typically a 12 to 26-week double-blind treatment period.

  • Primary Endpoint: A composite endpoint including a clinically meaningful improvement in abdominal pain (e.g., ≥30% reduction from baseline) and an increase in the frequency of complete spontaneous bowel movements (CSBMs) (e.g., an increase of ≥1 from baseline) for a specified number of weeks (e.g., at least 6 out of 12 weeks).

  • Data Collection: Daily electronic diaries to record bowel movements, stool consistency (using the Bristol Stool Form Scale), abdominal symptoms, and other relevant data.

Chloride Channel Activators (Lubiprostone) Clinical Trial Protocol

Phase 3 trials for Lubiprostone in IBS-C focused on overall symptom relief.

  • Participants: Primarily adult women with a diagnosis of IBS-C based on Rome II criteria.

  • Intervention: Lubiprostone (e.g., 8 mcg) or placebo administered twice daily.

  • Duration: 12-week treatment period.

  • Primary Endpoint: The percentage of "overall responders," determined by patient-rated weekly assessments of their relief from IBS symptoms over the past week compared to their pre-study state.

  • Data Collection: Electronic diaries for daily recording of symptoms.

Selective 5-HT4 Receptor Agonists (Prucalopride and Tegaserod) Clinical Trial Protocol

Clinical trials for these agents focused on improvements in bowel function and overall symptoms.

  • Participants: Adults with chronic idiopathic constipation or IBS-C. For Tegaserod, the re-introduction is specifically for women under 65 without a history of cardiovascular ischemic events.

  • Intervention: Once or twice daily oral administration of the drug (e.g., Prucalopride 2 mg once daily, Tegaserod 6 mg twice daily) or placebo.

  • Duration: Typically 12 weeks.

  • Primary Endpoint: For Prucalopride, a common primary endpoint was the proportion of patients achieving a mean of three or more spontaneous complete bowel movements (SCBMs) per week. For Tegaserod, it was the patient's assessment of overall relief of IBS-C symptoms.

  • Data Collection: Daily diaries to track bowel movements and associated symptoms.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the different drug classes and a generalized experimental workflow for IBS-C clinical trials.

Signaling_Pathways cluster_GC_C Guanylate Cyclase-C Agonists (Linaclotide, Plecanatide) cluster_ClC_2 Chloride Channel Activators (Lubiprostone) cluster_5HT4 5-HT4 Receptor Agonists (Prucalopride, Tegaserod, this compound) cluster_5HT3 5-HT3 Receptor Antagonist (this compound) Linaclotide/\nPlecanatide Linaclotide/ Plecanatide GC-C Receptor GC-C Receptor Linaclotide/\nPlecanatide->GC-C Receptor Binds & Activates cGMP cGMP GC-C Receptor->cGMP Converts GTP GTP GTP->GC-C Receptor CFTR CFTR cGMP->CFTR Activates Cl-, HCO3- Secretion Cl-, HCO3- Secretion CFTR->Cl-, HCO3- Secretion Increased Intestinal Fluid Increased Intestinal Fluid Cl-, HCO3- Secretion->Increased Intestinal Fluid Lubiprostone Lubiprostone ClC-2 Channel ClC-2 Channel Lubiprostone->ClC-2 Channel Activates Cl- Secretion Cl- Secretion ClC-2 Channel->Cl- Secretion Increased Intestinal Fluid Increased Intestinal Fluid Cl- Secretion->Increased Intestinal Fluid Agonist Agonist 5-HT4 Receptor 5-HT4 Receptor Agonist->5-HT4 Receptor Binds & Activates Acetylcholine Release Acetylcholine Release 5-HT4 Receptor->Acetylcholine Release Increased Peristalsis Increased Peristalsis Acetylcholine Release->Increased Peristalsis Renzapride Renzapride 5-HT3 Receptor 5-HT3 Receptor Renzapride->5-HT3 Receptor Blocks Reduced Visceral Pain/\nNausea Reduced Visceral Pain/ Nausea 5-HT3 Receptor->Reduced Visceral Pain/\nNausea

Caption: Signaling pathways of IBS-C treatments.

Experimental_Workflow cluster_arms Treatment Arms Patient Screening Patient Screening Baseline Data Collection (2-4 weeks) Baseline Data Collection (2-4 weeks) Patient Screening->Baseline Data Collection (2-4 weeks) Eligible Patients Randomization Randomization Baseline Data Collection (2-4 weeks)->Randomization Active Drug Active Drug Randomization->Active Drug Placebo Placebo Randomization->Placebo Double-Blind Treatment (12-26 weeks) Double-Blind Treatment (12-26 weeks) Follow-up Follow-up Double-Blind Treatment (12-26 weeks)->Follow-up

Caption: Generalized IBS-C clinical trial workflow.

Conclusion

In contrast, the approved therapies, including guanylate cyclase-C agonists, chloride channel activators, and selective 5-HT4 receptor agonists, have demonstrated statistically significant efficacy in large-scale clinical trials, leading to their approval for the management of IBS-C. While each of these approved agents has its own safety and tolerability profile, with diarrhea being a common side effect, they remain the cornerstones of pharmacotherapy for this condition. Future research in this area may focus on novel targets or combination therapies to address the multifaceted nature of IBS-C.

References

A Comparative Preclinical Analysis of (S)-Renzapride's Efficacy Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Renzapride is the (S)-enantiomer of renzapride, a gastrointestinal prokinetic agent. This guide provides a comparative statistical analysis of the preclinical efficacy of renzapride against other prokinetic agents. It is important to note that preclinical data specifically for the (S)-enantiomer of renzapride is limited in publicly available literature. Most studies have been conducted on the racemic mixture of renzapride. One study has suggested that the (+) and (-) enantiomers of renzapride have similar pharmacological properties; therefore, the data presented here for renzapride should be considered representative of the racemate, and caution is advised when extrapolating these findings directly to this compound.

Renzapride exhibits a dual mechanism of action, functioning as a full agonist at the serotonin 5-HT4 receptor and an antagonist at the 5-HT3 receptor. This profile suggests its potential in treating gastrointestinal motility disorders. This guide will compare its preclinical performance with other notable prokinetic agents: tegaserod, prucalopride, mosapride, and cisapride.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity of Renzapride and Comparators
CompoundReceptorSpecies/TissueK_i (nM)pK_iReference
Renzapride 5-HT4Guinea Pig--[1]
5-HT3Human17-[2]
Tegaserod 5-HT4(c)Human (HEK-293 cells)-8.6[3]
5-HT2BHuman (CHO-K1 cells)-8.4[4]
Prucalopride 5-HT4Human (HEK293 cells)2.58.6[5]
Mosapride 5-HT4Guinea Pig Striatum113 (IC50)-
5-HT4Guinea Pig Ileum84.2-
Cisapride 5-HT4Guinea Pig Striatum-7.1

Note: K_i is the inhibition constant, indicating the affinity of a ligand for a receptor. A lower K_i value signifies a higher binding affinity. pK_i is the negative logarithm of the K_i value. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Efficacy of Renzapride and Comparators on Gastrointestinal Motility
CompoundAnimal ModelParameter MeasuredDosageEffectReference
Renzapride DogGastroduodenal Motility5 mg i.v.Significant increase in contractile activity (Antrum: 44.9 ± 4.6% of phase III activity)
Cisapride DogGastroduodenal Motility5 mg i.v.Significant increase in contractile activity (Antrum: 43.2 ± 5.3% of phase III activity)
Mosapride DogAntral Motility0.3-3 mg/kg i.v.Stimulated antral motility
Guinea PigColonic Motility3 - 30 mg/kg i.g.Significantly enhanced colonic motility
Prucalopride RatColonic Transit-Promoted RPMCs (Rhythmic Propulsive Motor Complexes)
Tegaserod Guinea PigColonic Transit1 and 3 mg/kg s.c.5-HT4 receptor-mediated increase in colonic transit

Note: i.v. - intravenous; i.g. - intragastric; s.c. - subcutaneous.

Experimental Protocols

In Vitro Radioligand Binding Assay

A common method to determine the binding affinity of a compound to a specific receptor is the radioligand binding assay.

Objective: To determine the inhibition constant (K_i) of a test compound for a specific receptor.

General Procedure:

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., guinea pig striatum for 5-HT4 receptors) are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-GR113808 for 5-HT4 receptors) and varying concentrations of the unlabeled test compound.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The K_i value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Gastrointestinal Motility Study in Dogs

Animal models are crucial for assessing the prokinetic effects of a drug in a physiological setting.

Objective: To evaluate the effect of a test compound on gastroduodenal motility.

General Procedure:

  • Animal Model: Beagle dogs are often used for these studies. Force transducers are surgically implanted on the serosal surfaces of the gastric antrum and duodenum to measure contractile activity.

  • Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the experimental conditions.

  • Experimental Phases: Motility is typically recorded during the interdigestive state (fasting) and the digestive state (after a meal).

  • Drug Administration: The test compound (e.g., renzapride) or a vehicle control is administered, usually intravenously or orally.

  • Data Recording: Contractile activity is continuously recorded via the force transducers and a data acquisition system.

  • Data Analysis: The motility index (an indicator of the overall contractile activity) is calculated for different periods before and after drug administration. Statistical analysis is performed to compare the effects of the drug with the control.

Mandatory Visualization

Signaling_Pathway cluster_Renzapride Renzapride cluster_5HT4 5-HT4 Receptor Pathway cluster_5HT3 5-HT3 Receptor Pathway Renzapride This compound HTR4 5-HT4 Receptor Renzapride->HTR4 Agonist HTR3 5-HT3 Receptor (Ligand-gated ion channel) Renzapride->HTR3 Antagonist AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Prokinetic Increased Motility (Prokinetic Effect) CREB->Prokinetic Ion_Influx Na+/K+ Influx HTR3->Ion_Influx Blocks Depolarization Neuronal Depolarization Ion_Influx->Depolarization Blocks Nausea_Vomiting Reduced Nausea & Vomiting Sensation Depolarization->Nausea_Vomiting Blocks Experimental_Workflow cluster_InVitro In Vitro Screening cluster_ExVivo Ex Vivo Studies cluster_InVivo In Vivo Models cluster_Analysis Data Analysis & Evaluation Receptor_Binding Receptor Binding Assays (e.g., 5-HT4, 5-HT3) Functional_Assay Functional Assays (e.g., cAMP accumulation) Receptor_Binding->Functional_Assay Isolated_Tissue Isolated Tissue Preparations (e.g., Guinea Pig Ileum) Functional_Assay->Isolated_Tissue Animal_Model Animal Models of Gastrointestinal Motility (e.g., Dog, Rat) Isolated_Tissue->Animal_Model Efficacy_Evaluation Efficacy Evaluation (e.g., Motility Index, Transit Time) Animal_Model->Efficacy_Evaluation Pharmacokinetics Pharmacokinetic Studies Pharmacokinetics->Efficacy_Evaluation Safety_Profile Safety & Tolerability Assessment Efficacy_Evaluation->Safety_Profile Lead_Optimization Lead Candidate Selection/ Optimization Safety_Profile->Lead_Optimization

References

Safety Operating Guide

Proper Disposal of (S)-Renzapride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Notice: As an investigational compound, the chemical, physical, and toxicological properties of (S)-Renzapride may not be fully characterized. Therefore, it is imperative to handle and dispose of this substance with caution, treating it as a hazardous chemical to minimize potential risk to human health and the environment. While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, standard laboratory practice for investigational drugs dictates a higher level of precaution.[1]

This guide provides procedural, step-by-step instructions for the safe and compliant disposal of this compound in a laboratory setting, in accordance with general principles for the disposal of pharmaceutical waste.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn. This minimizes the risk of accidental exposure through inhalation, skin contact, or ingestion.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or aerosols.[1]

Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.

  • Waste Classification: this compound waste should be classified as hazardous chemical waste.

  • Container Selection: Use a designated, compatible, and clearly labeled hazardous waste container.[2] The container should be in good condition and have a secure lid.

  • Waste Stream: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[3] This includes avoiding mixing with solvents, acids, bases, or other reactive chemicals.

Step-by-Step Disposal Protocol

The following protocol outlines the steps for the collection and disposal of this compound waste.

  • Preparation: Designate a Satellite Accumulation Area (SAA) for the hazardous waste container.[2] This area should be located at or near the point of generation and under the control of the laboratory personnel.

  • Labeling: Obtain a "HAZARDOUS WASTE" label from your institution's Environmental Health and Safety (EHS) department. Affix the label to the waste container and fill it out completely with the following information:

    • Principal Investigator (PI) name

    • Laboratory location (building and room number)

    • Contact information

    • Chemical name: "this compound" (no abbreviations)

    • Concentration/amount

  • Waste Collection:

    • Solid Waste: Carefully place solid this compound, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) into the designated hazardous waste container.

    • Liquid Waste: If this compound is in solution, pour the solution into a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.

    • Original Containers: Empty or partially used vials of this compound can be placed directly into the hazardous waste container.

  • Storage: Keep the hazardous waste container securely closed when not in use. Store it in the designated SAA.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. EHS will then manage the transportation and final disposal, which is typically incineration by a licensed hazardous waste vendor.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.

  • DO NOT dispose of this compound in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Laboratory Operations cluster_1 Institutional Procedures cluster_2 Final Disposition A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B Safety First C Select & Label Hazardous Waste Container B->C D Place Waste in Designated Container C->D E Store Container in Satellite Accumulation Area (SAA) D->E Secure Storage F Contact Environmental Health & Safety (EHS) for Pickup E->F When Full or Ready G EHS Collects Waste Container F->G H Transport to Licensed Hazardous Waste Vendor G->H I Incineration H->I Compliant Disposal

Workflow for the proper disposal of this compound.

This structured approach ensures that the disposal of this compound is conducted in a manner that is safe for laboratory personnel and compliant with environmental regulations. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Personal protective equipment for handling (S)-Renzapride

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-Renzapride. The following procedural guidance is intended to ensure safe operational handling and disposal of this compound.

While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is a pharmacologically active compound.[1] Therefore, it is imperative to handle it with care to prevent unintentional exposure and ensure the integrity of research. Adherence to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound in a laboratory setting.

PPE ComponentSpecificationPurpose
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes or aerosols.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact with the compound.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation. Use in a chemical fume hood if creating aerosols or dust.Avoids inhalation of the compound.

Operational Handling Plan: A Step-by-Step Workflow

The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Waste Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh Compound in a Ventilated Area don_ppe->weigh prepare Prepare Solution as per Protocol weigh->prepare dispose_solid Dispose of Solid Waste in Designated Chemical Waste Container prepare->dispose_solid dispose_liquid Dispose of Liquid Waste According to Institutional Guidelines prepare->dispose_liquid clean Clean Work Area and Equipment dispose_solid->clean dispose_liquid->clean

Caption: Standard workflow for handling this compound.

Disposal Plan

As this compound is not classified as hazardous, its disposal should follow institutional and local guidelines for non-hazardous chemical waste.

  • Solid Waste : Unused this compound and contaminated consumables (e.g., weigh boats, pipette tips) should be placed in a clearly labeled container for non-hazardous chemical waste.

  • Liquid Waste : Solutions of this compound should be disposed of in accordance with local regulations for non-hazardous liquid waste. Do not pour down the drain unless permitted by your institution's environmental health and safety office.

  • Empty Containers : Rinse empty containers thoroughly with a suitable solvent before disposing of them in the regular trash. Ensure all labels are defaced to prevent misidentification.

Mechanism of Action: Signaling Pathway

This compound is a serotonin receptor modulator with a dual action. It acts as a full agonist at the 5-HT4 receptor and an antagonist at the 5-HT3 and 5-HT2B receptors.[2][3][4][5] This mechanism is central to its prokinetic effects in the gastrointestinal tract.

cluster_renzapride This compound Action cluster_receptors Serotonin Receptors cluster_effects Cellular Effects cluster_physiological Physiological Outcome renzapride This compound ht4 5-HT4 Receptor renzapride->ht4 Agonist ht3 5-HT3 Receptor renzapride->ht3 Antagonist ht2b 5-HT2B Receptor renzapride->ht2b Antagonist increase_camp ↑ cAMP Production ht4->increase_camp block_cation Block Cation Influx ht3->block_cation inhibit_plc Inhibit PLC Pathway ht2b->inhibit_plc prokinetic Prokinetic Effect (Increased GI Motility) increase_camp->prokinetic block_cation->prokinetic inhibit_plc->prokinetic

Caption: Signaling pathway of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。